Umbralisib (RP5264/TGR-1202) represents a novel therapeutic class of kinase inhibitors that uniquely targets both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule inhibitor was initially developed for treating relapsed or refractory lymphoid malignancies, particularly marginal zone lymphoma (MZL) and follicular lymphoma (FL). Unlike earlier PI3K inhibitors that faced significant clinical limitations due to toxicity profiles, this compound's distinct molecular architecture and dual inhibition mechanism contribute to its differentiated safety and efficacy profile. The drug received accelerated FDA approval in February 2021 but was subsequently withdrawn from the market in June 2022 due to emerging safety concerns regarding increased mortality risk observed in follow-up clinical trials. Despite this regulatory outcome, this compound remains a compound of significant scientific interest due to its unique mechanism of action and potential insights for future drug development targeting PI3K pathways [1] [2].
The development of this compound emerged from efforts to overcome limitations of earlier PI3K inhibitors such as idelalisib, duvelisib, and copanlisib, which demonstrated substantial efficacy in B-cell malignancies but were hampered by immune-mediated toxicities that limited their long-term use. These toxicities included severe diarrhea/colitis, hepatotoxicity, pneumonitis, and infectious complications, which were attributed in part to the inhibition of multiple PI3K isoforms beyond PI3Kδ, particularly PI3Kγ. This compound was specifically engineered to address these limitations through enhanced isoform selectivity and the novel incorporation of CK1ε inhibition alongside PI3Kδ targeting, creating a distinct therapeutic profile with potential immunomodulatory advantages [3] [4].
This compound exhibits a unique polypharmacology by simultaneously inhibiting two distinct kinase targets with critical roles in B-cell pathophysiology:
PI3Kδ Inhibition: PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells that plays a central role in B-cell receptor signaling, cellular proliferation, and survival. In malignant B-cells, PI3Kδ signaling is often constitutively active, driving oncogenic progression and cellular survival. This compound demonstrates potent inhibition of PI3Kδ with a reported IC₅₀ of 14 nM, effectively suppressing this key survival pathway in malignant B-cells [3] [5].
CK1ε Inhibition: CK1ε is a serine/threonine protein kinase involved in multiple cellular processes, including the regulation of protein translation and the Wnt/β-catenin signaling pathway. Unlike PI3Kδ, CK1ε inhibition represents a novel anticancer mechanism that directly targets oncogenic protein synthesis. CK1ε regulates the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1) through modulation of the eukaryotic translation initiation factor 4E (eIF4E). This dual targeting approach simultaneously disrupts survival signaling (via PI3Kδ inhibition) and oncogenic translation (via CK1ε inhibition) [3] [4].
Table 1: Kinase Inhibition Profile of this compound
| Target | IC₅₀ (nM) | Cellular Function | Role in Oncogenesis |
|---|---|---|---|
| PI3Kδ | 14 | B-cell receptor signaling, proliferation, survival | Constitutively active in B-cell malignancies |
| CK1ε | Not fully quantified | Protein translation, Wnt signaling regulation | Enhances translation of MYC, BCL2, CCND1 oncogenes |
| PI3Kα | >1400 | Insulin signaling, glucose homeostasis | Mutated in solid tumors; avoided for toxicity reduction |
| PI3Kβ | >756 | Platelet aggregation | Potential role in PTEN-deficient tumors |
| PI3Kγ | >120 | Immune cell function, inflammation | Inhibition associated with immune-mediated toxicity |
This compound demonstrates remarkable isoform selectivity within the PI3K family, which contributes significantly to its differentiated safety profile. Structural analyses reveal that this compound exhibits:
The structural determinants of this selectivity involve this compound's unique chemical structure and its interactions with non-conserved residues within the ATP-binding pocket of PI3Kδ. Unlike earlier PI3K inhibitors, this compound's molecular structure enables specific interactions with isoform-specific regions of the PI3Kδ binding site, minimizing off-target effects on other PI3K isoforms. This enhanced selectivity represents a significant pharmacological advancement over earlier generation PI3K inhibitors such as idelalisib and duvelisib, which exhibit less pronounced isoform selectivity and consequently higher rates of immune-mediated toxicities [5].
The simultaneous inhibition of PI3Kδ and CK1ε by this compound produces synergistic antitumor effects through multiple interconnected mechanisms:
Disruption of B-cell Receptor Signaling: By inhibiting PI3Kδ, this compound interferes with a critical survival pathway in malignant B-cells, leading to reduced proliferation and increased apoptosis. This effect is particularly pronounced in lymphoid malignancies where PI3Kδ signaling is hyperactive [3] [6].
Modulation of Oncogenic Translation: Through CK1ε inhibition, this compound suppresses the translation of key oncogenes including MYC, BCL2, and CCND1 (cyclin D1). This represents a direct attack on the molecular machinery driving malignant transformation and progression [3] [4].
Impairment of Malignant B-cell Trafficking: this compound inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration, disrupting the homing and retention of malignant B-cells in supportive microenvironments. This effect limits access to pro-survival signals provided by the tumor microenvironment [6].
The convergence of these mechanisms results in comprehensive suppression of multiple oncogenic processes simultaneously, distinguishing this compound from single-mechanism inhibitors.
A particularly significant aspect of this compound's mechanism is its distinct immunomodulatory profile, which differentiates it from other PI3Kδ inhibitors:
Diagram 1: Comparative Mechanisms of PI3K Inhibitors and Treg Effects
As illustrated in Diagram 1, this compound exhibits differential effects on regulatory T cells (Tregs) compared to other PI3K inhibitors:
Treg Preservation: While idelalisib and duvelisib treatment leads to reduced Treg numbers and function, this compound treatment sustains FoxP3+ Treg populations in both normal human T-cells and CLL-associated T-cells. This preservation of Treg-mediated immunosuppressive function likely contributes to the reduced incidence of immune-mediated toxicities observed with this compound [4].
Mechanistic Basis for Treg Preservation: The preservation of Treg function with this compound is attributed to its unique CK1ε inhibition component, which disables Wnt signaling through modulation of β-catenin. Since canonical Wnt signaling negatively regulates Treg function, its inhibition by this compound's action on CK1ε helps maintain Treg suppressive capacity even in the presence of PI3Kδ inhibition [4].
In Vivo Corroboration: Studies in the Eμ-TCL1 adoptive transfer mouse model of CLL demonstrated that while all three PI3K inhibitors (idelalisib, duvelisib, and this compound) exhibited similar antitumor efficacy, only this compound-treated mice maintained Treg number and function and showed reduced immune-mediated toxicities [4].
This immunomodulatory distinction represents a significant advancement in the therapeutic targeting of PI3K pathways, potentially uncoupling antitumor efficacy from treatment-limiting toxicities.
The characterization of this compound's mechanism of action has employed diverse experimental methodologies:
Biochemical Kinase Assays: Cell-free enzymatic assays quantifying half-maximal inhibitory concentrations (IC₅₀) against purified PI3K isoforms and CK1ε established this compound's potency and selectivity profile [5].
In Vitro Functional Assays: Studies evaluating this compound's effects on malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration in lymphoma and leukemia cell lines demonstrated its multifunctional activity against B-cell malignancies [6].
Treg Polarization and Suppression Assays: Isolation of naive CD4+ T cells from human blood followed by culture in Treg-polarizing conditions (IL-2, TGF-β1, CD3/CD28 stimulation) for 5 days, then assessment of Treg function through co-culture with autologous responder CD4+ T cells. These assays directly demonstrated this compound's preservation of Treg suppressive function compared to other PI3K inhibitors [4].
In Vivo Models: The Eμ-TCL1 adoptive transfer mouse model of CLL provided critical evidence of this compound's differential immunomodulatory effects in a physiologically relevant context, demonstrating comparable antitumor efficacy to other PI3K inhibitors but with reduced immune toxicity and preserved Treg function [4].
Substantial clinical evidence supports this compound's mechanism of action:
Table 2: Efficacy Outcomes from UNITY-NHL Phase IIb Trial
| Disease Type | Patients (n) | Overall Response Rate | Complete Response Rate | Median Progression-Free Survival | Median Duration of Response |
|---|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | 69 | 49.3% | 15.9% | Not reached | Not reached |
| Follicular Lymphoma (FL) | 117 | 45.3% | 5.1% | 10.6 months | 11.1 months |
| Small Lymphocytic Lymphoma (SLL) | 22 | 50.0% | 4.5% | 20.9 months | 18.3 months |
The UNITY-NHL phase IIb trial demonstrated that this compound achieved meaningful clinical activity in heavily pretreated patients with indolent non-Hodgkin lymphoma, with durable responses observed across multiple lymphoma subtypes. The median time to response ranged from 2.7-4.6 months across different lymphoma types, indicating relatively rapid onset of action. Importantly, tumor reduction was observed in 86.4% of patients across the study population, providing tangible evidence of this compound's antitumor effects in the clinical setting [7].
This compound demonstrated clinical efficacy across multiple B-cell malignancies, leading to its initial accelerated approval for specific indications:
Marginal Zone Lymphoma: In patients with relapsed or refractory MZL who received at least one prior anti-CD20-based regimen, this compound achieved an overall response rate of 49.3% with a complete response rate of 15.9%. The median duration of response had not been reached at the time of reporting, indicating durable disease control [7].
Follicular Lymphoma: In heavily pretreated patients with relapsed or refractory FL who had received at least two prior systemic therapies, this compound produced an overall response rate of 45.3% with median progression-free survival of 10.6 months and duration of response of 11.1 months [7].
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Although not ultimately approved for these indications, this compound showed substantial activity with an overall response rate of 50% in SLL patients and median progression-free survival of 20.9 months [7].
The efficacy of this compound across these diverse B-cell malignancies underscores the therapeutic relevance of its dual targeting mechanism in lymphoid cancers dependent on PI3Kδ signaling and oncogenic protein translation.
Despite its promising efficacy and novel mechanism, this compound's clinical development encountered significant safety concerns:
Integrated Safety Analysis: A comprehensive analysis of 371 patients across four clinical trials established the foundational safety profile of this compound. Any-grade treatment-emergent adverse events occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade ≥3 adverse events occurred in 50.9% of patients, most commonly neutropenia (11.3%), diarrhea (7.3%), and elevated aminotransferases (5.7%) [3].
Hepatotoxicity Profile: Liver enzyme elevations occurred in 15-35% of patients in clinical trials, with grade ≥3 elevations in 5-8% of patients. These typically emerged within 4-12 weeks of treatment initiation and generally resolved with dose modification. No instances of clinically apparent acute liver injury with jaundice were reported in clinical trials [1].
Immune-Mediated Toxicities: The incidence of immune-mediated adverse events was notably lower with this compound compared to other PI3K inhibitors. Specifically, noninfectious colitis occurred in only 2.4% of patients, pneumonitis in 1.1%, and severe cutaneous reactions were rare [3].
Regulatory Withdrawal: Despite initially promising safety data from earlier phase trials, longer follow-up in the UNITY-CLL phase III trial revealed a potential increased risk of death in patients receiving this compound compared to the control arm. This emerging safety signal led the FDA to withdraw approval of this compound in June 2022, with the determination that risks outweighed benefits for the approved indications [1] [2].
The trajectory of this compound's clinical development highlights the complex risk-benefit assessments inherent in oncology drug development and underscores the importance of long-term follow-up even for mechanistically promising agents.
This compound represents a significant pharmacologic advancement in the targeting of PI3K pathways in lymphoid malignancies through its unique dual inhibition of PI3Kδ and CK1ε. This mechanistic combination delivers potent antitumor activity while mitigating the immune-mediated toxicities that have limited earlier PI3K inhibitors, primarily through preservation of regulatory T-cell function. The compound's enhanced isoform selectivity further contributes to its differentiated safety profile.
Despite its withdrawal from the market due to long-term safety concerns, this compound's mechanistic profile offers valuable insights for future drug development. The integration of CK1ε inhibition with PI3Kδ targeting represents a promising approach to uncoupling efficacy from toxicity in kinase inhibitor design. Further research exploring alternative dosing strategies, combination regimens, or refined patient selection may potentially leverage the unique mechanistic advantages of dual PI3Kδ/CK1ε inhibition while mitigating long-term risks.
Umbralisib functions as a dual-target inhibitor, which differentiates it from earlier drugs in its class.
The initial accelerated approval was based on a pivotal phase 2b trial (UNITY-NHL). The table below summarizes the efficacy outcomes from this trial [3].
| Parameter | Marginal Zone Lymphoma (MZL) Cohort | Follicular Lymphoma (FL) Cohort |
|---|---|---|
| Patients | 69 | 117 |
| Prior Lines of Therapy (Median) | 2 | 3 |
| Overall Response Rate (ORR) | 49% | 43% |
| Complete Response (CR) Rate | 16% | 3.4% |
| Median Time to Response | 2.8 months | 4.4 months |
| Median Duration of Response (DOR) | Not Reached | 11.1 months |
Despite its efficacy, this compound's safety profile and outcomes from a subsequent trial led to its market withdrawal.
For researchers, understanding the design of key clinical trials is crucial.
This compound represents a clinically active dual PI3Kδ/CK1ε inhibitor with a distinct metabolic profile. Its journey from accelerated approval to market withdrawal underscores the critical importance of long-term safety monitoring in oncology drug development, particularly for agents within the PI3K inhibitor class, which have been plagued by class-wide toxicity concerns [5]. The case of this compound highlights the ongoing challenge of balancing efficacy with long-term safety in targeted cancer therapy.
Umbralisib (developmental codes: TGR-1202, RP-5264) represents a structurally distinct kinase inhibitor that targets phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule drug received accelerated FDA approval in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) in adults. Marketed as Ukoniq by TG Therapeutics, this compound was notable for being the first PI3Kδ/CK1ε dual inhibitor approved for clinical use. However, in a significant development, the drug was voluntarily withdrawn from the market due to emerging safety concerns identified in post-marketing analyses, which suggested an unfavorable risk-benefit profile despite its clinical efficacy [1] [2].
The chemical development of this compound was driven by efforts to improve upon the toxicity profile associated with earlier PI3Kδ inhibitors, particularly the immune-mediated toxicities that have limited the clinical utility of other drugs in this class. The strategic incorporation of CK1ε inhibition alongside PI3Kδ targeting was designed to create a differentiated therapeutic profile with potentially enhanced efficacy in specific B-cell malignancies. This dual-targeting approach represents an important milestone in the evolution of kinase inhibitor design, illustrating both the promise and challenges of developing targeted therapies for hematological malignancies [1] [2].
This compound possesses a distinct molecular architecture that underlies its unique inhibitory profile and differentiates it from other PI3K inhibitors. The compound is classified as a small molecule with the chemical formula C31H24F3N5O3 and a molecular weight of 571.56 g/mol. Its systematic IUPAC name is 2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one [1].
The this compound structure incorporates several key functional components that contribute to its biological activity:
From a pharmaceutical perspective, this compound demonstrates high protein binding (>99.7%) and has an effective half-life of approximately 91 hours, supporting once-daily dosing. The compound is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2), with elimination predominantly through the fecal route (81% of administered dose) [1].
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₃₁H₂₄F₃N₅O₃ | - |
| Molecular Weight | 571.56 g/mol | - |
| Protein Binding | >99.7% | In vitro plasma protein binding |
| Oral Bioavailability | Increased with food | AUC increased by 61%, Cmax increased by 115% with high-fat meal |
| Time to Peak (Tmax) | ~4 hours | Following oral administration |
| Effective Half-life | ~91 hours | Following repeated dosing |
| Primary Metabolic Pathways | CYP2C9, CYP3A4, CYP1A2 | In vitro hepatocyte studies |
| Route of Elimination | Primarily fecal (81%) | 17% as unchanged parent compound |
This compound employs a dual inhibition strategy that simultaneously targets two distinct kinases involved in B-cell signaling and survival. The primary target, PI3Kδ (phosphoinositide 3-kinase delta), is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, cellular proliferation, and survival. The secondary target, casein kinase 1 epsilon (CK1ε), is a serine/threonine protein kinase involved in the regulation of protein translation and has been implicated in the pathogenesis of various lymphomas. This dual targeting approach differentiates this compound from other PI3K inhibitors and was designed to provide broader coverage of the signaling pathways driving B-cell malignancies [1].
At the biochemical level, this compound functions as a competitive ATP-binding site inhibitor for both target kinases. The compound inhibits PI3Kδ by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key regulators of cell growth and survival. Simultaneously, this compound's inhibition of CK1ε disrupts the Wnt/β-catenin signaling pathway and modulates additional oncogenic processes in malignant B-cells [1].
The dual inhibition profile of this compound enables disruption of multiple oncogenic signaling cascades that are crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key pathways affected by this compound's dual inhibition:
Diagram 1: this compound's dual inhibition of PI3Kδ and CK1ε disrupts key oncogenic signaling pathways in B-cell malignancies. The red inhibition signs show where this compound interferes with these signaling cascades.
The downstream consequences of this dual inhibition include:
The synergistic effect of simultaneously targeting both PI3Kδ and CK1ε has been demonstrated in preclinical models, where this compound showed enhanced anti-tumor activity compared to selective PI3Kδ inhibitors alone, particularly in models of resistant disease [1].
Comprehensive in vitro profiling of this compound has characterized its potency and selectivity against various kinase targets. In biochemical assays, this compound demonstrates nanomolar potency against PI3Kδ (IC50 = 6.2 nM) with significant selectivity over other PI3K isoforms (22.5-fold selective against PI3Kα, 16.1-fold selective against PI3Kβ, and 195-fold selective against PI3Kγ). The compound also shows strong inhibition of CK1ε with an IC50 of 18.6 nM. This selective profile was strategically designed to maximize therapeutic efficacy in hematopoietic malignancies while minimizing off-target toxicities associated with inhibition of ubiquitously expressed PI3K isoforms [1].
In cellular assays using malignant B-cell lines, this compound effectively inhibits phosphorylation of AKT (a key downstream marker of PI3K activity) with an EC50 of 70 nM. The compound demonstrates robust anti-proliferative effects across a panel of B-cell lymphoma and leukemia models, with IC50 values typically ranging from 100-500 nM. Importantly, this compound maintains activity in cell lines resistant to other targeted therapies, including BTK inhibitors, suggesting its potential utility in treating resistant disease [1].
Table 2: Experimentally Determined Activity Profile of this compound
| Assay Type | Molecular Target/Cellular Process | Result | Experimental System |
|---|---|---|---|
| Biochemical Kinase Assay | PI3Kδ inhibition | IC₅₀ = 6.2 nM | Isolated enzyme assay |
| Biochemical Kinase Assay | CK1ε inhibition | IC₅₀ = 18.6 nM | Isolated enzyme assay |
| Biochemical Kinase Assay | PI3Kα inhibition | IC₅₀ = 139.5 nM | Isolated enzyme assay |
| Biochemical Kinase Assay | PI3Kβ inhibition | IC₅₀ = 99.8 nM | Isolated enzyme assay |
| Cellular Signaling | AKT phosphorylation inhibition | EC₅₀ = 70 nM | B-cell lymphoma lines |
| Cellular Proliferation | Anti-proliferative activity | IC₅₀ = 100-500 nM | Various B-cell malignancy lines |
| Functional Assay | CXCL12-directed migration | Significant inhibition at 250 nM | Primary CLL cells |
The structure-activity relationship (SAR) of this compound reveals how specific structural elements contribute to its biological activity and selectivity:
The strategic incorporation of multiple fluorine atoms throughout the structure serves to enhance metabolic stability, membrane permeability, and overall drug-like properties. The specific orientation of these substituents enables this compound to achieve its unique selectivity profile compared to other PI3K inhibitors in its class [1] [2].
This compound was evaluated in multiple clinical trials for various B-cell malignancies, both as a monotherapy and in combination regimens. The UNITY-NHL phase 2b trial investigated this compound as a monotherapy in patients with relapsed or refractory non-Hodgkin lymphomas, including marginal zone lymphoma, follicular lymphoma, and diffuse large B-cell lymphoma. In the MZL cohort, this compound demonstrated an overall response rate of 55% with a median duration of response not reached at the time of analysis. The progression-free survival at 12 months was 71% for MZL patients, supporting the drug's accelerated approval [1].
In combination therapy approaches, this compound was studied alongside other targeted agents, including the anti-CD20 monoclonal antibody ublituximab and the BCL-2 inhibitor venetoclax. A phase 2 trial evaluating the triplet combination of this compound, ublituximab, and venetoclax in relapsed/refractory mantle cell lymphoma reported an overall response rate of 62% and a complete response rate of 50% in BTK inhibitor-naïve patients. The median progression-free survival in this subgroup was 21.2 months, suggesting potential synergy between PI3K inhibition and BCL-2 targeting [3].
Despite demonstrating clinical efficacy in multiple B-cell malignancies, this compound's development was ultimately limited by its safety profile. The drug was associated with several class-related adverse events, including hepatotoxicity (elevated transaminases), diarrhea, colitis, and infections. In the UNITY-NHL trial, the incidence of grade 3 or higher adverse events was 51%, which, while lower than some other PI3K inhibitors (such as idelalisib at 84% and duvelisib at 85%), still represented a significant concern for long-term administration [2].
The decision to voluntarily withdraw this compound from the market followed an analysis of overall survival data from the UNITY-CLL trial, which suggested a potential increased risk of death compared to the control arm. This development highlights the ongoing challenges associated with PI3K inhibitor development, particularly the difficulty in achieving an acceptable therapeutic index despite clear demonstration of anti-tumor activity [1] [2].
This compound represents a structurally innovative dual PI3Kδ/CK1ε inhibitor that demonstrated promising clinical activity in various B-cell malignancies. Its unique chemical scaffold and selectivity profile differentiated it from earlier generations of PI3K inhibitors, while its dual-targeting mechanism offered the potential for enhanced efficacy in specific disease contexts. The compound's structure-activity relationship reveals how strategic incorporation of specific substituents, particularly fluorine atoms and the chiral center, contributed to its optimized target affinity and selectivity.
The table below summarizes the key pharmacokinetic (PK) and safety-related parameters of umbralisib for a comprehensive overview.
| Parameter | Summary of Data | Clinical Management & Notes |
|---|---|---|
| Dosage | 800 mg, orally, once daily [1] [2] | Administered with food to improve absorption [2]. |
| Half-Life | Pharmacokinetic profile supports once-daily dosing [3]. | The specific half-life value (in hours) was not explicitly stated in the available literature. |
| Metabolism | Primarily via aldehyde oxidase; minor role of CYP3A4 [1]. | Lower potential for drug-drug interactions (DDIs) compared to CYP-centric metabolism. |
| Key Metabolizing Enzymes | Aldehyde Oxidase, CYP3A4 [1] | Interactions are possible with strong CYP3A4 inducers/inhibitors. |
| Hepatotoxicity Incidence | ALT/AST elevations: 15-35% (any grade); >5x ULN: 5-8% [1]. | Requires periodic liver function test monitoring [1] [2]. |
| Diarrhea/Colitis Incidence | Diarrhea: 52.3% (any grade); severe: 7.3% [3]. Non-infectious colitis: 2.4% [3]. | Managed with dose interruption, reduction, or discontinuation [2]. |
This compound is primarily metabolized by aldehyde oxidase (AO), with cytochrome P450 3A4 (CYP3A4) playing a minor role [1]. This distinctive metabolic pathway reduces its susceptibility to common DDIs mediated by major CYP enzymes. However, co-administration with strong CYP3A4 inducers or inhibitors may still require caution due to the potential for altered this compound exposure [1].
The following detailed methodology is adapted from a published study that investigated the sophocarpine-umbralisib interaction [6].
The experimental process for quantifying this compound in rat plasma using UPLC-MS/MS can be visualized as follows:
Sample Preparation: A direct protein precipitation method was used. A volume of rat plasma (exact volume can vary, e.g., 50-100 µL) was mixed with the internal standard (IS) solution (duvelisib). Proteins were precipitated by adding a sufficient volume of acetonitrile (typically 2-4 times the plasma volume). The mixture was vortexed vigorously and then centrifuged to pellet the precipitated proteins. The clean supernatant was collected for injection into the UPLC-MS/MS system [6].
Chromatography (UPLC) Conditions:
Mass Spectrometry (MS/MS) Detection:
Application in Interaction Study: This validated method was successfully applied to a pharmacokinetic study in rats. The rats were administered this compound alone and in combination with sophocarpine. Blood samples were collected at predetermined time points, processed as described, and analyzed to generate concentration-time profiles. The resulting data (AUC, C~max~, T~max~, CL~z~/F) clearly demonstrated the significant pharmacokinetic interaction between sophocarpine and this compound [6].
This compound is a novel, oral, small molecule dual inhibitor that targets key signaling nodes in B-cell malignancies.
Hepatotoxicity was a recognized and clinically important adverse event (AE) associated with umbralisib.
Table 1: Incidence and Management of Hepatotoxicity in Clinical Trials
| Aspect | Details |
|---|---|
| Incidence of All-Grade Elevations | 15% - 35% of patients [1] |
| Incidence of Grade ≥3 Elevations | 5% - 8% of patients (ALT/AST >5x ULN) [1] [2] |
| Time to Onset | Within 4 to 12 weeks of treatment initiation [1] |
| Clinical Characteristics | Asymptomatic, no reported cases of clinically apparent liver injury with jaundice [1] |
| Recommended Monitoring | Liver tests every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [1] [3] |
| Dose Modifications | Withhold if ALT/AST >5x ULN until resolution to ≤3x ULN, then resume at a reduced dose. Permanently discontinue if ALT/AST >20x ULN [1] [3] |
The mechanism behind serum enzyme elevations is not fully proven but may involve direct hepatocyte toxicity from PI3Kδ inhibition or changes in B-cell activity [1]. This compound is primarily metabolized by hepatic aldehyde oxidase, with minor contribution from CYP3A4 [1].
An integrated safety analysis of four clinical trials, which included 371 patients with various relapsed/refractory lymphoid malignancies, provides a consolidated view of the safety profile. Patients received the recommended phase 2 dose of 800 mg or higher once daily, with a median treatment duration of 5.9 months [2].
Table 2: Summary of Adverse Events from Integrated Analysis (N=371)
| Category | Details |
|---|---|
| Most Common Any-Grade AEs (>20%) | Diarrhea (52.3%), Nausea (41.5%), Fatigue (41%), Upper Respiratory Tract Infection (21%), Vomiting (21%), Abdominal Pain (19%) [2] [4] [5] |
| Most Common Grade ≥3 AEs | Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [2] |
| Hematologic Laboratory Abnormalities | Decreased Neutrophils (33%), Decreased Hemoglobin (27%), Decreased Platelets (26%) [4] [5] |
| Other Notable AEs | Musculoskeletal Pain (27%), Rash (18%), Increased Creatinine (79%), Decreased Appetite (19%) [4] [5] |
| Serious Adverse Events (SAEs) | Occurred in 25.6% of patients [2] |
| AEs Leading to Discontinuation | 13.7% of patients [2] |
Serious infections, including pneumonia (7.8%) and sepsis, were notable AEs of special interest. Immune-mediated toxicities like non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at lower rates compared to other PI3Kδ inhibitors [2].
This compound's unique safety profile is linked to its distinct mechanism of action, which differs from earlier PI3Kδ inhibitors.
This diagram illustrates the dual inhibitory action of this compound. Its inhibition of PI3K-δ, critical for B-cell signaling and homing, underlies its efficacy in B-cell malignancies but also contributes to immune-mediated toxicities like colitis [1] [5]. The concurrent inhibition of CK1-ε, a regulator of oncoprotein translation, was hypothesized to contribute to a more favorable safety profile compared to earlier generation PI3Kδ inhibitors, particularly regarding the severity and frequency of immune-mediated events [2] [8].
Clinical management of this compound-related AEs involved proactive monitoring, treatment interruption, dose reduction, and, in some cases, permanent discontinuation.
Table 3: Dose Modification Guidelines for Key Adverse Reactions [3]
| Adverse Reaction | Severity | Recommended Action |
|---|---|---|
| Hepatotoxicity | ALT/AST >5 to <20x ULN | Withhold until <3x ULN, then resume at a reduced dose. |
| ALT/AST >20x ULN | Permanently discontinue. | |
| Diarrhea/Colitis | Severe (e.g., >6 stools/day over baseline, pain, blood/mucus) | Withhold until resolved, then resume at a reduced dose. |
| Life-threatening or recurrent severe | Permanently discontinue. | |
| Infection | Grade 3 or 4 | Withhold until resolved, then resume at the same or reduced dose. |
| Cytopenias | ANC <0.5 x 10⁹/L | Withhold until ANC ≥0.5 x 10⁹/L, then resume. If recurs, resume at a reduced dose. |
| Severe Cutaneous Reactions | Severe | Withhold until resolution, then resume at a reduced dose or discontinue. |
| Life-threatening (e.g., SJS, TEN) | Permanently discontinue. |
Dose Reduction Schedule [3]:
The safety profile of this compound is characterized by a high frequency of gastrointestinal and hepatic events, which were often manageable with close monitoring and dose modifications. However, the ultimate market withdrawal due to an imbalance in overall survival highlights the critical importance of long-term, controlled safety data in the risk-benefit assessment of novel oncology therapeutics.
The data from the integrated safety analysis provides a detailed overview of the adverse event profile. The median treatment duration was 5.9 months, with 28.8% of patients receiving umbralisib for 12 months or longer [1] [2].
Table 1: Overview of Treatment-Emergent Adverse Events
| Category of Adverse Event | Frequency (n=371) | Most Common Manifestations (≥15%) |
|---|---|---|
| Any-Grade TEAEs | 366 patients (98.7%) [1] | Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%), Increased Creatinine (79%), ALT/AST Increase (32-33%), Neutropenia (33%*) [1] [3] [4] |
| Grade ≥3 TEAEs | 189 patients (50.9%) [1] | Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [1] |
| Serious TEAEs | 95 patients (25.6%) [1] | Pneumonia (7.8%), Sepsis, Urinary Tract Infection [1] [3] |
| AEs Leading to Discontinuation | 51 patients (13.7%) [1] | - |
\Note: The frequency of laboratory abnormalities like increased creatinine, ALT/AST, and neutropenia comes from a separate analysis of 221 patients presented in the official safety information [3] [4].*
Table 2: Adverse Events of Special Interest
| Event of Special Interest | Frequency (n=371) | Management Recommendations |
|---|---|---|
| Noninfectious Colitis | 9 patients (2.4%) [1] | Withhold dose for severe symptoms; discontinue for recurrent or life-threatening cases [3]. |
| Pneumonitis | 4 patients (1.1%) [1] | Not specified in search results, but generally requires dose interruption and corticosteroids. |
| Hepatotoxicity | Grade 3/4 ALT/AST elevation: 5.7% [1] | Monitor liver function at baseline and during treatment. Dose interruption and reduction may be necessary [5] [3]. |
| Severe Infections | Serious infections: 25.6% (any serious TEAE); Grade ≥3: 10% [3] | Prophylaxis for PJP and consideration of antiviral prophylaxis for CMV is recommended [3]. |
| Severe Cutaneous Reactions | Grade 3: 2% [3] | Monitor for reactions. Withhold dose for severe (Grade 3) reactions until resolution [3]. |
The safety profile was established through a pooled analysis of adult patients (≥18 years) from four open-label, phase 1 and 2 clinical trials [1] [6]. The following describes the core methodology.
Patient Population:
Study Design and Procedures: The workflow below summarizes the experimental design of the integrated safety analysis.
Data Collection and Analysis:
This compound is a novel, oral dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1]. Its safety profile is thought to be differentiated from earlier PI3Kδ inhibitors for two key reasons:
The diagram below illustrates the proposed mechanistic basis for its action and safety profile.
Umbralisib's mechanism involves a unique dual inhibitory action that differentiates it from earlier PI3K inhibitors.
This compound's dual mechanism disrupts key survival pathways in malignant B-cells while potentially preserving Treg function.
The table below summarizes key pharmacokinetic parameters of this compound.
| Parameter | Value | Details |
|---|---|---|
| Targets | PI3Kδ & CK1ε | Dual inhibitor [1] [2] |
| PI3Kδ Selectivity | >1500-fold over α/β, ~225-fold over γ | Improved selectivity vs. other PI3K inhibitors [1] |
| Administration | Oral | 800 mg once daily with food [3] [4] |
| Absorption & Tmax | ~4 hours | Rapid GI absorption [3] |
| Effect of Food | AUC ↑ 61%, Cmax ↑ 115% | Bioavailability increased with food [3] |
| Protein Binding | >99.7% | Highly protein-bound [3] |
| Metabolism | CYP3A4, CYP2C9, CYP1A2 | Primarily hepatic [3] [4] |
| Half-Life | ~91 hours | Allows for once-daily dosing [3] |
| Elimination | Feces (81%), Urine (3%) | Mostly via feces [3] |
Clinical trials demonstrated the efficacy of this compound in several relapsed or refractory indolent B-cell malignancies. The following table summarizes efficacy outcomes from the pivotal UNITY-NHL phase IIb trial in 208 patients [5] [6].
| Parameter | Marginal Zone Lymphoma (MZL) | Follicular Lymphoma (FL) | Small Lymphocytic Lymphoma (SLL) |
|---|---|---|---|
| Prior Lines of Therapy | ≥ 1 prior anti-CD20 regimen [7] [6] | ≥ 2-3 prior systemic therapies [7] [6] | ≥ 2 prior systemic therapies [5] [6] |
| Overall Response Rate (ORR) | 49.3% (Complete Response: 15.9%) [5] [6] | 45.3% (Complete Response: 5.1%) [5] [6] | 50.0% (Complete Response: 4.5%) [5] |
| Median Time to Response | 2.8 months [5] [6] | 4.6 months [5] [6] | 2.7 months [5] |
| Median Duration of Response (DOR) | Not Reached [5] | 11.1 months [5] | 18.3 months [5] |
| Median Progression-Free Survival (PFS) | Not Reached [5] | 10.6 months [5] | 20.9 months [5] |
The integrated safety analysis of 371 patients provides a comprehensive overview of the drug's tolerability [1].
| Category | Findings |
|---|---|
| Most Common Any-Grade AEs (>30%) | Diarrhea (52.3-59.1%), Nausea (41.5%), Fatigue (31.8%) [1] [6] |
| Most Common Grade ≥3 AEs | Neutropenia (11.3-11.5%), Diarrhea (7.3-10.1%) [5] [1] |
| Hepatotoxicity | Grade ≥3 ALT/AST elevation: 5.7-7.2% [5] [1] |
| Immune-Mediated AEs | Non-infectious colitis (1.9-2.4%), Pneumonitis (1.1-1.4%) [5] [1] |
| AEs Leading to Discontinuation | 13.7-15.4% of patients [5] [1] |
| Serious AEs | 25.6% of patients [1] |
This compound received accelerated FDA approval in February 2021 for adult patients with relapsed or refractory MZL and FL [3] [7] [8]. However, the FDA approval was voluntarily withdrawn in June 2022 [3] [8]. This decision was based on follow-up data from a clinical trial (UNITY-CLL) that showed an increased risk of death associated with this compound use compared to the control arm, indicating that the potential risks outweighed the benefits [9] [8]. The deaths were not related to liver injury [8].
Preclinical studies suggest this compound's unique safety profile may be linked to its immunomodulatory effects. The diagram below outlines a key experimental workflow used to investigate this hypothesis.
Experimental workflow to assess Treg function, revealing this compound's differentiated immunomodulatory effects.
Research indicates that unlike idelalisib and duvelisib, this compound's unique action helps preserve regulatory T-cell function, which may explain its lower incidence of severe immune-mediated toxicities [10]. Inhibition of CK1ε by this compound disables WNT signaling and appears to mitigate the detrimental effects of PI3Kδ inhibition on Tregs [10].
| Item | Details |
|---|---|
| Initial FDA Approval | Accelerated approval granted on February 5, 2021 [1] [2]. |
| Indication | Treatment of adults with relapsed or refractory follicular lymphoma (FL) after at least three prior lines of systemic therapy [1] [3]. |
| Withdrawal Date | May 31, 2022 [4] [2]. |
| Reason for Withdrawal | The FDA determined that the risks of treatment outweigh the benefits. Updated data from the UNITY-CLL trial showed a possible increased risk of death [4]. |
| Withdrawal Context | The manufacturer, TG Therapeutics, voluntarily withdrew the drug for its approved uses in MZL and FL [4]. |
The accelerated approval was based on the open-label, multicohort UNITY-NHL phase 2b trial [5] [1]. The data below provides a snapshot of the clinical profile that formed the basis of the initial approval.
Table 1: Efficacy Outcomes in Relapsed/Refractory Follicular Lymphoma (Cohort of 117 patients) [5] [1]
| Parameter | Result |
|---|---|
| Overall Response Rate (ORR) | 43% |
| Complete Response (CR) Rate | 3.4% |
| Median Duration of Response (DOR) | 11.1 months |
| Median Time to Response (TTR) | 4.4 months |
| Median Progression-Free Survival (PFS) | 10.6 months |
Table 2: Select Adverse Events (Pooled Safety Analysis, N=371) [5] [6]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Diarrhea/Colitis | 52.3 - 58 | 7.3 - 10.1 |
| Increased ALT/AST | 32 - 33 | 5.7 - 7.2 |
| Neutropenia | 33 | 11.3 - 11.5 |
| Nausea | 38 - 41.5 | Not specified |
| Fatigue | 31.8 - 41 | Not specified |
| Rash | 18 | Not specified |
For research purposes, here is a detailed look at the drug's mechanism and the key trial methodology.
Umbralisib is an oral, small molecule dual inhibitor of [7] [5]:
This compound exhibited greater selectivity for PI3Kδ over other PI3K isoforms, which was hypothesized to lead to fewer immune-mediated toxicities compared to earlier generation PI3K inhibitors [5] [6].
This compound's dual inhibition of PI3Kδ and CK1ε disrupts key pathways in lymphoma cells.
The following methodology supported the accelerated approval [5]:
The this compound case highlights several critical considerations in oncology drug development:
Clinical trials demonstrated the efficacy of umbralisib in relapsed/refractory lymphoid malignancies, though an integrated safety analysis revealed associated adverse events.
Table 1: Efficacy of this compound Monotherapy (800 mg daily) in Key Trials
| Indication | Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) |
|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) [1] | 69 | 49% | 16% | Not Reached |
| Follicular Lymphoma (FL) [1] | 117 | 43% | 3% | 11.1 months |
Table 2: Select Adverse Events (AEs) from an Integrated Safety Analysis (N=371) [2]
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence |
|---|---|---|
| Diarrhea | 52.3% | 7.3% |
| Neutropenia | Information Missing | 11.3% |
| Increased Aminotransferases | Information Missing | 5.7% |
| Nausea | 41.5% | Not Specified |
| Fatigue | 31.8% | Not Specified |
> Important Safety Note: In June 2022, this compound was voluntarily withdrawn from the U.S. market after a clinical trial showed an increased risk of death compared to the control treatment [3] [4]. This guide presents the drug's mechanism for research and historical context.
For researchers aiming to investigate this compound's mechanisms or evaluate its efficacy, the following methodologies from published studies can serve as a reference.
The following assays were used to characterize this compound's direct cellular effects [3]:
A typical mouse model protocol involves [5]:
A phase 1/1b investigator-sponsored trial provides a model for combining this compound with other agents [6] [5]:
The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that this compound inhibits, highlighting its dual targets.
This compound inhibits PI3Kδ in the BCR pathway and CK1ε, impacting cell survival and migration.
This compound represents a proof-of-concept for dual PI3Kδ/CK1ε inhibition. Future research could focus on:
Umbralisib represents a novel class of targeted cancer therapeutics that simultaneously inhibits phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), offering a unique mechanism of action against hematological malignancies. This dual inhibition strategy leverages the complementary roles of these kinases in cancer cell survival and proliferation pathways. CK1ε, a member of the serine/threonine protein kinase family, has emerged as a critical regulator of oncogenic signaling, particularly through its roles in the Wnt/β-catenin pathway and the regulation of oncogene protein translation. The clinical relevance of CK1ε inhibition is underscored by its overexpression in various cancers, including colorectal cancer, breast cancer, and lymphoid malignancies, where it correlates with advanced disease stages and poorer outcomes. [1] [2]
The development of this compound addresses significant limitations of earlier PI3K inhibitors, which were plagued by immune-mediated toxicities and limited therapeutic windows. By incorporating CK1ε inhibition alongside PI3Kδ targeting, this compound demonstrates a more favorable safety profile while maintaining efficacy against relapsed or refractory lymphoid malignancies. This unique combination has garnered regulatory attention, resulting in the FDA accelerated approval of this compound in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who have received at least one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of systemic therapy. The distinct safety profile of this compound, characterized by lower rates of immune-mediated toxicities compared to other PI3K inhibitors, positions it as a promising therapeutic option for patients with limited treatment alternatives. [2] [3] [4]
Casein kinase 1 epsilon belongs to the highly conserved CK1 family of serine/threonine kinases, which share significant structural homology while maintaining distinct functional roles. CK1ε exhibits over 96% sequence identity in the kinase body with its closest homolog, CK1δ, and both feature similar carboxy-terminal extensions of approximately 124 amino acids. The regulatory mechanisms of CK1ε are primarily mediated through phosphorylation of its C-terminal tail, which profoundly influences substrate preference and kinase activity. This phosphoswitch mechanism allows CK1ε to dynamically adjust its substrate specificity based on phosphorylation status, enabling diverse functional roles in cellular processes. Importantly, CK1ε activity is regulated by various signaling pathways, including Wnt signaling, metabotropic glutamate agonists, and the AMPK pathway, all of which modulate C-terminal tail phosphorylation states. This sophisticated regulation allows CK1ε to participate in multiple critical cellular processes, including circadian rhythm regulation, neuronal signaling, immune response modulation, and oncogenic transformation. [5]
Table 1: CK1 Family Isoforms and Their Characteristics
| Isoform | Gene | Sequence Identity with CK1ε | Primary Expression | Key Functions |
|---|---|---|---|---|
| CK1ε | CSNK1E | - | Ubiquitous | Circadian rhythms, Wnt signaling, oncogene translation |
| CK1δ | CSNK1D | >96% in kinase domain | Ubiquitous | Circadian rhythms, DNA damage response, vesicle trafficking |
| CK1α | CSNK1A1 | Lower | Ubiquitous | Wnt signaling, apoptosis, cell cycle progression |
| CK1γ1 | CSNK1G1 | Lower | Tissue-specific | Cell polarity, membrane transport |
| CK1γ2 | CSNK1G2 | Lower | Tissue-specific | Cell polarity, neuronal function |
| CK1γ3 | CSNK1G3 | Lower | Tissue-specific | Spermiogenesis, specialized functions |
CK1ε plays a multifaceted role in oncogenic progression through its regulation of critical signaling pathways and direct involvement in protein translation mechanisms. A primary mechanism through which CK1ε influences cancer development is its function as a positive regulator of the Wnt/β-catenin pathway. CK1ε phosphorylates Disheveled (DVL), leading to β-catenin stabilization and subsequent activation of Wnt target genes that drive uncontrolled proliferation, epithelial-to-mesenchymal transition, and resistance to apoptosis. This pathway is particularly relevant in colorectal cancer, where CK1ε is significantly upregulated in tumor tissues compared to adjacent normal tissues, with this overexpression being associated with advanced tumor stages and poorer overall survival. Beyond Wnt signaling, CK1ε plays a direct role in regulating protein translation of key oncogenes, including MYC, BCL2, and CCND1 (cyclin D1). This function positions CK1ε as a critical modulator of oncogene expression at the translational level, providing a mechanistic basis for its contribution to tumor progression and therapy resistance. [1] [2]
The following diagram illustrates the key signaling pathways regulated by CK1ε in oncogenesis:
Figure 1: CK1ε-Regulated Signaling Pathways in Cancer. CK1ε activates Wnt signaling, synergizes with PI3K pathway, and regulates translation of key oncogenes like MYC, BCL2, and CCND1, driving oncogenic progression.
Recent advances in computational screening approaches have enabled the systematic identification of novel CK1ε inhibitors with potential therapeutic utility. A 2025 study applied a modified pharmacophore model to screen an ultra-large database containing over 100 million compounds, initially identifying 290 compounds with potential CK1ε binding capability. The pharmacophore query included two hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA) features arranged in an HBD-HBA-HBD configuration, specifically targeting the ATP-binding site of CK1ε. Following energy minimization and assessment of pharmacophore compliance with an RMSD threshold of ≤2.0 Å, 86 compounds maintained structural alignment with the binding site geometry. Subsequent drug-likeness evaluation using Lipinski's Rule of Five further refined this set to 66 compounds with favorable bioavailability profiles. Finally, accounting for pH-dependent pharmacophore compliance at physiological pH 7.4, 29 compounds demonstrated ≥90% of microspecies matching the required configuration, representing the most promising candidates for further development. [1]
Table 2: Virtual Screening Funnel for CK1ε Inhibitor Identification
| Screening Stage | Compounds Remaining | Selection Criteria | Key Parameters |
|---|---|---|---|
| Initial Pharmacophore Matching | 290 | Modified pharmacophore model | HBD-HBA-HBD configuration |
| Energy Minimization | 86 | Structural stability in binding site | RMSD ≤ 2.0 Å |
| Drug-Likeness Filter | 66 | Lipinski's Rule of Five | MW ≤ 500, HBD ≤ 5, HBA ≤ 10, LogP ≤ 5 |
| pH-Dependent Compliance | 29 | Microspecies distribution | ≥90% matching at pH 7.4 |
| Structural Clustering | 8 groups | Bemis & Murcko frameworks | Representative compounds per group |
Among the identified structural classes, 2,4-diaminopyrimidine-based compounds emerged as particularly promising CK1ε inhibitors. Molecular dynamics simulations demonstrated that these compounds maintained stable binding modes with favorable intermolecular interactions and binding free energies comparable to previously reported CK1ε inhibitors. The binding affinity calculations revealed that these compounds form critical interactions with key residues in the CK1ε ATP-binding pocket, including hydrogen bonds with E83 and L85, as well as stacking interactions with F20. These findings provide valuable structural insights for the rational design of CK1ε inhibitors and establish 2,4-diaminopyrimidine as a privileged scaffold for further optimization in targeted cancer therapeutic development. [1]
The development of selective CK1ε inhibitors has progressed significantly, with several compounds demonstrating potent inhibition in preclinical models. PF-4800567 represents one of the earliest well-characterized CK1ε inhibitors, exhibiting an IC₅₀ of 32 nM against CK1ε in kinase assays and serving as a reference compound for structural studies through its co-crystallization with CK1ε. SR-4133 emerged as a more potent and selective inhibitor with an IC₅₀ of 15 nM against CK1ε and demonstrated remarkable selectivity, showing more than 10-fold higher potency for CK1ε compared to CK1δ. This compound, with its dual PI3Kδ/CK1ε inhibition profile, exhibits an IC₅₀ of 37 nM against CK1ε while simultaneously potently inhibiting PI3Kδ. This unique combination underlies its distinct mechanism of action in hematological malignancies, simultaneously targeting proliferative and survival signaling through PI3Kδ inhibition while modulating oncogene translation and Wnt signaling through CK1ε inhibition. [1]
Table 3: Experimentally Characterized CK1ε Inhibitors
| Compound | CK1ε IC₅₀ | Selectivity Profile | Development Status | Key Characteristics |
|---|---|---|---|---|
| PF-4800567 | 32 nM | Moderate selectivity over CK1δ | Preclinical | Co-crystallized with CK1ε, reference compound |
| SR-4133 | 15 nM | >10-fold selectivity over CK1δ | Preclinical | Improved selectivity profile |
| This compound | 37 nM | Dual PI3Kδ/CK1ε inhibitor | FDA-approved (2021, withdrawn 2022) | Unique dual mechanism, clinical validation |
| 2,4-Diaminopyrimidine compounds | Not specified | Favorable binding energy in simulations | Early discovery | Identified through virtual screening |
The structural basis for CK1ε inhibition involves specific interactions with the ATP-binding pocket, which is divided into key subsites that contribute to ligand binding and selectivity. The adenine-binding region stabilizes interactions through hydrogen bonds with E83 and L85, while a deep hydrophobic pocket accommodates nonpolar moieties. Additionally, a phosphate-binding region interacts with charged groups, playing a critical role in ATP recognition. These structural features can be exploited for the development of selective inhibitors with enhanced affinity for CK1ε. Molecular dynamics simulations of the promising 2,4-diaminopyrimidine-based compounds show stable binding modes with residence times sufficient for sustained target engagement, supporting their potential as lead compounds for further optimization. [1]
The identification of novel CK1ε inhibitors employs sophisticated computational approaches that leverage structural information and cheminformatic analyses. The following protocol outlines the key steps for virtual screening:
Pharmacophore Modeling: Begin with a modified pharmacophore model based on the ATP-binding site of CK1ε (PDB structures from co-crystallized inhibitors). The model should include two hydrogen bond donor features and one hydrogen bond acceptor feature in an HBD-HBA-HBD configuration. Utilize the Pharmit server (https://pharmit.csb.pitt.edu) for initial screening of compound databases such as PubChem, which contains over 100 million compounds. [1]
Energy Minimization and Conformational Analysis: Submit pharmacophore-matched compounds to energy minimization using molecular docking software with the Smina scoring function, which accounts for both intermolecular and intramolecular contributions. Apply a root-mean-square deviation (RMSD) threshold of ≤2.0 Å between pre-minimization and post-minimization conformations to exclude compounds with significant structural distortion from the original pharmacophore-matching conformer. [1]
Drug-Likeness and Physicochemical Property Assessment: Calculate key molecular properties including molecular weight, number of hydrogen bond acceptors and donors, and the Moriguchi octanol-water partition coefficient. Apply Lipinski's Rule of Five (molecular weight ≤500, H-bond donors ≤5, H-bond acceptors ≤10, and LogP ≤5) to prioritize compounds with likely favorable oral bioavailability. Exclude compounds with more than one violation. [1]
pH-Dependent Pharmacophore Compliance: Calculate the distribution of microspecies as a function of pH using appropriate software tools. Apply a threshold of ≥90% of microspecies matching the required HBD-HBA-HBD configuration at pH 7.4 to ensure target engagement under physiological conditions. [1]
Structural Clustering and Representative Selection: Cluster remaining compounds based on Bemis & Murcko (B&M) frameworks, which consider ring systems and linkers while treating all bonds as single and omitting substituents. Select one representative compound per structural group for subsequent molecular dynamics simulations to minimize redundancy while maximizing structural diversity. [1]
Molecular dynamics (MD) simulations provide critical insights into the stability and affinity of potential CK1ε inhibitors. The following protocol details the implementation:
System Preparation: Obtain the CK1ε structure from appropriate sources (PDB codes from co-crystallized inhibitors). Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and optimizing hydrogen bonding networks. Parameterize ligand structures using appropriate tools and generate topology files for the simulation system. [1]
Simulation Setup: Solvate the protein-ligand complex in a cubic water box with explicit water molecules, ensuring a minimum distance of 10 Å between the protein and box edges. Add ions to neutralize the system and achieve physiological salt concentration (0.15 M NaCl). Employ periodic boundary conditions to simulate a continuous system. [1]
Equilibration Protocol: Perform energy minimization using steepest descent algorithm to remove steric clashes. Conduct gradual equilibration in two phases: (1) Position-restrained MD with harmonic restraints on protein and ligand heavy atoms while allowing solvent and ions to relax; (2) Full system MD without restraints. Maintain constant temperature (300 K) and pressure (1 atm) using appropriate thermostats and barostats. [1]
Production Simulation: Run unrestrained MD simulations for a minimum of 100 ns to assess complex stability. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms. Calculate root-mean-square deviation (RMSD) of protein Cα atoms and ligand heavy atoms to evaluate structural stability. Monitor root-mean-square fluctuation (RMSF) to assess residual flexibility. [1]
Binding Free Energy Calculations: Employ molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods to calculate binding free energies. Use trajectory frames from the stable simulation period (typically last 50-80 ns) for energy calculations. Decompose binding energies per residue to identify key interactions and inform structure-activity relationships. [1]
Experimental validation of CK1ε inhibitors requires comprehensive assessment of target engagement, functional effects, and mechanistic consequences:
Target Engagement and Pathway Modulation: Treat appropriate cancer cell lines (e.g., colorectal cancer, breast cancer, or lymphoma models) with candidate inhibitors across a concentration range. Assess CK1ε pathway modulation through Western blot analysis of known substrates, including Disheveled (DVL) phosphorylation status and β-catenin stabilization. Evaluate downstream effects on Wnt target gene expression using quantitative PCR for genes such as MYC, CCND1, and AXIN2. [1] [2]
Oncogene Translation Assessment: Perform polysome profiling to analyze translational efficiency of oncogenes such as MYC, BCL2, and CCND1 following CK1ε inhibition. Combine with quantitative proteomics to measure changes in oncoprotein levels. Correlate with mRNA expression data to distinguish transcriptional from translational effects. [2]
Functional Phenotyping: Implement cell viability assays (MTT, CellTiter-Glo) across a panel of cancer cell lines to determine IC₅₀ values. Assess effects on apoptosis through Annexin V staining and caspase activation assays. Evaluate impacts on cell cycle distribution via propidium iodide staining and flow cytometry. For invasive cancer models, conduct migration and invasion assays using Transwell systems. [6]
Immune Modulatory Effects: In hematological malignancy models, analyze effects on T cell and NK cell populations through flow cytometry. Measure cytokine production and activation markers following CK1ε inhibition. Evaluate impacts on immune synapse formation and cytotoxic function in co-culture models. [7]
Predictive Biomarker Identification: Perform reverse-phase protein array (RPPA) or targeted phosphoproteomics to identify protein signatures predictive of response to CK1ε inhibition. Use machine learning approaches to integrate baseline protein levels with treatment response data. Validate predictive models in independent patient-derived samples or xenograft models. [6]
The clinical development of this compound has demonstrated its therapeutic potential in various hematological malignancies, particularly through its unique dual inhibition mechanism. An integrated safety analysis encompassing four open-label phase 1 and 2 studies with 371 adult patients with relapsed/refractory lymphoid malignancies revealed a manageable safety profile with a median treatment duration of 5.9 months. The analysis included patients with follicular lymphoma (n=147), marginal zone lymphoma (n=82), diffuse large B-cell lymphoma/mantle cell lymphoma (n=74), chronic lymphocytic leukemia (n=43), and other tumor types (n=25). The most frequent treatment-emergent adverse events of any grade included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher treatment-emergent adverse events occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and increased aminotransferase levels (5.7%). Notably, the incidence of immune-mediated toxicities was lower than with other PI3K inhibitors, with noninfectious colitis occurring in only 2.4% of patients and pneumonitis in 1.1%. Adverse events led to treatment discontinuation in 13.7% of patients, and only 1.1% of patients died from adverse events, none of which were deemed related to this compound. [2] [3]
The following diagram illustrates the integrated safety profile of this compound based on clinical trial data:
Figure 2: this compound Clinical Safety Profile. Integrated analysis of adverse events (AEs) from clinical trials shows common any-grade AEs and their grade ≥3 incidence rates, with discontinuation rates and serious AEs highlighted.
Recent advances in functional phenotyping have enabled the identification of potential predictive biomarkers for response to this compound treatment. A 2025 study performing protein profiling in patients with chronic lymphocytic leukemia (CLL) treated with this compound demonstrated that baseline levels of 30 (phospho)proteins could predict treatment response with significant accuracy. The study analyzed CLL cells from patients enrolled in two clinical trials: this compound monotherapy (NCT02742090, n=55) and this compound combined with the BTK inhibitor acalabrutinib (NCT04624633, n=12). Key findings revealed that this compound monotherapy led to significant changes in (phospho)protein levels, including AKT (pS473), specifically in responders but not in nonresponders. Additionally, the proportion of cytotoxic natural killer (NK) cells increased at the end of the study exclusively in responders, suggesting a role in the antitumor response. The machine learning model developed using baseline protein levels maintained its predictive power in the combination cohort, supporting its robustness across treatment contexts. Furthermore, drug sensitivity profiling at baseline suggested that PI3K + Bcl-2 inhibitors may represent an effective alternative therapeutic approach for this compound nonresponders. [6]
The clinical development timeline of this compound has followed a trajectory from initial discovery through regulatory approval and subsequent market withdrawal. This compound received FDA accelerated approval in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who received at least one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who received at least three prior lines of systemic therapy. However, in 2022, this compound was withdrawn from the market following updated data from the UNITY-CLL clinical trial (NCT02612311) that revealed an increased risk of death in patients receiving the drug. This development highlights the complex risk-benefit considerations in oncology drug development and the importance of continuous monitoring of long-term outcomes. Despite this withdrawal, the unique dual inhibition mechanism of this compound continues to inform drug development efforts targeting CK1ε and PI3Kδ in hematological malignancies. [1] [4]
The strategic inhibition of CK1ε represents a promising approach in targeted cancer therapy, particularly through its role in regulating oncogene translation and modulating key signaling pathways such as Wnt/β-catenin. This compound has demonstrated the clinical feasibility of dual PI3Kδ/CK1ε inhibition, showing distinct efficacy in lymphoid malignancies while maintaining a more favorable safety profile compared to earlier PI3K inhibitors. The ongoing identification of novel CK1ε inhibitors, particularly 2,4-diaminopyrimidine-based compounds identified through advanced virtual screening approaches, provides valuable structural insights for future drug design. As our understanding of CK1ε biology continues to evolve, particularly its role in the phosphoswitch mechanism that regulates substrate preference, new opportunities emerge for developing more selective and potent inhibitors.
Table 1: Summary of Key Treatment-Emergent Adverse Events from Integrated Safety Analysis (N=371) [1] [2]
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Diarrhea | 52.3 | 7.3 |
| Nausea | 41.5 | - |
| Fatigue | 31.8 | - |
| Neutropenia | - | 11.3 |
| ALT/AST Increase | ~32-33 | 5.7-6.7 |
| Noninfectious Colitis | 2.4 | - |
| Pneumonia | 7.8 | - |
| Pneumonitis | 1.1 | - |
Table 2: Comparative Incidence of Select Grade ≥3 Adverse Events with PI3Kδ Inhibitors [3] [4] [5]
| PI3Kδ Inhibitor | Diarrhea/Colitis (%) | Transaminitis (ALT/AST Increase %) | Pneumonitis (%) |
|---|---|---|---|
| Umbralisib | 7.3 - 10.1 | 5.7 - 8 | 1.1 |
| Idelalisib | 9 - 16 | 13 - 25 | - |
| Duvelisib | 22 | 41 | - |
This compound's unique toxicity profile is attributed to its dual inhibitory activity and high isoform selectivity, which differentiates it from earlier generation PI3Kδ inhibitors.
This compound's unique mechanism of action and hypothesized pathway to reduced immune-mediated toxicity.
For researchers aiming to investigate this compound's immune-mediated toxicity profile, the following methodologies from clinical studies provide a framework.
1. Clinical Trial Design for Safety Analysis
2. Diagnostic Workflow for Suspected Immune-Mediated Colitis A defined clinical protocol should be followed for suspected cases, based on a published case report of Grade 3 colitis [3] [6]:
Based on clinical trial protocols and case reports, the following monitoring and management strategies are recommended.
Table 3: Clinical Management of this compound Immune-Mediated Toxicities
| Toxicity | Monitoring Frequency | Management Action |
|---|---|---|
| Diarrhea/Colitis | As clinically indicated | Rule out infection. For Grade ≥2 persistent diarrhea, hold this compound; initiate corticosteroids (e.g., prednisone 1 mg/kg). For Grade 3+, permanently discontinue [3] [6]. |
| Hepatotoxicity | Every 2-4 weeks for first 6 months, then every 1-3 months [7]. | For ALT/AST >5x ULN, hold this compound. Resume at reduced dose only if levels normalize. Permanently discontinue for ALT/AST >20x ULN or if accompanied by jaundice [7]. |
| Neutropenia | Periodic monitoring during treatment [8]. | For Grade 3+ neutropenia, interrupt this compound and monitor blood counts. Consider granulocyte colony-stimulating factor (G-CSF) [8]. |
| Infection | Monitor for signs/symptoms [8]. | Administer Pneumocystis jirovecii pneumonia (PJP) and antiviral prophylaxis [4]. |
It is critical to note that this compound received accelerated approval from the FDA in February 2021 for relapsed/refractory MZL and FL [8]. However, in June 2022, the FDA approval was withdrawn at the sponsor's initiative due to emerging data from a clinical trial showing an increased risk of death associated with its use [7] [9]. The deaths were not liver-related, and the precise nature of the excess mortality was not fully defined in the available literature [7].
Umbralisib (commercially known as Ukoniq) is a novel, oral kinase inhibitor targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a distinct therapeutic class in the treatment of relapsed or refractory lymphoid malignancies. The recommended dosing regimen of 800 mg administered orally once daily with food was established through comprehensive phase 1 dose-escalation studies and validated in subsequent registrational trials. This dose was selected as it provided optimal target coverage while maintaining a manageable safety profile, positioned below the maximum tolerated dose of 1200 mg identified in early clinical development. The 800 mg daily dose (administered as four 200 mg tablets) demonstrated favorable pharmacokinetic properties including a half-life of approximately 91 hours, supporting once-daily administration and steady-state concentrations achieved within 5-7 days of initiation.
Treatment should be continued until disease progression or unacceptable toxicity, requiring diligent monitoring and proactive management of adverse events. The unique dual inhibition profile of this compound differentiates it from earlier generation PI3K inhibitors, as it exhibits >1,500-fold greater selectivity for PI3Kδ over α- and β-isoforms and approximately 225-fold greater selectivity over the γ-isoform, potentially contributing to its distinct toxicity profile. Importantly, this compound also uniquely inhibits CK1ε, a regulator of oncogenic protein translation, providing an additional mechanism of action beyond PI3Kδ inhibition alone. These pharmacological properties underpin both the efficacy and safety considerations detailed in these application notes [1] [2] [3].
Table 1: Key Dosing Recommendations and Pharmacokinetic Parameters
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Recommended Dose | 800 mg orally once daily | Below MTD of 1200 mg; balances efficacy and safety |
| Administration | With food at approximately same time daily | Food increases AUC by 61% and Cmax by 115% |
| Formulation | 200 mg film-coated tablets | Four tablets constitute one dose |
| Time to Peak (Tmax) | ~4 hours | Rapid absorption |
| Effective Half-life | ~91 hours | Supports once-daily dosing |
| Protein Binding | >99.7% | High degree of binding |
| Primary Metabolic Pathways | CYP3A4, CYP2C9, CYP1A2 | Potential for drug interactions |
The UTX-TGR-205 trial (NCT02793583), a multicenter, open-label, multi-cohort study, provided the pivotal efficacy data supporting this compound's accelerated approval. This study enrolled heavily pretreated patients with various lymphoid malignancies, with specific cohorts for marginal zone lymphoma (MZL) and follicular lymphoma (FL). Patients with MZL required at least one prior anti-CD20-based regimen, while those with FL required at least three prior lines of systemic therapy. The trial demonstrated that the 800 mg daily regimen produced meaningful clinical responses across these populations, with particularly durable responses observed in MZL patients [4].
The UNITY-NHL phase 2b trial further expanded understanding of this compound's clinical profile across indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy endpoints, this study demonstrated consistent activity across multiple lymphoma subtypes, including small lymphocytic lymphoma (SLL). The study confirmed that this compound achieves rapid and durable responses in heavily pretreated patients, with a manageable toxicity profile that allowed for prolonged administration in responding patients. These findings positioned this compound as a potentially useful option for patients who had exhausted multiple prior therapies [2].
Table 2: Efficacy Outcomes from Pivotal Clinical Trials
| Parameter | Marginal Zone Lymphoma (N=69) | Follicular Lymphoma (N=117) | Small Lymphocytic Lymphoma (UNITY-NHL) |
|---|---|---|---|
| Overall Response Rate | 49% (95% CI: 37.0-61.6) | 43% (95% CI: 33.6-52.2) | 47.1% (across iNHL) |
| Complete Response Rate | 16% | 3% | Not specified |
| Median Time to Response | 2.7-4.6 months | 2.7-4.6 months | 2.7-4.6 months |
| Median Duration of Response | Not reached (95% CI: 9.3-NE) | 11.1 months (95% CI: 8.3-16.4) | 18.3 months |
| Median Progression-Free Survival | Not reached | 10.6 months | 20.9 months |
| Tumor Reduction Rate | Not specified | Not specified | 86.4% |
This compound has demonstrated particular utility in specific patient populations, including those intolerant to prior kinase inhibitor therapy. A dedicated phase 2 trial (NCT02742090) evaluated this compound in 51 patients with chronic lymphocytic leukemia (CLL) who were intolerant to prior BTK inhibitor or PI3K inhibitor therapy. The median progression-free survival in this challenging population was 23.5 months, with 58% of patients remaining on this compound for a longer duration than their prior kinase inhibitor. This suggests that this compound may provide a valuable therapeutic option for patients who discontinue other kinase inhibitors due to intolerance, potentially due to its distinct safety profile [5].
The safety profile of this compound appeared distinct from earlier generation PI3Kδ inhibitors, with lower incidence of certain immune-mediated toxicities that often limit therapy duration with other agents in this class. In the phase 1 first-in-human study, this compound demonstrated a favorable safety profile with fewer reports of colitis, increased transaminases, and pneumonitis compared to historical reports of other PI3Kδ inhibitors. This improved tolerability profile may contribute to the ability to maintain patients on therapy for extended periods, potentially enhancing duration of response in responding patients [1] [3].
The safety profile of this compound 800 mg daily has been characterized in integrated analyses of 335 patients receiving the recommended dose. The most common adverse reactions (occurring in ≥15% of patients) included increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash. Most adverse events were manageable through dose modifications, supportive care, and close monitoring [6].
Serious adverse reactions occurred in approximately 18% of patients, most frequently related to diarrhea/colitis and infections. The median time to onset of Grade ≥3 infection was 2.4 months (range: 1 day to 21 months), emphasizing the need for vigilant monitoring throughout treatment. Grade ≥3 transaminase elevations occurred in 6.7%-7.2% of patients, typically emerging within the first few months of therapy. These findings underscore the importance of baseline and periodic monitoring of complete blood counts, hepatic function, and signs/symptoms of infection, diarrhea, or cutaneous reactions [2] [6].
Table 3: Recommended Monitoring and Prophylaxis During this compound Treatment
| Parameter | Baseline | During Treatment | Prophylaxis Recommendations |
|---|---|---|---|
| Hepatic Function | AST, ALT, total bilirubin | Every 4 weeks for first 6 months, then as clinically indicated | None recommended |
| Complete Blood Count | CBC with differential | Every 2-4 weeks during treatment | None recommended |
| Infection Signs/Symptoms | Clinical assessment | At each visit; educate patient to report fever/ symptoms immediately | PJP prophylaxis; consider antiviral prophylaxis for CMV |
| Diarrhea/Colitis | Clinical assessment | At each visit; educate patient to report changes in bowel habits | None recommended |
| Cutaneous Reactions | Skin examination | At each visit; educate patient to report new or worsening rash | None recommended |
Dose modifications represent a critical component of this compound management, allowing for continued treatment while mitigating adverse event severity. The recommended strategy follows a sequential approach: treatment interruption until adverse event resolution, followed by dose reduction if warranted, with permanent discontinuation for persistent or life-threatening toxicities. The dose reduction schedule progresses from 800 mg to 600 mg daily (first reduction), then to 400 mg daily (second reduction). Patients unable to tolerate 400 mg daily should permanently discontinue treatment [7] [6].
Specific guidelines have been established for managing hematologic toxicities. For neutropenia (ANC 0.5-1 × 10⁹/L), treatment should generally be maintained, while for ANC <0.5 × 10⁹/L, treatment should be withheld until recovery ≥0.5 × 10⁹/L, then resumed at the same or reduced dose. For thrombocytopenia with platelet count <25 × 10⁹/L or 25-50 × 10⁹/L with bleeding, treatment should be withheld until platelets recover to ≥25 × 10⁹/L and bleeding resolves [7].
For non-hematologic toxicities, specific management strategies include:
Objective: To characterize the single-dose and steady-state pharmacokinetic profile of this compound 800 mg administered with food in patients with hematologic malignancies.
Methodology:
Note: In phase 1 studies, the micronized formulation demonstrated a T~max~ of ~4 hours, with food increasing exposure by approximately 61% based on AUC comparisons [1] [8].
Objective: To evaluate target engagement and downstream pathway modulation following this compound 800 mg daily administration.
Methodology:
Note: In preclinical models, this compound inhibited phosphorylation of AKT in response to B-cell receptor stimulation, demonstrating pathway engagement [1] [3].
This compound exhibits a unique dual inhibitory profile targeting both PI3Kδ and casein kinase-1ε (CK1ε), distinguishing it from other PI3K inhibitors. The inhibition of PI3Kδ disrupts B-cell receptor signaling and downstream survival pathways in malignant B-cells, while CK1ε inhibition affects the regulation of oncogenic protein translation and Wnt/β-catenin signaling. This dual mechanism may contribute to the observed efficacy and distinct safety profile [2] [3].
The diagram below illustrates the key signaling pathways affected by this compound's dual inhibition:
This compound Dual Inhibition of Key Signaling Pathways
The PI3Kδ pathway inhibition blocks conversion of PIP~2~ to PIP~3~, reducing AKT phosphorylation and downstream mTOR signaling, ultimately impairing malignant B-cell proliferation and survival. Concurrently, CK1ε inhibition disrupts regulation of cap-dependent translation initiation factors, reducing expression of oncoproteins such as c-MYC, BCL-2, and cyclin D1. This unique combination simultaneously targets proximal B-cell signaling and distal oncoprotein synthesis, potentially enhancing antitumor activity while sparing certain immune functions mediated by other PI3K isoforms [2] [3].
The distinctive safety profile of this compound may be attributed to its high selectivity for PI3Kδ over other PI3K isoforms (>1,500-fold selectivity over PI3Kα/β and ~225-fold over PI3Kγ) and its minimal inhibition of cytochrome P450 enzymes, reducing potential for drug-drug interactions. Preclinical models suggest that the absence of significant PI3Kγ inhibition may preserve regulatory T-cell function and reduce immune-mediated toxicities observed with less selective PI3K inhibitors [1] [2].
While this compound did not carry formal boxed warnings in its initial approval, several serious adverse reactions warrant careful attention and proactive management. The most significant safety considerations include:
Infections: Serious, including fatal, infections occurred in patients treated with this compound, with grade 3 or higher infections in 10% of patients and fatal infections in <1%. The most frequent grade ≥3 infections included pneumonia, sepsis, and urinary tract infection. Risk mitigation: Provide prophylaxis for Pneumocystis jirovecii pneumonia (PJP) during treatment. Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection/reactivation. Monitor for new or worsening signs/symptoms of infection and withhold treatment for grade 3-4 infections [6].
Diarrhea/Non-infectious Colitis: Diarrhea or colitis occurred in a substantial proportion of patients and was grade 3 in 10% of patients in the UNITY-NHL trial. The median time to onset was 4.6 months, indicating need for ongoing vigilance. Risk mitigation: Monitor for development of diarrhea or colitis; provide supportive care as appropriate. Withhold treatment for severe diarrhea (>6 stools/day over baseline) or abdominal pain with mucus/blood in stool until resolved, then resume at reduced dose [2] [6].
Hepatotoxicity: Grade ≥3 ALT/AST elevations occurred in 6.7%/7.2% of patients in the UNITY-NHL trial. Risk mitigation: Monitor hepatic function at baseline and during treatment. Withhold treatment for AST/ALT >5-<20 × ULN until return to <3 × ULN, then resume at reduced dose; permanently discontinue for AST/ALT >20 × ULN [2] [6].
Neutropenia: Grade 3-4 neutropenia occurred in 18% of patients in the phase 2 CLL intolerance study and 11.5% in the UNITY-NHL trial. Monitor blood counts periodically during treatment [5] [2].
Severe Cutaneous Reactions: Severe reactions including Stevens-Johnson syndrome, toxic epidermal necrolysis, and drug reaction with eosinophilia and systemic symptoms have been reported. Monitor for new or worsening skin rash and discontinue for life-threatening reactions [6].
Embryo-Fetal Toxicity: this compound can cause fetal harm based on mechanism of action. Advise patients of potential risk to a fetus and to use effective contraception during treatment and for at least one month after the last dose [7] [6].
The 800 mg once daily dosing regimen of this compound with food represents a clinically validated approach for managing patients with relapsed/refractory marginal zone lymphoma and follicular lymphoma. The comprehensive data supporting this dose regimen demonstrate meaningful clinical activity in heavily pretreated populations, with a manageable safety profile that differs from earlier generation PI3K inhibitors. The unique dual inhibition of PI3Kδ and CK1ε provides a distinct mechanism of action that potentially contributes to both the efficacy and safety observations.
Successful implementation of this compound therapy requires adherence to the recommended dosing guidelines, diligent monitoring for emerging toxicities, and prompt intervention with dose modifications when appropriate. The provided protocols and application notes offer guidance for researchers and clinicians implementing this compound treatment regimens, with emphasis on the importance of prophylactic measures for opportunistic infections and structured monitoring for hepatic, gastrointestinal, and hematologic adverse events. Further research continues to elucidate the full potential of this compound in combination regimens and across additional hematologic malignancies.
The following table summarizes the key regulatory events for umbralisib:
| Event | Date | Description | Source |
|---|---|---|---|
| Accelerated Approval | February 5, 2021 | Approved for adult patients with relapsed or refractory Marginal Zone Lymphoma (MZL) who have received at least one prior anti-CD20-based regimen, and for relapsed or refractory Follicular Lymphoma (FL) who have received at least three prior lines of systemic therapy [1] [2] [3]. | FDA |
| Safety Alert | February 3, 2022 | FDA issued a communication about a possible increased risk of death associated with this compound, based on data from the UNITY-CLL trial [4] [5]. | FDA |
| Market Withdrawal | April 15, 2022 | TG Therapeutics voluntarily withdrew the drug from the market and requested the FDA withdraw its approval [4] [5]. | TG Therapeutics |
| Approval Withdrawn | May 31, 2022 | The FDA officially withdrew approval for this compound in MZL and FL. Healthcare professionals were advised to stop prescribing it, and patients were advised to seek alternative treatments [4] [5]. | FDA |
The information below details the dosage and administration guidelines that were in effect during the period when this compound was approved [6].
Standard Dosing
Dose Modifications for Adverse Reactions Dose reductions were recommended to manage specific adverse reactions [6]:
The FDA's accelerated approval in 2021 was based on efficacy data from the open-label, multicohort UNITY-NHL phase 2b trial. The key efficacy outcomes from the two relevant cohorts are summarized below [1] [2]:
| Cohort | Number of Patients | Prior Therapies (Median) | Overall Response Rate (ORR) | Complete Response Rate | Median Duration of Response |
|---|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | 69 | 2 | 49% | 16% | Not Reached |
| Follicular Lymphoma (FL) | 117 | 3 | 43% | 3.4% | 11.1 months |
The safety profile of this compound was characterized by several significant risks that required intensive monitoring and management [6] [1].
Common Adverse Reactions The most common (occurring in ≥15% of patients) adverse reactions and laboratory abnormalities included: increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash [1] [2].
Serious Adverse Reactions and Management Serious adverse reactions occurred in 18% of patients in clinical trials. The following were considered key risks [6] [1]:
This compound was a kinase inhibitor with a novel dual-targeted mechanism [1] [7]:
This dual inhibition contributed to the inhibition of CXCL12-mediated cell adhesion and CCL19-mediated cell migration [7].
Visualization of this compound's Dual Mechanism of Action
Objective: To evaluate the safety, tolerability, and efficacy of umbralisib, a next-generation PI3K-δ inhibitor, in combination with ibrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor, in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) [1] [2].
Scientific Rationale: Dual inhibition of the B-cell receptor (BCR) signaling pathway represents a strategy to deepen clinical responses and overcome resistance to single-agent targeted therapy [1] [2]. Preclinical models demonstrated synergy between BTK and PI3K-δ inhibition, providing a strong rationale for this combination. This compound was selected for its unique kinome profile and a potentially differentiated safety profile compared to earlier PI3K-δ inhibitors, which may make it more suitable for combination regimens [2].
The following protocol is adapted from a multicentre phase 1–1b study [1] [2].
The provided data offers a snapshot of the combination's profile from the phase 1–1b study.
Table 1: Efficacy Outcomes in R/R CLL and MCL (N=42) [1]
| Disease Cohort | Overall Response Rate (ORR) | Complete Response (CR) Rate | Notes |
|---|---|---|---|
| CLL (n=21) | 90% | 10% | One patient achieved CR. |
| MCL (n=21) | 62% | 10% | Two patients achieved CR. |
Table 2: Common Adverse Events (Any Grade) in the Safety Population (N=42) [1]
| Adverse Event | Incidence (n) | Incidence (%) | Grade 3/4 Events |
|---|---|---|---|
| Diarrhea | 22 | 52% | 9.5% (Grade 3) |
| Infection | 21 | 50% | 17% (Grade 3/4) |
| Transaminitis | 10 | 24% | 2.4% (Grade 3) |
| Nausea | 9 | 21% | Not specified |
A 2025 study highlights how functional phenotyping can predict treatment response and reveal resistance mechanisms [3]. The following diagram illustrates the workflow for analyzing the cellular response to this compound and predicting patient-specific outcomes.
This workflow demonstrates that baseline protein profiles can be used to predict patient response. The analysis revealed that in patients identified as responders, this compound monotherapy successfully modulated key signaling proteins like AKT (pS473) and led to an increased proportion of cytotoxic natural killer (NK) cells, suggesting an immune-mediated role in the antitumor response [3]. For patients predicted to be non-responders, drug sensitivity profiling at baseline indicated that a combination of PI3K and Bcl-2 inhibitors could be an effective alternative [3].
The FDA has withdrawn the approval of this compound (Ukoniq) for Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) due to safety concerns revealing a possible increased risk of death [4]. This decision underscores the significant safety challenges associated with this class of drugs. Any further research or clinical development of this compound must be conducted within the context of rigorous clinical trials that prioritize comprehensive safety monitoring [4].
Umbralisib (commercially known as Ukoniq) is an oral kinase inhibitor targeting key signaling pathways in B-cell malignancies. With a chemical structure of C₃₁H₂₄F₃N₅O₃ and molecular weight of 571.56 g/mol, this small molecule therapeutic represents a novel class of dual-kinase inhibitors with a unique mechanism of action. Unlike first-generation phosphoinositide 3-kinase (PI3K) inhibitors, this compound demonstrates selective binding affinity for both the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) and casein kinase-1 epsilon (CK1ε) [1]. This dual inhibition strategy simultaneously targets multiple oncogenic pathways while potentially mitigating the immune-related toxicities associated with earlier PI3K inhibitors.
The primary mechanism of this compound's antitumor activity involves disruption of the PI3K/AKT signaling pathway, which is hyperactivated in many B-cell malignancies and promotes cellular survival, proliferation, and migration [1]. By specifically inhibiting PI3Kδ, this compound interferes with B-cell receptor signaling, leading to reduced viability of malignant B lymphocytes and inhibition of their chemotaxis toward lymphoid tissues [2]. Additionally, the drug's unique inhibition of CK1ε affects the WNT signaling pathway and protein translation mechanisms, potentially contributing to its efficacy while sparing regulatory T-cell function [3]. This distinctive pharmacological profile may explain the differentiated tolerability observed in clinical trials compared to other agents in its class.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Details |
|---|---|---|
| Bioavailability | Not fully characterized | Administered with food to enhance absorption |
| Volume of Distribution | 312 L | Extensive tissue distribution |
| Protein Binding | 99.7% | Highly bound to plasma proteins |
| Metabolism | Hepatic (CYP2C9, CYP3A4, CYP1A2) | Minor role for CYP3A4 |
| Half-life | 91 hours | Suitable for once-daily dosing |
| Clearance | 15.5 L/h | |
| Excretion | Feces (81%), Urine (3%) | Primarily non-renal elimination |
The pharmacokinetic profile of this compound supports its once-daily dosing regimen. With an extended elimination half-life of approximately 91 hours, the drug maintains therapeutic plasma concentrations throughout the dosing interval [1]. This compound is primarily metabolized by hepatic enzymes, with aldehyde oxidase playing a significant role in its biotransformation—a characteristic that differentiates it from many other kinase inhibitors that rely predominantly on cytochrome P450 metabolism [2]. This metabolic profile has implications for drug interaction potential, as this compound has reduced susceptibility to interactions with strong CYP3A4 inhibitors or inducers compared to agents that are predominantly CYP450-metabolized.
The initial clinical development of this compound began with a first-in-human, open-label, phase I dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory hematologic malignancies [2]. This trial employed a standard 3+3 design with dose escalation from 50 mg to 1800 mg administered orally once daily in 28-day cycles. The primary endpoints included determination of the maximum tolerated dose (MTD), recommended phase II dose (RP2D), and characterization of the safety profile. Secondary endpoints focused on pharmacokinetic parameters and preliminary antitumor activity assessed by standardized response criteria. The study population included patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and non-Hodgkin lymphomas who had exhausted standard treatment options. Based on the phase I results, the optimal biological dose was established at 800 mg once daily, which demonstrated favorable target engagement with an acceptable safety profile [2].
The phase II clinical development of this compound monotherapy employed a multicenter, single-arm design to evaluate efficacy in specific lymphoma subtypes. The pivotal UNITY-NHL trial investigated this compound in patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) [4] [5]. The key eligibility criteria required histologically confirmed MZL or FL, Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, and at least one prior line of therapy including an anti-CD20 monoclonal antibody-containing regimen. Patients received this compound at 800 mg once daily continuously until disease progression or unacceptable toxicity. The primary efficacy endpoint was overall response rate (ORR) as assessed by an independent review committee using the 2007 International Working Group criteria. Key secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and comprehensive safety evaluation.
Table 2: Key Patient Demographics in Phase II this compound Monotherapy Trials
| Characteristic | MZL Cohort (N=69) | FL Cohort |
|---|---|---|
| Median Age | 67 years | Similar range |
| Prior Systemic Therapies (median) | 2 | 3 or more |
| Prior Anti-CD20 Therapy | 100% | 100% |
| MZL Subtypes | Extranodal (55%), Nodal (29%), Splenic (16%) | Not applicable |
| Refractory to Last Therapy | 38% | Similar proportion |
| ECOG Performance Status 0-1 | >90% | >90% |
The statistical analysis plan for these trials employed a two-stage design to ensure efficient evaluation of the primary endpoint. For the MZL cohort, the study was powered to detect an ORR of 45% compared to a historical control rate of 25%, with 90% power at a one-sided alpha of 0.025. The efficacy analysis was performed on both an intention-to-treat basis and per-protocol population. Time-to-event endpoints including DOR and PFS were analyzed using the Kaplan-Meier method with appropriate confidence intervals. The trials incorporated rigid safety monitoring with scheduled assessments every 2-4 weeks during the first six months, including physical examinations, laboratory evaluations (hematology, comprehensive metabolic panel), and periodic imaging studies to assess tumor response [4] [5].
This compound monotherapy demonstrated clinically significant antitumor activity across multiple B-cell malignancies, with particularly robust results in marginal zone lymphoma. In the phase II MZL cohort (n=69), with a median follow-up of 12.5 months, the independent review-assessed overall response rate was 52%, comprising 19% complete responses (CR) and 33% partial responses (PR) [4] [5]. An additional 36% of patients achieved stable disease, resulting in a clinical benefit rate of 88%. The median time to initial response was 2.7 months, indicating relatively rapid onset of activity. Importantly, the response durability was notable, with neither median duration of response nor median progression-free survival reached at the time of data cutoff. The estimated 12-month PFS rate was 66%, demonstrating sustained disease control in the majority of responding patients [6].
In patients with relapsed or refractory follicular lymphoma, this compound monotherapy showed similar efficacy, with reported ORR of approximately 43% in a pooled analysis of clinical trials [1]. The response patterns across subgroups revealed consistent activity regardless of prior treatment history, including patients who had received multiple lines of therapy. Notably, in the subset of patients refractory to their last line of therapy (38% of the MZL cohort), the ORR was maintained at 38%, indicating activity in this difficult-to-treat population [5]. The waterfall plot analysis of tumor burden reduction demonstrated that 86% of evaluable patients experienced some degree of tumor shrinkage, even if not meeting formal PR criteria, supporting the broad antitumor activity of this compound in heavily pretreated MZL patients.
With extended follow-up in ongoing studies, the long-term efficacy of this compound continues to be evaluated. Although median overall survival was not reached in the initial analyses, the estimated 12-month OS rate exceeded 80% in the MZL cohort [6]. The response kinetics analysis revealed that responses tended to deepen over time, with some patients achieving complete remission after initial partial response, supporting the concept of continuous treatment until progression. In a separate analysis of this compound in chronic lymphocytic leukemia, dynamic changes in (phospho)protein levels were observed specifically in treatment responders, including modulation of AKT (pS473) phosphorylation, providing pharmacodynamic evidence of target engagement [7]. Additionally, the proportion of cytotoxic natural killer (NK) cells increased significantly in responders but not in non-responders, suggesting a potential role for immune effector cells in the antitumor response to this compound.
Table 3: Summary of Efficacy Outcomes from this compound Monotherapy Trials
| Efficacy Parameter | MZL Cohort (n=69) | FL Cohort | CLL (Pooled Analysis) |
|---|---|---|---|
| Overall Response Rate | 52% | 43% | Similar range |
| Complete Response Rate | 19% | Not specified | Not specified |
| Partial Response Rate | 33% | Not specified | Not specified |
| Clinical Benefit Rate | 88% | Not specified | Not specified |
| Median Time to Response | 2.7 months | Similar | Similar |
| 12-Month PFS Rate | 66% | Not specified | Not specified |
| 12-Month OS Rate | >80% | Not specified | Not specified |
This compound monotherapy demonstrated a manageable safety profile across clinical trials, with adverse events (AEs) that were generally predictable and consistent with the drug's mechanism of action. The most common treatment-emergent adverse events of any grade included diarrhea (40-50%), nausea (30-40%), fatigue (30-40%), headache (20-30%), and elevated liver transaminases (20-25%) [2] [5]. The majority of these events were mild to moderate (grade 1-2) in severity and typically manageable with supportive care or dose modifications. The incidence of grade 3 or higher adverse events was observed in approximately 30-40% of patients, with the most clinically significant being neutropenia (10-15%), diarrhea (5-10%), hepatotoxicity (5-8%), and infections (5-10%). The discontinuation rate due to treatment-related adverse events ranged from 12% to 15% across studies, suggesting generally acceptable tolerability for a targeted agent in the relapsed/refractory setting [4].
The hepatotoxicity profile of this compound warrants particular attention in clinical management. In pooled clinical trial data, elevated serum transaminases (AST/ALT) occurred in 15-35% of patients, with grade 3-4 elevations (≥5 times upper limit of normal) observed in 5-8% of patients [2]. These elevations typically manifested within 4-12 weeks of treatment initiation and were generally reversible with dose interruption or modification. Notably, unlike some other PI3K inhibitors, this compound demonstrated low rates of immune-mediated toxicities such as colitis and pneumonitis, with no reported cases of colitis in the MZL expansion cohort [5]. This improved tolerability profile may be attributed to the drug's unique mechanism of CK1ε inhibition, which potentially spares regulatory T-cell function and reduces autoimmune-like toxicities.
Treatment with this compound was associated with predictable laboratory abnormalities that required regular monitoring. Hematologic toxicities included anemia (50-60%), thrombocytopenia (40-50%), and neutropenia (30-40%), with grade 3-4 neutropenia occurring in approximately 10-15% of patients [2] [5]. Metabolic disturbances included hyperglycemia (30-40%) and hyponatremia (20-25%), which were generally manageable with appropriate medical intervention. The recommended safety monitoring protocol includes baseline laboratory assessments followed by every 2-4 week evaluations during the first six months of therapy, then every 1-3 months thereafter, with more frequent monitoring if abnormalities develop. Specific dose modification guidelines recommend interruption for ALT/AST elevations >5 times ULN until resolution to baseline, followed by dose reduction upon resumption. Permanent discontinuation is recommended for life-threatening hepatotoxicity or elevations >20 times ULN, though such severe hepatotoxicity was rarely observed in clinical trials [2].
Recent advances in functional phenotyping have enabled the identification of potential predictive biomarkers for this compound response. A 2025 study utilized baseline levels of 30 (phospho)proteins from CLL cells as input features for machine learning models to predict individual treatment responses to this compound [7]. The experimental methodology involved peripheral blood collection from patients enrolled in this compound clinical trials (NCT02742090 and NCT04624633) prior to treatment initiation. Mononuclear cells were isolated via density gradient centrifugation, followed by selective purification of CD19+ B-cells using magnetic-activated cell sorting (MACS) to achieve >95% purity. The protein profiling was performed using multiplexed bead-based immunoassays capable of simultaneously quantifying multiple signaling proteins and phosphoproteins in small sample volumes. The resulting proteomic data was then used to train a support vector machine algorithm with cross-validation, which achieved significant prediction accuracy in both the monotherapy cohort and maintained predictive power in the combination therapy validation cohort [7].
The phosphoprotein analysis revealed distinct signaling network states in eventual responders versus non-responders. Specifically, this compound monotherapy led to significant modulation of AKT phosphorylation at S473 in responders but not in non-responders, suggesting that intact AKT signaling feedback may represent a resistance mechanism [7]. Additionally, drug sensitivity profiling of primary CLL cells at baseline suggested that PI3K inhibitor non-responders may retain sensitivity to Bcl-2 inhibitors, providing a rationale for alternative treatment strategies in these patients. These findings support the implementation of proteomic classifiers in future clinical trial designs to enable patient stratification and personalized treatment approaches.
A detailed protocol for functional phenotyping of this compound response can be implemented as follows: First, primary patient samples are collected in heparin or EDTA tubes and processed within 24 hours of collection. CD19+ B-cell isolation is performed using negative selection magnetic beads to minimize receptor activation. Cells are then cryopreserved in liquid nitrogen until batch analysis. For signaling profiling, thawed cells are counted and viability-assessed (requiring >85% viability), then aliquoted for basal state analysis and ex vivo drug treatment. The drug sensitivity testing involves 48-hour exposure to a panel of targeted agents including this compound, idelalisib, venetoclax, and ibrutinib at clinically relevant concentrations. Following treatment, cells are processed for phosphoflow cytometry using a panel of antibodies targeting key signaling nodes (pAKT S473, pS6, pERK, pBTK) alongside viability dyes and surface markers for population tracking. Data acquisition is performed on a high-parameter flow cytometer with analysis using dimensionality reduction algorithms and population clustering approaches. The machine learning component incorporates feature selection from baseline phosphoprotein levels, drug sensitivity metrics, and clinical covariates to generate response prediction models validated through k-fold cross-validation [7].
Figure 1: Experimental workflow for this compound response prediction incorporating proteomic profiling and ex vivo drug sensitivity screening.
The mechanistic insights gained from this compound monotherapy studies have informed several rational combination approaches. Preclinical data suggests that dual B-cell receptor pathway inhibition by combining this compound with Bruton's tyrosine kinase (BTK) inhibitors demonstrates synergistic activity against malignant B-cells. A phase 1b/2 study investigating this compound in combination with the BTK inhibitor ibrutinib in relapsed/refractory CLL or mantle cell lymphoma reported an overall response rate of 90% with a 2-year progression-free survival rate of 90% [3]. With extended follow-up of nearly 5 years, the long-term combination therapy demonstrated durable clinical benefit with a 5-year PFS of 59% and median PFS of 83 months, suggesting that such dual pathway inhibition can provide sustained disease control in high-risk patients [3]. The safety profile of the combination was manageable, with adverse events consistent with the known profiles of each agent without significant overlapping toxicities.
Another promising approach involves combining this compound with the Bcl-2 inhibitor venetoclax, particularly for patients identified as potential this compound non-responders based on proteomic profiling [7]. This strategy leverages the complementary mechanisms of simultaneous PI3K pathway inhibition and direct promotion of apoptosis. Additional combination partners of interest include anti-CD20 monoclonal antibodies such as rituximab or obinutuzumab, which may enhance antibody-dependent cellular cytotoxicity while simultaneously targeting intracellular survival pathways. The sequential application of targeted therapies based on functional profiling of tumor dependencies represents a particularly innovative approach for personalizing treatment sequences in B-cell malignancies.
The clinical development of this compound illustrates important considerations for oncology drug development. The drug received accelerated FDA approval in February 2021 based on response rates and duration of response from single-arm trials in relapsed/refractory MZL and FL [2]. However, in June 2022, FDA approval was voluntarily withdrawn following emerging data from the UNITY-CLL trial showing an unfavorable risk-benefit profile in the front-line CLL setting, highlighting the dynamic nature of oncology drug development [2]. This underscores the importance of continued benefit-risk assessment throughout a drug's lifecycle and the need for predictive biomarkers to identify patient populations most likely to benefit.
Future research directions should focus on refined patient selection using the proteomic classifiers described previously, exploration of novel administration schedules such as intermittent dosing to improve tolerability, and investigation in earlier lines of therapy for selected patient populations. Additionally, further mechanistic studies to understand the relationship between CK1ε inhibition and immune cell function may reveal opportunities for combining this compound with immunomodulatory approaches. As the field progresses toward increasingly personalized cancer therapy, the comprehensive functional profiling approaches developed in conjunction with this compound studies provide a methodological framework for future targeted agent development in hematologic malignancies and beyond.
Umbralisib (formerly marketed as Ukoniq) is an oral, small molecule dual kinase inhibitor that targets both phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a novel class of targeted therapy for hematologic malignancies. The unique dual inhibition profile differentiates this compound from other PI3K inhibitors, potentially offering improved therapeutic efficacy while mitigating certain class-associated toxicities. Preclinical studies demonstrated that this compound exhibits significantly enhanced selectivity for the PI3Kδ isoform compared to earlier generation inhibitors, with more than 1,500-fold greater selectivity (Kd) for PI3Kδ over the α- and β-isoforms and approximately 225-times greater selectivity over the γ-isoform. [1]
The PI3K/AKT signaling pathway plays a critical role in cell survival, growth, and proliferation, with aberrant activation commonly observed in B-cell malignancies. By specifically inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound disrupts essential B-cell signaling pathways that drive migration of malignant B-cells to lymph nodes and bone marrow. Additionally, the inhibition of CK1ε impacts protein translation of key oncogenes (including MYC, BCL2, and CCND1) and modulates elements of the β-catenin/WNT signaling pathway, further contributing to the drug's antitumor activity. This dual mechanism simultaneously targets multiple pathogenic pathways in lymphoma development and progression. [2] [1]
The UNITY-NHL trial was a pivotal phase IIb, open-label, multicohort study conducted across 120 sites in nine countries. This comprehensive trial was designed to evaluate the efficacy and safety of this compound monotherapy in patients with various relapsed or refractory (R/R) non-Hodgkin lymphomas. The trial employed a robust methodology with specific patient cohorts for marginal zone lymphoma (MZL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). Eligible patients were adults (≥18 years) with histologically confirmed B-cell indolent NHL who had exhausted prior therapies—MZL patients required at least one prior line of therapy including an anti-CD20-based regimen, while FL and SLL patients required at least two prior systemic therapies including an anti-CD20 monoclonal antibody and an alkylating agent. All participants received this compound 800 mg orally once daily until disease progression, unacceptable toxicity, or study withdrawal. [1]
The trial incorporated stringent inclusion criteria to ensure appropriate patient selection. Participants were required to have measurable disease with documented progression and evidence of at least one of the following: bulky disease (>5 cm), elevated lactate dehydrogenase, B symptoms, threatened organ function, splenomegaly, cytopenias due to lymphoma, or effusions. Key exclusion criteria included prior anticancer therapy within 21 days of initiation, evidence of hepatitis B virus, hepatitis C virus, or known HIV infection. The primary endpoint was overall response rate (ORR), with secondary endpoints including time to response, duration of response, progression-free survival, and comprehensive safety assessment. The study mandated prophylaxis for Pneumocystis jirovecii pneumonia and antiviral therapy within 7 days before randomization to mitigate infection risks. [1]
A specialized phase 2 trial (NCT02742090) investigated this compound in chronic lymphocytic leukemia (CLL) patients intolerant to prior Bruton tyrosine kinase (BTK) inhibitor or PI3K inhibitor therapy. This multicenter single-arm study enrolled 51 patients who had discontinued prior kinase inhibitors due to intolerance rather than disease progression. Intolerance was strictly defined per protocol as unacceptable adverse events attributable to kinase inhibitor therapy despite optimal supportive care, including: ≥2 grade ≥2 nonhematological toxicities, ≥1 grade ≥3 nonhematological toxicity, ≥1 grade 3 neutropenia with infection or fever, or any grade 4 hematological toxicities. All toxicities were required to resolve to grade ≤1 before this compound initiation, and patients could not have evidence of disease progression for ≥14 days following prior kinase inhibitor discontinuation. The primary endpoint was progression-free survival, with secondary endpoints including time to treatment failure and safety evaluation. This trial design specifically addressed the growing clinical challenge of managing CLL patients who develop intolerance to first-generation kinase inhibitors. [3]
Table 1: Key Characteristics of this compound Phase 2 Clinical Trials
| Trial Characteristic | UNITY-NHL Trial [1] | BTK/PI3K Intolerant CLL Trial [3] |
|---|---|---|
| Study Design | Phase IIb, open-label, multicohort | Phase 2, multicenter, single-arm |
| Patient Population | R/R MZL, FL, SLL | CLL intolerant to prior BTKi or PI3Ki |
| Prior Therapy Requirements | MZL: ≥1 prior line; FL/SLL: ≥2 prior lines | Discontinued prior KI due to intolerance |
| Sample Size | 208 | 51 |
| This compound Dosing | 800 mg orally once daily | 800 mg orally once daily |
| Primary Endpoint | Overall Response Rate | Progression-Free Survival |
| Key Secondary Endpoints | Time to response, duration of response, PFS, safety | Time to treatment failure, safety |
| Median Follow-up | 27.7 months (efficacy), 21.4 months (safety) | Data cutoff: September 3, 2019 |
A phase 2 trial investigated this compound in combination with ublituximab and venetoclax for relapsed/refractory mantle cell lymphoma, demonstrating the versatility of this compound in combination regimens. Although full methodological details are limited in the available literature, this study represents an important approach to developing this compound-based combination therapies aimed at enhancing efficacy through synergistic mechanisms of action. [4]
The UNITY-NHL trial demonstrated meaningful clinical activity of this compound in heavily pretreated patients with indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy evaluation, the trial reported an overall response rate of 47.1% across the entire cohort, with tumor reduction occurring in 86.4% of patients. The median time to response ranged from 2.7 to 4.6 months across different lymphoma subtypes, indicating a relatively rapid onset of action. The durability of response varied by lymphoma subtype, with the median duration of response not reached for marginal zone lymphoma, 11.1 months for follicular lymphoma, and 18.3 months for small lymphocytic lymphoma. Similarly, median progression-free survival was not reached for MZL, 10.6 months for FL, and 20.9 months for SLL, demonstrating clinically meaningful disease control across these difficult-to-treat populations. [1]
The specialized trial focusing on CLL patients intolerant to prior kinase inhibitor therapy yielded particularly noteworthy results. With a median of 2 prior lines of therapy and 24% of patients having high-risk del17p and/or TP53 mutation, the study reported a median progression-free survival of 23.5 months. Remarkably, 58% of patients remained on this compound for a longer duration than their prior kinase inhibitor, validating the strategy of switching to this compound in cases of intolerance to other targeted therapies. This approach successfully addressed the significant clinical challenge of maintaining disease control in patients who develop intolerance to first-generation kinase inhibitors, representing an important advancement in the sequential treatment paradigm for CLL. [3]
Table 2: Efficacy Outcomes from this compound Phase 2 Clinical Trials
| Efficacy Parameter | UNITY-NHL Trial Results [1] | BTK/PI3K Intolerant CLL Trial Results [3] |
|---|---|---|
| Overall Response Rate | 47.1% (total cohort) | Not specified |
| Tumor Reduction Rate | 86.4% | Not specified |
| Median Time to Response | 2.7-4.6 months (varies by subtype) | Not specified |
| Median Duration of Response | MZL: Not reached; FL: 11.1 mo; SLL: 18.3 mo | Not specified |
| Median Progression-Free Survival | MZL: Not reached; FL: 10.6 mo; SLL: 20.9 mo | 23.5 months |
| Treatment Continuation | Not applicable | 58% on this compound longer than prior KI |
The safety profile of this compound has been characterized as manageable, with a potentially improved tolerability profile compared to earlier PI3K inhibitors. In the UNITY-NHL trial, 53.4% of patients experienced at least one grade ≥3 treatment-emergent adverse event (TEAE), with the most common being neutropenia (11.5%) and diarrhea (10.1%). Notably, transaminase elevations (grade ≥3) occurred in 6.7% (ALT) and 7.2% (AST) of patients, which is relatively lower than rates observed with other PI3K inhibitors. Treatment-emergent adverse events led to this compound discontinuation in 15.4% of patients, and 14.9% discontinued specifically due to treatment-related adverse events. This discontinuation rate compares favorably to other agents in the same class, potentially attributable to this compound's unique selectivity profile and dual mechanism of action. [1]
The diarrhea profile observed with this compound appears distinct from the colitis typically associated with other PI3K inhibitors. Most cases were low grade and manageable with supportive care, with only 10.1% of patients experiencing grade ≥3 diarrhea. This represents an important differentiation from earlier PI3K inhibitors where immune-mediated colitis often necessitated treatment discontinuation. Infections were observed but were generally consistent with those expected in a heavily pretreated lymphoma population, with grade ≥3 pneumonia occurring in 5.3% of patients. The integrated safety analysis of 347 patients with lymphoid malignancies treated with this compound in the relapsed/refractory setting demonstrated an overall discontinuation rate due to adverse events of less than 10%, further supporting its manageable safety profile. [1] [3]
Liver function abnormalities represent an important aspect of this compound safety management. In clinical trials, serum enzyme elevations occurred in 15% to 35% of patients, with elevations above 5 times the upper limit of normal (ULN) observed in 5% to 8% of patients, and occasionally above 20 times ULN (<1%). These elevations typically arose within 4 to 12 weeks of initiating therapy and generally resolved with dose modification or temporary discontinuation. Critically, no instances of serum enzyme elevations accompanied by jaundice or liver-related deaths were reported in clinical trials. The mechanism underlying hepatotoxicity is not fully understood but may involve direct toxicity to hepatocytes caused by PI3K inhibition or changes in B-cell activity inducing autoimmunity. [5]
Based on the clinical trial experience, specific monitoring protocols were established for this compound administration. The product label recommended regular monitoring of liver tests every 2 to 4 weeks during the first six months of therapy, and every 1 to 3 months thereafter, with more frequent monitoring if serum aminotransferase values rise. Guidance for dose management included holding this compound if ALT or AST values rise above 5 times ULN, with treatment resumption only after values normalize, followed by reduced dosing with careful monitoring. Elevations of aminotransferases exceeding 20 times ULN, or appearance of jaundice or symptoms of liver injury warranted permanent discontinuation. These structured monitoring and management protocols allowed for the safe administration of this compound while mitigating the risk of significant hepatotoxicity. [5]
The methodological approach to patient selection in this compound trials incorporated sophisticated stratification factors to ensure meaningful results. The UNITY-NHL trial employed histological confirmation of B-cell indolent non-Hodgkin lymphoma subtyped according to WHO 2008 classification criteria, with central review to ensure diagnostic accuracy. Patients were stratified by lymphoma subtype (MZL, FL, SLL) and prior lines of therapy, creating homogeneous subgroups for analysis. The trial specifically enrolled patients with documented progression following prior therapies, ensuring a truly refractory population. For the MZL cohort, patients must have failed to achieve at least partial response or experienced progressive disease after the most recent systemic regimen, confirming the treatment-resistant nature of their disease. [1]
The CLL intolerance trial implemented stringent intolerance criteria that required comprehensive documentation of prior adverse events leading to kinase inhibitor discontinuation. Researchers collected detailed information on the nature, severity, timing, and management of these events, ensuring that enrolled patients had genuine intolerance rather than disease progression as the primary reason for discontinuing prior therapy. The protocol mandated a washout period between prior kinase inhibitor discontinuation and this compound initiation, with resolution of all toxicities to grade ≤1. This methodological rigor ensured that the study population appropriately represented the intended patient group—those with responsive disease but unacceptable toxicity to prior targeted therapies. Additionally, the trial incorporated correlative biomarker studies including fluorescence in situ hybridization, IGHV mutational status, and next-generation sequencing panels performed centrally for all enrolled patients, enabling sophisticated analysis of potential predictive factors for response. [3]
Standardized response criteria were employed across this compound clinical trials to ensure consistent and reproducible efficacy evaluation. The UNITY-NHL trial utilized established lymphoma response criteria with overall response rate defined as the sum of patients achieving partial responses (PR) and complete responses (CR). Complete response was defined as complete disappearance of all evidence of disease and disease-related symptoms, while partial response required regression of measurable disease (≥50% decrease in sum of the products of diameters of index lesions) with no new disease sites. Response assessments were conducted at predefined intervals using computed tomography (CT) scans, with additional evaluations as clinically indicated. The consistent application of these standardized criteria ensured reliable comparison of efficacy outcomes across different trials and patient populations. [6] [1]
Progression-free survival was rigorously defined as the interval from Cycle 1/Day 1 to the earlier of the first documentation of definitive disease progression or death from any cause. Disease progression was characterized by specific radiographic and clinical criteria, including appearance of any new lesion >1.5 cm in any axis, at least a 50% increase from nadir in the sum of product diameters of index lesions, or the greatest transverse diameter of any individual previously involved node. This meticulous approach to defining and documenting disease progression ensured consistent endpoint evaluation across multisite trials. For the CLL intolerance trial, response assessments followed the International Workshop on Chronic Lymphocytic Leukemia guidelines, appropriately modified for the unique context of patients switching therapies due to intolerance rather than progression. [6] [3]
This compound received accelerated approval from the U.S. Food and Drug Administration in February 2021 for the treatment of adults with relapsed or refractory marginal zone lymphoma who had received at least one prior anti-CD20-based regimen and for relapsed or refractory follicular lymphoma after at least three prior lines of systemic therapy. However, in a notable development, the FDA approval was voluntarily withdrawn in June 2022 following emerging data from clinical trials demonstrating excess mortality with this compound use compared to control treatments. It is important to emphasize that the reported excess mortality was not liver-related, though the specific causes were not fully delineated in the available literature. This regulatory history highlights the dynamic nature of drug development and the critical importance of ongoing post-marketing surveillance, particularly for agents receiving accelerated approval based on preliminary evidence. [5]
Despite the regulatory withdrawal, the methodological approaches and clinical findings from this compound phase 2 trials continue to inform drug development in hematologic malignancies. The demonstration that switching to this compound can provide durable disease control in patients intolerant to other kinase inhibitors establishes an important therapeutic strategy for managing treatment-related toxicities while maintaining disease control. Furthermore, the unique dual inhibition profile of this compound continues to generate scientific interest, particularly regarding how specific kinase inhibitor properties influence both efficacy and safety profiles. The phase 2 trial methodology refined in this compound studies—including stringent intolerance criteria, sophisticated patient stratification, and comprehensive safety monitoring—provides valuable templates for future drug development in challenging patient populations. [3]
The this compound development program exemplifies the complex risk-benefit assessments inherent in oncology drug development, particularly for patients with limited therapeutic options. The clinical trial data demonstrated meaningful efficacy in heavily pretreated populations, with a potentially improved tolerability profile compared to earlier PI3K inhibitors, yet ultimately raised safety concerns in controlled studies. This experience underscores the importance of robust phase 3 confirmation trials following accelerated approval and the need for careful individualization of therapy based on patient characteristics, prior toxicities, and alternative treatment options. [5] [1]
Diagram 1: this compound's dual mechanism of action simultaneously targets PI3Kδ in B-cell signaling pathways and casein kinase-1ε (CK1ε) in oncogene regulation, providing coordinated inhibition of multiple pathogenic processes in B-cell malignancies.
Diagram 2: Structured hepatotoxicity management protocol implemented in this compound clinical trials, featuring graded responses to liver enzyme elevations and clear thresholds for dose modification or discontinuation.
Prior to its market withdrawal, umbralisib was indicated for specific patient populations with relapsed or refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL). The table below summarizes the original FDA-approved indications and key efficacy data from the supporting clinical trials [1].
| Disease | Line of Therapy | Prior Therapies Required | Trial Outcome (Overall Response Rate) |
|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | Relapsed/Refractory | At least one prior anti-CD20-based regimen [2] | 52% (CR: 19%) in the UNITY-NHL trial MZL cohort [2] |
| Follicular Lymphoma (FL) | Relapsed/Refractory | At least three prior systemic therapies [1] | Achieved primary endpoint (ORR 40-50%) in the UNITY-NHL trial FL cohort [2] |
The context for patient selection was drastically changed by emergent safety data. In February 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a possible increased risk of death associated with this compound [3] [4]. This concern arose from an analysis of the UNITY-CLL trial, a Phase 3 study investigating this compound plus ublituximab in Chronic Lymphocytic Leukemia (CLL)—a condition for which the drug was not approved, but biologically related to its indications.
The trial data showed that patients receiving the this compound combination had a possible increased risk of death and experienced more serious adverse events compared to the control arm receiving standard therapy [3]. While the trial was in CLL, the FDA determined these findings had implications for its approved uses in MZL and FL. Consequently, This compound was withdrawn from the U.S. market on June 1, 2022 [1].
An integrated safety analysis of four clinical trials involving 371 patients with relapsed/refractory lymphoid malignancies detailed the following key adverse events (AEs) with this compound 800 mg once daily [5]:
| Safety Category | Most Common Adverse Events (All Grades) | Grade ≥3 Adverse Events | Adverse Events of Special Interest |
|---|---|---|---|
| Overall Profile | Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [5] | Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [5] | Pneumonia (7.8%), Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [5] |
| Hematologic Toxicities | — | — | This compound can lower white blood cell and platelet counts, increasing infection and bleeding risk [1]. |
| Other Serious Risks | — | Severe diarrhea or non-infectious colitis; Serious liver problems; Serious skin reactions [1] | — |
Current research focuses on identifying biomarkers to predict which patients are most likely to respond to PI3Kδ inhibition, which is critical for optimizing the therapeutic window for this drug class.
A 2025 study used machine learning to analyze baseline protein levels in CLL patients from this compound clinical trials. The research identified that differential baseline (phospho)protein profiles could distinguish between responders and non-responders [6].
For research purposes, the following protocol outlines the methodology for identifying protein profiles predictive of this compound response, as described in the 2025 clinical trial [6].
1. Patient Enrollment and Sample Collection
2. Functional Phenotyping and Signaling Analysis
3. Predictive Modeling and Validation
The case of this compound underscores the critical nature of ongoing safety monitoring and post-market surveillance in oncology drug development. For researchers, it highlights several key points:
This compound (marketed as Ukoniq) is an oral targeted therapy agent that represents a novel approach in the treatment of relapsed or refractory lymphoid malignancies. As a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε), this compound possesses a unique mechanism of action distinct from earlier generation PI3K inhibitors [1]. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, proliferation, and survival, while CK1ε is implicated in the pathogenesis of malignant lymphocytes through regulation of protein translation for oncogenes such as MYC, BCL2, and CCND1 (cyclin D1) [1].
Compared to other approved PI3K inhibitors (idelalisib, duvelisib, and copanlisib), this compound demonstrates significantly greater selectivity for the PI3Kδ isoform, with preclinical analyses showing >1500-fold greater selectivity (Kd) for PI3Kδ over the α and β isoforms and approximately 225 times greater selectivity over the γ isoform [1]. This enhanced selectivity profile may contribute to its improved toxicity profile, particularly with regard to immune-mediated adverse events that have limited the use of earlier PI3K inhibitors [1]. The pharmacokinetic profile of this compound with a half-life suitable for once-daily dosing and no clinically relevant drug-drug interactions further enhances its clinical utility [1].
This compound received accelerated FDA approval in February 2021 for two specific hematologic malignancies [2]:
It is important to note that as of June 1, 2022, this compound was withdrawn from the U.S. market due to safety concerns identified in subsequent clinical trials [3]. This withdrawal highlights the importance of careful risk-benefit assessment when considering this therapeutic agent, particularly in the context of emerging safety data.
The approval was based primarily on efficacy data from the open-label, multicenter, multicohort UTX-TGR-205 trial (NCT02793583) [2]. In the MZL cohort (n=69), an objective response rate of 49% was observed, with 16% achieving complete response. The median duration of response was not reached in this population. In the FL cohort (n=117), an objective response rate of 43% was observed, with a complete response rate of 3% and median duration of response of 11.1 months [2].
An integrated safety analysis of this compound across four clinical trials provides a comprehensive overview of its safety profile. This analysis included 371 adult patients (median age: 67 years) with relapsed/refractory non-Hodgkin lymphoma who received the recommended phase 2 dose of this compound 800 mg or higher once daily [1] [4]. The median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥12 months [1].
Table 1: Overall Treatment-Emergent Adverse Events (Any Grade) in this compound-Treated Patients (N=371)
| Adverse Event | Incidence (Any Grade) | Grade ≥3 Incidence | Comments |
|---|---|---|---|
| Any TEAE | 366 patients (98.7%) | 189 patients (50.9%) | Most events manageable with supportive care |
| Diarrhea | 52.3% | 7.3% | Includes colitis component |
| Nausea | 41.5% | Not specified | Mostly low grade |
| Fatigue | 31.8% | Not specified | - |
| Neutropenia | 11.3% (Grade ≥3) | 11.3% | Requires monitoring |
| Increased aminotransferases | 5.7% (Grade ≥3) | 5.7% | Hepatotoxicity monitoring needed |
| Pneumonia | 7.8% | Not specified | - |
| Noninfectious colitis | 2.4% | Not specified | - |
| Pneumonitis | 1.1% | Not specified | - |
Table 2: Adverse Events of Special Interest and Management Strategies
| Adverse Event | Incidence | Recommended Management |
|---|---|---|
| Infections | Serious infections: 25.6% | PJP prophylaxis; consider antiviral prophylaxis; monitor for signs/symptoms |
| Hepatotoxicity | Grade ≥3: 5.7% | Monitor LFTs at baseline and during treatment; dose modification for elevations |
| Severe cutaneous reactions | Uncommon | Withhold for severe reactions; discontinue if life-threatening |
| Diarrhea/colitis | 52.3% (any grade); 7.3% (Grade ≥3) | Dose modification based on severity; fluid support |
| Neutropenia | Grade ≥3: 11.3% | Monitor blood counts; growth factor support as needed |
Treatment-emergent serious adverse events occurred in 25.6% of patients, and adverse events led to discontinuation of this compound in 13.7% of patients [1]. The analysis reported four deaths (1.1%) due to adverse events, none of which were deemed related to this compound [1]. Notably, no cumulative toxicities were reported, supporting the potential for long-term administration in responding patients [1].
When compared to earlier PI3K inhibitors, this compound demonstrates a distinct safety profile with potentially lower rates of immune-mediated toxicities [1]. First-generation PI3K inhibitors such as idelalisib and duvelisib carry black box warnings for infections (21%-48%), diarrhea or colitis (14%-20%), and pneumonitis (4%-5%), with idelalisib also having warnings for hepatotoxicity (16%-18%) [1]. In contrast, the integrated safety analysis of this compound reported lower rates of these immune-mediated events, particularly for severe diarrhea/colitis (7.3% Grade ≥3) and hepatotoxicity (5.7% Grade ≥3) [1].
The standard recommended dose of this compound is 800 mg (four 200 mg tablets) taken orally once daily until disease progression or unacceptable toxicity [5] [6]. Administration should occur at approximately the same time each day, and the tablets must be swallowed whole—not crushed, chewed, cut, or broken [5]. This compound should be taken with food to ensure consistent absorption [5].
For patients who experience vomiting after administration, no extra dose should be taken; the next dose should be taken at the regularly scheduled time [5]. If a dose is missed and it has been more than 12 hours until the next scheduled dose, the missed dose should be skipped and the regular schedule resumed [5].
Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is recommended for all patients during this compound treatment [5] [6]. Additionally, consideration should be given to prophylactic antivirals to prevent cytomegalovirus (CMV) infection, including CMV reactivation [5] [6]. Appropriate hydration management is important for preventing complications from diarrhea, which affects approximately half of patients, particularly during the first three months of therapy [6].
Table 3: Dose Modification Schedule for Adverse Events
| Adverse Reaction | Severity | Recommended Action | Dose After Resolution |
|---|---|---|---|
| Hematologic Toxicities | |||
| Neutropenia | ANC 0.5-1 × 10⁹/L | Maintain dose | - |
| ANC <0.5 × 10⁹/L | Withhold until ANC ≥0.5 × 10⁹/L | Resume at same or reduced dose | |
| Thrombocytopenia | Platelets <25 × 10⁹/L or 25-50 × 10⁹/L with bleeding | Withhold until platelets ≥25 × 10⁹/L and bleeding resolved | Resume at same or reduced dose |
| Hepatotoxicity | AST/ALT >5-20 × ULN | Withhold until <3 × ULN | Reduced dose |
| AST/ALT >20 × ULN | Discontinue permanently | - | |
| Diarrhea/Colitis | Mild/moderate (up to 6 stools/day over baseline) or asymptomatic Grade 1 colitis | Withhold until resolved | Same or reduced dose |
| Severe (>6 stools/day over baseline) or abdominal pain, blood in stool | Withhold until resolved | Reduced dose | |
| Life-threatening or recurrent severe | Discontinue permanently | - | |
| Infections | Grade 3 or 4 infections | Withhold until resolved | Same or reduced dose |
| Suspected PJP | Withhold until evaluation | Discontinue if confirmed | |
| CMV infection or viremia | Withhold until resolution | Same or reduced dose | |
| Cutaneous Reactions | Severe reactions | Withhold until resolution | Reduced dose or discontinue |
| Life-threatening or SJS/TEN/DREss | Discontinue permanently | - |
The recommended dose reduction schedule for management of adverse reactions follows a stepwise approach: first reduction to 600 mg once daily, followed by a second reduction to 400 mg once daily if needed [5]. Treatment should be permanently discontinued in patients unable to tolerate 400 mg once daily [5].
This compound has a complex metabolic profile that necessitates careful consideration of potential drug interactions. In vitro studies demonstrate that this compound is metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes [6]. Additionally, this compound inhibits CYP2C8, CYP2C9, CYP2C19, CYP3A4, and P-glycoprotein, and can induce CYP3A4 [6]. The clinical significance of these interactions has not been fully characterized, and concomitant administration with medications that are substrates of these enzymes should be approached cautiously with appropriate monitoring.
Notably, concomitant use with live vaccines is contraindicated due to the risk of infection in immunocompromised patients [3]. Specifically, the following live vaccines should be avoided: Bacillus of Calmette and Guerin vaccine, dengue tetravalent vaccine, measles virus vaccine, mumps virus vaccine, rubella virus vaccine, smallpox monkeypox vaccine, typhoid vaccine, varicella virus vaccine, and yellow fever vaccine [3].
Comprehensive monitoring is essential for the safe administration of this compound. The following monitoring protocol is recommended:
Patients should be educated to immediately report symptoms suggestive of:
This compound's unique dual inhibition of PI3Kδ and CK1ε can be visualized through its effects on key signaling pathways in malignant B-cells:
Diagram 1: this compound's dual mechanism of action simultaneously inhibits PI3Kδ-mediated survival signaling and CK1ε-mediated oncogene translation in malignant B-cells.
This dual mechanism disrupts two critical pathways supporting malignant B-cell survival and proliferation. The inhibition of PI3Kδ blocks downstream AKT and mTOR signaling, thereby reducing cellular proliferation and survival signals [1]. Simultaneously, CK1ε inhibition impairs the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), further compromising the malignant phenotype [1].
This compound represents a distinct therapeutic option in the PI3K inhibitor class, with its unique dual inhibition profile and potentially improved safety relative to earlier agents in this class. The recommended treatment duration is continuous until disease progression or unacceptable toxicity, with a median treatment duration of 5.9 months in clinical trials but demonstrated tolerability for extended administration in responders (28.8% of patients received treatment for ≥12 months) [1].
The successful clinical application of this compound requires diligent monitoring, proactive management of adverse events—particularly diarrhea, hepatotoxicity, and infections—and appropriate dose modifications according to established guidelines. The withdrawal of this compound from the U.S. market in 2022 due to safety concerns underscores the importance of careful patient selection and thorough discussion of risks and benefits when considering this therapeutic option [3].
Future research directions include exploration of this compound in combination regimens with other targeted agents, such as the demonstrated efficacy and tolerability when combined with ibrutinib in chronic lymphocytic leukemia [7], which may potentially enhance therapeutic efficacy while mitigating toxicity through reduced dosing strategies.
The efficacy of umbralisib in treating relapsed or refractory indolent non-Hodgkin lymphoma (iNHL) was primarily evaluated through a series of key metrics in clinical trials. The data below summarizes the outcomes from a pivotal phase IIb study (UNITY-NHL, NCT02793583) [1].
Table 1: Key Efficacy Endpoints from the UNITY-NHL Phase IIb Trial (N=208) [1]
| Endpoint | Overall (n=208) | Marginal Zone Lymphoma (MZL) | Follicular Lymphoma (FL) | Small Lymphocytic Lymphoma (SLL) |
|---|---|---|---|---|
| Overall Response Rate (ORR) | 47.1% | 49% (Cohort of 69) [2] | 40-50% (Cohort of 118) [3] [4] | Reported within overall cohort |
| Median Time to Response | 2.7 - 4.6 months | 2.7 months [3] [4] | Consistent with overall range | Consistent with overall range |
| Median Duration of Response (DOR) | Varied by subtype | Not Reached | 11.1 months | 18.3 months |
| Median Progression-Free Survival (PFS) | Varied by subtype | Not Reached | 10.6 months | 20.9 months |
| Patients with Tumor Reduction | 86.4% | 91% (in a separate MZL cohort) [3] [4] | N/R | N/R |
N/R: Not Specifically Reported in the searched results for this subgroup.
The safety profile of this compound was characterized across clinical trials, leading to specific monitoring and management protocols.
Table 2: Common and Key Adverse Events and Management [2] [1]
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Monitoring and Management Protocol |
|---|---|---|---|
| Diarrhea | Up to 52% [5] | 10.1% [1] | Patient education, supportive care (hydration, antidiarrheals). Dose interruption and reduction for severe cases. |
| Transaminitis (ALT/AST Elevation) | 15-35% [2] | 6.7%/7.2% [1] | Monitor liver tests every 2-4 weeks for first 6 months, then every 1-3 months. |
| Neutropenia | N/R | 11.5% [1] | Monitor complete blood count. Manage with dose interruption and growth factor support as needed. |
| Infections | 50% [5] | 17% (Grade 3/4) [5] | Required prophylaxis for pneumocystis and herpes viruses. Monitor for signs of infection. |
The product label recommended the following specific actions for hepatotoxicity [2]:
This compound's clinical activity is rooted in its unique mechanism of action, which differentiates it from other PI3K inhibitors.
1. Dual Kinase Inhibition: this compound is an oral, small molecule inhibitor that simultaneously targets two key kinases [2] [6] [7]:
2. Experimental Workflow for Response Assessment: The following diagram outlines the general workflow for evaluating patient response in a typical this compound monotherapy trial.
Diagram Title: this compound Trial Response Assessment Workflow
The primary methodology for assessing efficacy was based on standardized oncologic criteria [1] [4]:
This compound (TGR-1202) represents a novel therapeutic class in the treatment of relapsed/refractory B-cell malignancies, specifically receiving accelerated FDA approval in 2021 for marginal zone lymphoma (MZL) and follicular lymphoma (FL) before subsequent market withdrawal due to safety concerns in 2022. As a dual kinase inhibitor targeting both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), this compound exhibits a distinct mechanism from earlier PI3K inhibitors, potentially offering improved efficacy with a differentiated safety profile [1] [2]. The unique chemical structure and kinase inhibition profile of this compound contribute to its clinical performance, with >1,500-fold greater selectivity for PI3Kδ over α and β isoforms and approximately 225 times greater selectivity over the γ isoform, potentially mitigating certain class-associated toxicities [1]. This application note provides researchers and clinical developers with comprehensive protocols and assessment criteria for evaluating this compound in lymphoid malignancies, integrating efficacy data, safety management, and experimental methodologies from pivotal clinical trials.
Table 1: this compound Monotherapy Efficacy in B-cell Malignancies
| Lymphoma Subtype | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Treatment |
|---|---|---|---|---|---|
| Follicular Lymphoma | UNITY-NHL (NCT02793583) | ≥2 prior therapies (n=118) | 40-50% (IRC) | Not specified | Not reached |
| Marginal Zone Lymphoma | UNITY-NHL (NCT02793583) | ≥1 prior anti-CD20 (n=69) | 52% (IRC) | 19% (IRC) | 10.1 months |
| Various B-cell Malignancies | Phase 1/1b (NCT02006485) | Advanced CLL/B-NHL (n=46) | Not specified | Not specified | Not specified |
This compound demonstrated promising efficacy across multiple B-cell malignancies, particularly in heavily pretreated patient populations. In the pivotal UNITY-NHL trial, the follicular lymphoma cohort met its primary endpoint with an ORR of 40-50% as determined by an Independent Review Committee (IRC) in 118 patients who had received at least two prior lines of therapy, including an alkylating agent and CD20-targeting monoclonal antibody [3]. Similarly, in the marginal zone lymphoma cohort, this compound achieved an impressive ORR of 52% with a complete response rate of 19% per IRC assessment, leading to the FDA's Breakthrough Therapy Designation in January 2019 [3] [4]. The clinical benefit rate in the MZL cohort was 88%, demonstrating substantial disease control despite the relapsed/refractory nature of the population [3].
Table 2: Integrated Safety Profile of this compound (Pooled Analysis, n=371)
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Strategies |
|---|---|---|---|
| Diarrhea | 52.3 | 7.3 | Supportive care, dose interruption, reduction for persistent symptoms |
| Nausea | 41.5 | <2 | Antiemetics, take with food |
| Fatigue | 31.8 | <2 | Energy conservation, dose adjustment if severe |
| Neutropenia | Not specified | 11.3 | Monitor blood counts, growth factor support |
| ALT/AST Elevation | 15-35 | 5-8 | Regular monitoring, dose modification for >5× ULN |
| Non-infectious Colitis | 2.4 | <2 | Corticosteroids, drug discontinuation for severe cases |
| Pneumonia | 7.8 | 7.8 | Prophylaxis in high-risk patients, prompt treatment |
The integrated safety analysis of 371 patients receiving this compound 800 mg daily revealed a manageable toxicity profile with low rates of immune-mediated toxicities that often limit other PI3K inhibitors [1]. The median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥12 months, indicating acceptable tolerability for extended therapy [1]. The most frequent all-grade adverse events included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%), while grade ≥3 events were less common, including neutropenia (11.3%), diarrhea (7.3%), and aminotransferase elevations (5.7%) [1]. Notably, serious adverse events occurred in 25.6% of patients, with AEs leading to discontinuation in 13.7% [1]. Hepatotoxicity monitoring is crucial, as serum enzyme elevations occurred in 15-35% of patients, with 5-8% experiencing elevations >5× ULN; these typically arose within 4-12 weeks of initiation and often resolved with dose modification [2].
This compound employs a novel dual inhibition approach targeting both PI3Kδ and casein kinase-1ε (CK1ε), representing a distinct mechanism from earlier PI3K inhibitors [1]. The PI3Kδ inhibition component blocks an essential signaling pathway in B-cell development, survival, and function, particularly crucial in malignant B-cells where this pathway is often constitutively active [5] [1]. Meanwhile, the CK1ε inhibition component disrupts protein translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), providing an additional antitumor mechanism beyond BCR pathway suppression [1]. This dual activity potentially enables synergistic effects against malignant B-cells while potentially mitigating toxicities through this compound's unique isoform selectivity profile [1].
The B-cell receptor (BCR) signaling pathway represents a central therapeutic target in lymphoid malignancies, with malignant B-cells often manipulating this pathway through gain-of-function mutations, loss-of-function mutations of negative regulators, or autocrine receptor activation [5]. This compound's position in this pathway enables rational combination strategies with other targeted agents, including ublituximab (a glycoengineered anti-CD20 monoclonal antibody) and ibrutinib (a Bruton tyrosine kinase inhibitor) [5]. Preclinical studies have demonstrated synergistic activity between this compound and ublituximab, while clinical trials have shown ORRs above 80% when this compound is combined with ibrutinib in patients with chronic lymphocytic leukemia [5]. The triplet combination of ublituximab, this compound, and ibrutinib has demonstrated tolerability and favorable efficacy in advanced B-cell malignancies without reaching a maximum tolerated dose in phase 1 evaluation [5].
Diagram 1: this compound Dual Inhibition of PI3Kδ and CK1ε Signaling Pathways - This diagram illustrates this compound's novel mechanism of action simultaneously targeting key components of B-cell receptor signaling (PI3Kδ) and oncogene translation (CK1ε).
Consistent response assessment in lymphoma trials requires adherence to established international criteria. For non-Hodgkin lymphoma (NHL) cohorts, the Revised Response Criteria for Malignant Lymphoma (2007 International Working Group criteria) should be employed, while chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) cohorts should be evaluated using the International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines [5]. These criteria incorporate radiographic assessment, bone marrow evaluation, and clinical examination to categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). In the UNITY-NHL trial, independent review committees (IRC) were utilized to provide unbiased response assessment, with investigator-assessed responses also collected for comparison [3]. The objective response rate (ORR, comprising CR + PR) typically serves as the primary endpoint in single-arm registration-directed trials, while progression-free survival (PFS) and duration of response (DOR) provide additional efficacy measures.
Efficacy assessments should be performed at protocol-defined intervals to ensure consistent evaluation across trial sites. Recommended timing includes baseline imaging within 28 days of treatment initiation, followed by first post-treatment assessment at week 8, and subsequent evaluations approximately every 12 weeks through month 12 [5]. Beyond month 12, assessments can be conducted every 6 months or according to treating physician discretion while maintaining rigorous documentation [5]. Assessment methodologies should include:
The response criteria should be explicitly defined in the trial protocol, with all investigators trained in consistent application. In the UNITY-NHL follicular lymphoma cohort, the predetermined target ORR of 40-50% was successfully achieved, demonstrating the viability of this compound in this treatment-resistant population [3].
Optimal trial design for this compound evaluation incorporates appropriate patient selection, dosing strategies, and endpoint selection. The phase 1/1b study (NCT02006485) utilized a standard 3+3 dose-escalation design to evaluate escalating doses of this compound (400 mg, 600 mg, 800 mg) with fixed doses of ublituximab (900 mg) and ibrutinib (420 mg for CLL/560 mg for B-NHL) [5]. This design enabled determination of the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) while establishing a recommended phase 2 dose. Eligibility criteria typically include adults (≥18 years) with histologically confirmed B-NHL or CLL/SLL with measurable disease, adequate organ function (ANC ≥0.75×10⁹/L, platelets ≥50×10⁹/L, bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN, creatinine ≤2.0 mg/dL), and ECOG performance status ≤2 [5]. For NHL cohorts, patients should be refractory to or relapsed after at least one prior treatment regimen, while CLL/SLL cohorts may include both treatment-naïve and relapsed/refractory patients depending on trial phase [5].
This compound administration follows a continuous daily dosing schedule at the recommended phase 2 dose of 800 mg once daily until disease progression or unacceptable toxicity [5] [1]. In combination regimens, ublituximab is typically administered intravenously on days 1, 8, and 15 of cycle 1, day 1 of cycles 2-6, and on day 1 of cycles 9 and 12, while ibrutinib is administered orally daily concurrently with this compound [5]. Critical monitoring parameters include:
Dose modification guidelines should be predefined for management of toxicities, particularly hepatotoxicity (hold for ALT/AST >5× ULN, resume at reduced dose upon resolution to normal range), severe diarrhea, and neutropenia [2]. Permanent discontinuation is recommended for elevations of aminotransferases >20× ULN or appearance of jaundice/symptoms of liver injury [2].
Diagram 2: this compound Combination Therapy Treatment and Monitoring Workflow - This diagram outlines the comprehensive treatment schedule and monitoring requirements for this compound combination therapy regimens based on phase 1/1b trial protocols.
Despite demonstrated efficacy across multiple B-cell malignancies, this compound's regulatory journey highlights the importance of ongoing risk-benefit evaluation. The FDA granted accelerated approval in February 2021 based on response rates from the UNITY-NHL trial, but approval was withdrawn in June 2022 due to emerging safety concerns from follow-up studies showing excess mortality [2]. The specific nature of these safety signals wasn't fully delineated but appeared to represent a class-effect toxicity profile rather than liver-specific injury, as no clinically apparent acute liver injury with jaundice was reported in trials [2]. Researchers should implement rigorous safety monitoring with particular attention to infection risk, hepatic toxicity, and gastrointestinal effects, while maintaining transparency about the benefit-risk calculus in specific patient populations.
Novel combination approaches continue to be explored to enhance this compound's efficacy while potentially mitigating toxicity. The triplet combination of ublituximab, this compound, and ibrutinib has demonstrated tolerability without reaching a maximum tolerated dose in phase 1 evaluation, with the most common adverse events including diarrhea (59%), fatigue (50%), infusion-related reaction (43%), and dizziness (37%) [5]. Grade 3/4 adverse events were infrequent, with neutropenia (22%) being most common, and serious AEs including rash, pneumonia, and atrial fibrillation (each 4%) [5]. Additional combinations with anti-PD-1 agents have shown promise, with one study demonstrating a 90% response rate in relapsed/refractory CLL and 50% in Richter's transformation with the combination of this compound, ublituximab, and pembrolizumab [4]. Future research directions should focus on biomarker identification to predict response, sequential therapy strategies, and novel mechanism-based combinations to maximize therapeutic efficacy while maintaining manageable toxicity profiles.
This compound represents a significant advancement in PI3Kδ inhibition through its unique dual targeting strategy and differentiated safety profile. The comprehensive protocols and assessment criteria outlined in this application note provide researchers with practical frameworks for evaluating this compound in clinical and preclinical settings. Despite regulatory setbacks, the compelling efficacy observed in difficult-to-treat populations, particularly follicular lymphoma and marginal zone lymphoma, underscores the continued importance of understanding this compound's mechanism and optimal clinical application. Future research should focus on refining patient selection, optimizing combination strategies, and implementing proactive toxicity management to maximize the therapeutic potential of this novel agent in the treatment landscape of B-cell malignancies.
This compound (marketed as Ukoniq) is an oral, dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) approved for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) who have received at least one prior anti-CD20-based regimen and follicular lymphoma (FL) who have received at least three prior lines of therapy [1] [2]. Unlike earlier PI3K inhibitors, this compound demonstrates >1500-fold greater selectivity for the PI3Kδ isoform over α and β isoforms, and approximately 225-fold greater selectivity over the γ isoform, contributing to its unique safety profile [2]. Additionally, its inhibition of CK1ε impacts the translation of oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), providing a dual mechanism of action [2].
It is critical for researchers and clinical developers to note that this compound was withdrawn from the U.S. market on June 1, 2022, due to safety concerns revealed in a post-marketing clinical trial [1]. This underscores the paramount importance of rigorous laboratory monitoring and safety assessment during oncologic drug development. The following application notes provide detailed protocols for monitoring this compound in clinical and preclinical research settings.
Based on integrated safety analyses of this compound across clinical trials, the following laboratory parameters require regular monitoring to assess patient safety and manage potential adverse events [1] [2] [3]. The monitoring frequency outlined below is derived from clinical study protocols and prescribing information.
Table 1: Laboratory Monitoring Parameters and Schedule for this compound Clinical Research
| Monitoring Parameter | Baseline | Frequency During Treatment | Clinical Significance |
|---|---|---|---|
| Complete Blood Count (CBC) with differential | Required | Every 2-4 weeks for first 3 months, then monthly or as clinically indicated | Monitor for neutropenia, thrombocytopenia, anemia [1] [2] |
| Hepatic Function Panel (ALT, AST, Alkaline Phosphatase, Total Bilirubin) | Required | Every 2-4 weeks for first 3 months, then monthly or as clinically indicated | Detect drug-induced liver injury; grade ≥3 elevations occurred in 5.7% of patients [2] | | Renal Function Panel (Serum Creatinine, BUN) | Required | Periodic monitoring recommended | Assess renal clearance; mild hepatic/renal impairment does not require dose adjustment [1] | | Serum Glucose | Recommended | Periodic monitoring, especially in diabetic patients | Hyperglycemia reported as common AE (any grade: ~90%; grade 3: 16%) [4] | | Infectious Disease Markers | As clinically indicated | During episodes of fever or infection | Serious infections (e.g., pneumonia) occurred in 7.8% of patients [2] |
The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) from an integrated analysis of 371 patients with relapsed/refractory lymphoid malignancies receiving this compound monotherapy (800 mg daily) [2], along with recommended management strategies for clinical researchers.
Table 2: Notable Adverse Events and Management Strategies in this compound Clinical Trials
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Management Recommendations |
|---|---|---|---|
| Diarrhea | 52.3% | 7.3% | Monitor for non-infectious colitis; interrupt dose for severe symptoms [1] [2] |
| Neutropenia | Not specified | 11.3% | Monitor CBC regularly; consider dose interruption for grade ≥3 neutropenia [2] |
| Hepatic Transaminase Elevation | Not specified | 5.7% | Regular liver function monitoring; dose modification for grade ≥3 elevation [1] [2] |
| Nausea | 41.5% | <2% | Typically low-grade; administer with food to reduce gastrointestinal irritation [1] |
| Fatigue | 31.8% | <2% | Generally manageable; assess for other contributing factors [2] |
| Non-infectious Colitis | 2.4% | Majority of cases | Serious but uncommon; monitor for persistent diarrhea, abdominal pain [2] |
| Pneumonitis | 1.1% | Majority of cases | Rare but serious; monitor for cough, dyspnea, hypoxia [2] |
A novel, sensitive, and stable ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in biological fluids, particularly rat plasma [5]. This method is essential for pharmacokinetic studies and herb-drug interaction assessments.
Materials and Reagents:
Instrumentation and Conditions:
Mass Spectrometry Conditions:
Sample Preparation:
Method Validation Parameters:
This method has been successfully applied to investigate the herb-drug interaction between this compound and sophocarpine, demonstrating that sophocarpine significantly reduces this compound exposure (AUC0→∞ decreased from 5416.665 ± 1,451.846 ng/ml•h to 2462.799 ± 535.736 ng/ml•h) and peak concentration, potentially through induction of this compound metabolism [5].
This compound is primarily metabolized by three CYP450 isoforms: CYP2C9, CYP3A4, and CYP1A2 [5]. This metabolic profile creates potential for drug-drug interactions that must be considered in clinical trial design and pharmacokinetic assessment. Unlike other kinase inhibitors (e.g., ibrutinib, acalabrutinib, duvelisib, idelalisib) that undergo extensive CYP3A4-mediated metabolism, this compound's diverse metabolic pathways may contribute to its distinct drug interaction profile [3].
The development of predictive and response biomarkers is crucial for optimizing PI3K inhibitor therapy. The following approaches are relevant for this compound clinical development programs [6]:
Table 3: Biomarker Strategies for PI3K Inhibitor Development
| Biomarker Category | Specific Markers | Utility | Limitations |
|---|---|---|---|
| Predictive Biomarkers | PIK3CA mutations, PTEN loss | Patient selection | Tumor heterogeneity, compensatory pathways complicate prediction [6] |
| Pharmacodynamic Markers | AKT (pThr308, pSer473), PRAS40 (pThr246), 4EBP1 (pSer65, pThr70), RPS6 (pSer240, pSer244) | Confirm target engagement | Regulation by alternative pathways; technical challenges in sample handling [6] |
| Metabolic Response Markers | Plasma glucose, insulin, C-peptide | Surrogate measure of pathway modulation | Subject to compensatory release; relationship to dose response not fully established [6] |
| Functional Imaging | 18F-FDG-PET, 18F-FLT-PET, Diffusion-weighted MRI | Early assessment of treatment response | Not yet standardized for PI3K inhibitors in clinical trials [6] |
| Circulating Biomarkers | Circulating tumor cells (CTCs), Cell-free DNA (cfDNA) | Minimally invasive monitoring | Low plasma DNA levels may limit detection; variable between patients [6] |
Hepatic Impairment: No clinically significant differences in this compound pharmacokinetics were observed in patients with mild hepatic impairment. However, caution is recommended in those with moderate to severe hepatic impairment due to limited data [5].
Drug Interactions: Concomitant administration of this compound with strong CYP3A4 inducers or inhibitors should be avoided. Additionally, coadministration with sophocarpine (a component of Compound kushen injection) should be carefully monitored due to significant pharmacokinetic interactions observed in preclinical models [5].
The following diagram illustrates the comprehensive laboratory monitoring protocol for this compound administration in clinical trials:
This diagram outlines the management pathway for addressing key adverse events during this compound treatment:
This compound represents a unique PI3Kδ/CK1ε inhibitor with a distinct safety profile compared to earlier generation PI3K inhibitors. The comprehensive laboratory monitoring protocols and analytical methods detailed in these application notes provide researchers with essential tools for the safe and effective evaluation of this compound in clinical and preclinical settings. The withdrawal of this compound from the commercial market highlights the critical importance of rigorous safety monitoring, proactive management of adverse events, and continued refinement of biomarker strategies in oncologic drug development.
Future directions for this compound research should focus on optimizing patient selection through validated biomarkers, exploring combination therapies with improved safety profiles, and understanding the mechanisms underlying its distinct toxicity pattern compared to other PI3K inhibitors.
Umbralisib represents a novel class of dual-targeted anticancer therapy with a unique mechanism of action as an inhibitor of both phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule therapeutic was granted accelerated approval by the US Food and Drug Administration for the treatment of relapsed/refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) based on demonstrated efficacy in clinical trials. The approval was particularly significant for patients with MZL who had received at least one prior anti-CD20-based therapy and those with FL who had received at least three prior systemic therapies, addressing an important unmet medical need in these lymphoid malignancies.
The management of this compound therapy presents unique challenges due to its complex metabolic profile and interaction potential. As an orally administered agent with continuous dosing regimens until disease progression or unacceptable toxicity, understanding and managing concomitant medications is essential for optimizing therapeutic outcomes while minimizing adverse events. The withdrawal of this compound from the U.S. market in June 2022 due to emerging safety concerns further underscores the critical importance of appropriate medication management and vigilant monitoring during therapy. This document provides comprehensive application notes and experimental protocols to support researchers and clinicians in navigating these complexities.
This compound exhibits complex pharmacokinetics characterized by a prolonged elimination half-life of approximately 91 hours and high protein binding (99.7%), contributing to its significant drug interaction potential. The metabolic profile of this compound involves primarily hepatic metabolism through multiple cytochrome P450 enzymes, with in vitro studies demonstrating involvement of CYP3A4, CYP2C9, and CYP1A2 isoforms. This multi-enzyme pathway creates numerous points for potential metabolic interactions with concomitant medications. The extensive metabolism results in primarily fecal excretion (81%), with minimal renal elimination (3%), which has important implications for patients with hepatic impairment versus renal dysfunction.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | Not fully characterized | Food affects absorption; recommend administration with food |
| Protein Binding | 99.7% | Potential for displacement interactions with highly protein-bound drugs |
| Elimination Half-life | 91 hours | Enables once-daily dosing but prolongs interaction risk |
| Primary Metabolism | CYP3A4, CYP2C9, CYP1A2 | Multiple metabolic pathways increase interaction potential |
| Excretion | Feces (81%), Urine (3%) | Limited renal excretion reduces need for renal adjustment |
This compound has an extensive drug interaction profile with 200 documented drug interactions, including 53 major interactions and 147 moderate interactions. The most clinically significant interactions occur with strong CYP3A inducers and inhibitors, which can dramatically alter this compound exposure. Additionally, this compound's potential to cause hepatotoxicity and immunosuppression creates synergistic risks when combined with other hepatotoxic or myelosuppressive agents. The following table summarizes the key interaction categories and clinical management recommendations.
Table 2: Clinically Significant Drug Interaction Categories with this compound
| Interaction Category | Risk Level | Mechanism | Clinical Management |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Major | Increased this compound exposure | Avoid combination; if necessary, monitor for toxicity |
| Strong CYP3A4 Inducers | Major | Decreased this compound efficacy | Avoid combination; consider alternative agents |
| Moderate CYP3A4 Inhibitors | Moderate | Increased this compound exposure | Monitor for adverse effects; dose reduction may be needed |
| Hepatotoxic Agents | Major | Additive liver injury | Avoid combination; increased monitoring of liver function |
| Immunosuppressants | Major | Increased infection risk | Prophylactic antibiotics; vigilant infection monitoring |
| Antiarrhythmics | Moderate | QTc prolongation (theoretical) | Baseline and periodic ECG monitoring |
This compound therapy requires special consideration in patients with specific pre-existing conditions due to potential disease exacerbation. The manufacturer identifies four disease interactions of particular concern: hepatic impairment, severe gastrointestinal conditions, active infections, and bleeding disorders. In patients with moderate to severe hepatic impairment (Child-Pugh B or C), this compound exposure may be increased due to reduced metabolic capacity, necessitating closer monitoring and potential dose adjustments. Similarly, patients with pre-existing gastrointestinal conditions such as inflammatory bowel disease or colitis are at heightened risk for exacerbation of this compound-induced diarrhea and colitis.
The immunosuppressive effects of this compound warrant extreme caution in patients with active infections or history of recurrent infections. Clinical trials demonstrated increased susceptibility to opportunistic infections, including pneumonia and urinary tract infections. Additionally, this compound's potential to cause myelosuppression (particularly neutropenia and thrombocytopenia) creates additive risks in patients with pre-existing cytopenias or bleeding disorders. In these populations, enhanced monitoring and prophylactic measures are essential components of therapy management.
A systematic approach to medication assessment should be implemented before initiating this compound therapy. The protocol should include:
Comprehensive medication review: Document all prescription medications, over-the-counter products, and herbal supplements. Particular attention should be paid to CYP3A4 modulators, anticoagulants, hepatotoxic agents, and QTc-prolonging medications.
Risk stratification: Categorize concomitant medications based on interaction potential (contraindicated, high-risk, moderate-risk, low-risk) using standardized interaction databases and clinical guidelines.
Therapeutic alternatives: Identify alternative agents with lower interaction potential for essential medications that pose significant interaction risks. For example, consider non-hepatotoxic analgesics instead of acetaminophen, or non-enzyme inducing antiepileptics for seizure prophylaxis.
Timing and sequencing: For medications with unavoidable interactions, establish appropriate timing strategies such as staggered administration or temporary holds of concomitant medications during this compound initiation.
Robust monitoring protocols are essential for safe this compound administration. The following framework should be implemented:
Baseline assessment: Complete blood count with differential, comprehensive metabolic panel (including liver function tests), electrocardiogram if risk factors for QTc prolongation exist, and infection screening.
Ongoing monitoring: Weekly blood counts for the first month, biweekly for the second month, then monthly thereafter; liver function tests every two weeks for the first three months, then monthly; regular assessment for signs of infection, diarrhea, or hepatotoxicity.
Toxicity response protocols: Clear guidelines for dose modification based on toxicity grade, including criteria for treatment interruption, dose reduction, or permanent discontinuation. Specific algorithms for managing severe diarrhea/colitis, hepatotoxicity, and severe cytopenias should be established.
A robust ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in biological matrices, enabling precise pharmacokinetic studies and interaction assessments [1].
The analytical method employs a gradient elution program with a total run time of 2.0 minutes at a flow rate of 0.40 mL/min. The initial mobile phase composition is maintained at 10% solvent A for 0.5 minutes, followed by a linear increase to 90% solvent A over 0.5 minutes. This composition is maintained for 0.6 minutes before returning to initial conditions over 0.1 minutes, with a 0.3-minute re-equilibration period. The column temperature is maintained at 40°C, and the autosampler temperature at 10°C with an injection volume of 2.0 μL.
Detection is performed using selective reaction monitoring (SRM) in positive ion mode with the following transitions:
Optimal MS parameters include:
This method has been validated over a linear range of 0.5-1000 ng/mL with precision and accuracy within ±15%, making it suitable for comprehensive pharmacokinetic studies.
To evaluate the effect of concomitant medications on this compound pharmacokinetics, a controlled animal study design can be implemented. The following protocol outlines a comprehensive approach to assess drug interactions in a relevant in vivo model.
Non-compartmental analysis should be performed to determine key pharmacokinetic parameters:
Statistical comparison of parameters between control and intervention groups using appropriate tests (e.g., Student's t-test or ANOVA) will reveal significant pharmacokinetic interactions.
This compound therapy is associated with a characteristic profile of adverse events that require proactive management. Clinical trial data reveals a comprehensive safety profile with both class-specific and unique toxicities.
Table 3: Comprehensive Adverse Event Profile of this compound
| Adverse Event | Incidence | Grade 3/4 Severity | Time to Onset | Risk Factors |
|---|---|---|---|---|
| Diarrhea/Colitis | 58% | 10-15% | Variable (days to months) | Prior GI inflammation, autoimmune history |
| Hepatic Toxicity | ALT increase: 33% AST increase: 32% | 5-10% | Early (2-8 weeks) | Pre-existing liver disease, hepatotoxic medications | | Neutropenia | 33% | 15-20% | Early (2-4 weeks) | Baseline cytopenias, myelosuppressive agents | | Rash | 18% | 2-5% | Variable | Allergic history, concomitant immune therapies | | Fatigue | 41% | 5-8% | Early to late | Advanced age, poor performance status | | Upper Respiratory Infection | 21% | 2-4% | Variable | Immunosuppression, exposure risks | | Musculoskeletal Pain | 27% | 3-6% | Variable | Pre-existing inflammatory conditions | | Nausea/Vomiting | 38%/21% | 2-4% | Early (first week) | Prior GI sensitivity, concomitant emetogenic drugs |
Diarrhea represents the most frequent adverse event associated with this compound therapy, ranging from mild symptoms to severe, life-threatening colitis. A graded management approach is essential:
Hepatotoxicity, manifested as transaminase elevations, requires vigilant monitoring and prompt intervention:
Hematologic toxicities require dose modification and supportive care:
The management of this compound concomitant medications requires a systematic, evidence-based approach that addresses its complex pharmacokinetic profile and significant drug interaction potential. The protocols outlined in this document provide a framework for optimizing therapeutic outcomes while minimizing risks in both clinical and research settings. The withdrawal of this compound from the market due to safety concerns, including increased mortality risk in clinical trials, underscores the critical importance of vigilant medication management and toxicity monitoring.
Future research directions should focus on personalized dosing strategies based on pharmacogenetic testing for CYP polymorphisms, development of predictive biomarkers for toxicity risk, and exploration of novel combination regimens with improved safety profiles. Additionally, further investigation into the mechanistic basis for this compound's unique toxicity profile may inform the development of next-generation PI3Kδ inhibitors with enhanced therapeutic indices. As the field of targeted therapy continues to evolve, these application notes and protocols will serve as a foundation for the safe and effective use of this compound and related agents in the treatment of lymphoid malignancies.
This compound (UKONIQ) is a first-in-class, oral small molecule inhibitor that uniquely targets both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This dual mechanism differentiates it from other PI3K inhibitors and contributes to its distinct efficacy and safety profile. The PI3Kδ isoform plays a critical role in B-cell receptor signaling, proliferation, and survival, making it a valuable therapeutic target in B-cell malignancies like chronic lymphocytic leukemia (CLL). Meanwhile, CK1ε inhibition may help regulate oncoprotein translation and influence T-cell function, potentially contributing to this compound's reduced immune-mediated toxicity compared to other PI3K inhibitors.
The molecular structure of this compound contributes to its enhanced selectivity for the PI3Kδ isoform, which may reduce off-target effects. Additionally, unlike other kinase inhibitors that are metabolized primarily through CYP3A4/5 pathways, this compound undergoes non-CYP-mediated metabolism, potentially reducing drug-drug interactions and making it suitable for patients with polymorphic CYP variants who may be intolerant to other kinase inhibitors. These pharmacological properties make this compound particularly valuable for long-term administration in chronic conditions like CLL, where extended treatment duration is often necessary to maintain disease control.
Table 1: Key Pharmacological Properties of this compound
| Property | Description | Clinical Significance |
|---|---|---|
| Primary Targets | PI3Kδ, CK1ε | Dual mechanism with potential immunomodulatory effects |
| Selectivity | Greater selectivity for PI3Kδ vs other PI3K isoforms | Potentially reduced off-target toxicity |
| Metabolism | Non-CYP mediated | Reduced drug-drug interactions; suitable for CYP polymorphic patients |
| Dosing | 800 mg once daily | Convenient oral administration |
| Half-life | Prolonged | Suitable for once-daily dosing |
Based on comprehensive analysis of multiple clinical trials involving 371 patients with relapsed/refractory lymphoid malignancies, this compound demonstrates a manageable long-term safety profile with a median treatment duration of 5.9 months (range: 0.1-75.1 months), with 28.8% of patients receiving treatment for ≥12 months. The most frequent treatment-emergent adverse events (AEs) of any grade included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade ≥3 AEs occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and elevated aminotransferases (5.7%). Importantly, immune-mediated toxicities such as non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at relatively low rates compared to other PI3K inhibitors.
Long-term extension studies have provided critical insights into the management of chronic toxicities associated with continuous PI3K inhibition. The integrated safety analysis revealed that AEs led to treatment discontinuation in 13.7% of patients, with no cumulative toxicities reported after extended exposure. This favorable long-term tolerability profile supports the use of this compound in extended treatment protocols, particularly when compared to other PI3K inhibitors like idelalisib and duvelisib, which have higher discontinuation rates due to immune-mediated toxicities.
Table 2: Comprehensive Safety Profile of this compound 800 mg Daily from Integrated Analysis (N=371)
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Strategies |
|---|---|---|---|
| Diarrhea | 52.3 | 7.3 | Antidiarrheals, dose interruption/reduction |
| Nausea | 41.5 | <2 | Anti-emetics, take with food |
| Fatigue | 31.8 | <2 | Schedule modification, supportive care |
| Neutropenia | 22.6 | 11.3 | Monitor blood counts, G-CSF support |
| ALT/AST Elevation | 20.2 | 5.7 | Regular monitoring, dose modification |
| Rash | 15.1 | <2 | Topical steroids, antihistamines |
| Non-infectious Colitis | 2.4 | 2.4 | Corticosteroids, treatment interruption |
In a pivotal phase 2 trial (NCT02742090) evaluating this compound monotherapy in 51 CLL patients intolerant to prior Bruton tyrosine kinase inhibitors (BTKi) or PI3K inhibitors, the median progression-free survival (PFS) was 23.5 months, with 58% of patients remaining on this compound longer than their prior kinase inhibitor. This study demonstrated that "class switching" to this compound is an effective strategy for patients who develop intolerance to other kinase inhibitors. The population was heavily pretreated (median of 2 prior lines), with 24% having del(17p) and/or TP53 mutation and 65% having unmutated IGHV status—prognostic factors typically associated with poorer outcomes. The most common AEs leading to prior KI discontinuation were rash (27%), arthralgia (18%), and atrial fibrillation (16%), yet these specific toxicities recurred at relatively low rates with this compound, highlighting its differentiated safety profile.
Long-term follow-up (median 57.6 months) of a phase 1/1b study (NCT02268851) investigating ibrutinib plus this compound in relapsed/refractory CLL demonstrated remarkable durability of response with this dual B-cell receptor pathway inhibition approach. The 5-year PFS was 59% and median PFS was 83 months, which compares favorably with historical results of ibrutinib monotherapy. The best overall response rate was 95%, with complete responses achieved in 33% of patients. Notably, in high-risk subgroups, outcomes were particularly encouraging: patients with unmutated IGHV status had 5-year PFS and overall survival of 80%, while those with TP53-aberrant disease had 3-year PFS and OS of 71%. These results suggest that dual BCR inhibition may overcome the negative prognostic impact of these biological features.
The phase 1/1b study (NCT02006485) evaluating the triplet combination of ublituximab, this compound, and ibrutinib demonstrated promising efficacy with an overall response rate of 84% across 46 patients with CLL or B-cell non-Hodgkin lymphoma. The maximum tolerated dose of this compound in this combination was not reached, and the recommended phase 2 dose was established at 800 mg daily when combined with standard doses of ibrutinib and ublituximab. This study supported the development of the ULTRA-V program evaluating this compound plus ublituximab with venetoclax, which is exploring time-limited therapy in both treatment-naïve and relapsed/refractory CLL patients.
Long-term extension studies for this compound should enroll patients with histologically confirmed CLL who have completed parent studies without disease progression or unacceptable toxicity. Key inclusion criteria typically include: completion of the initial treatment phase in the parent study; maintained adequate organ function (absolute neutrophil count ≥0.75 × 10⁹/L, platelets ≥50 × 10⁹/L, hepatic transaminases ≤2.5 × ULN, creatinine clearance ≥50 mL/min); resolution of any significant treatment-related toxicities to grade ≤1; and continued Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. For studies focusing on KI-intolerant populations, specific criteria defining intolerance should be standardized across sites, typically including: unacceptable AEs attributable to prior KI therapy requiring discontinuation despite optimal supportive care; persistent toxicities that are not due to disease progression; and resolution of prior KI toxicities to grade ≤1 before this compound initiation.
During the long-term extension phase, patients typically continue receiving This compound 800 mg orally once daily until disease progression, unacceptable toxicity, withdrawal of consent, or study termination. For combination therapy studies, partners continue at standard doses: ibrutinib 420 mg daily for CLL, ublituximab 900 mg IV on day 1 of each cycle after initial intensive dosing, or venetoclax with standard ramp-up and daily dosing. Dose modifications (reduction to 600 mg or 400 mg daily) are permitted for management of treatment-related AEs, with specific guidelines for dose holds and re-initiation based on toxicity severity and resolution. Prophylaxis for Pneumocystis jirovecii pneumonia is recommended, and consideration of prophylactic antivirals to prevent CMV infection/reactivation is advised, particularly for patients receiving combination therapies.
The assessment schedule in long-term extension studies should include clinic visits every 4-8 weeks during the first year and every 8-12 weeks thereafter. Key assessments at each visit include: physical examination, vital signs, performance status, laboratory studies (CBC with differential, comprehensive metabolic panel), and documentation of concomitant medications and adverse events. Disease response assessments should be performed every 12 weeks during the first year and every 12-24 weeks thereafter using standardized criteria (iwCLL 2018 guidelines for CLL). Additional biomarker assessments (e.g., MRD testing, genetic profiling) may be incorporated at specified timepoints based on study objectives.
The primary endpoints for long-term extension studies typically include: long-term safety and tolerability (characterized by type, frequency, severity, and relationship to study treatment of AEs and laboratory abnormalities); and secondary endpoints include: progression-free survival, overall survival, duration of response, and patient-reported outcomes. For studies with time-limited treatment approaches, rates of undetectable minimal residual disease (uMRD) may be incorporated as a key secondary endpoint.
Comprehensive safety monitoring is essential throughout this compound treatment. The following protocol outlines the standardized approach:
Baseline Assessments: Complete medical history, physical examination, ECG, echocardiogram (for patients with cardiac risk factors), laboratory studies (CBC with differential, comprehensive metabolic panel including liver function tests, lipase, uric acid), and infectious disease screening (HBsAg, HBcAb, anti-HCV, CMV IgG/IgM for patients with symptoms).
Ongoing Monitoring:
Management of Specific Toxicities:
Standardized response assessment is critical for evaluating long-term efficacy:
Radiographic Assessments: CT scans of neck, chest, abdomen, and pelvis with contrast (unless contraindicated) should be performed every 12 weeks during the first year, then every 12-24 weeks thereafter. For patients who achieve complete response, consider extending imaging intervals to every 24 weeks after 2 years of continuous response.
Laboratory Assessments:
Response Criteria: Utilize iwCLL 2018 guidelines with the following definitions:
Comprehensive biomarker analysis provides insights into mechanisms of response and resistance:
Genetic Profiling:
Functional Phenotyping:
Figure 1: Comprehensive Biomarker Analysis Workflow for this compound Studies
The development of this compound has encountered significant regulatory challenges that must be addressed in long-term extension study designs. In 2022, the FDA placed a partial clinical hold on studies featuring this compound plus ublituximab (U2) in CLL and non-Hodgkin lymphoma due to a possible increased mortality risk observed in the UNITY-CLL trial. This trial showed that while U2 significantly prolonged progression-free survival compared to obinutuzumab plus chlorambucil (median 31.9 months vs. 17.9 months), the overall survival hazard ratio was 1.23, indicating a 23% higher risk of death in the U2 arm. When COVID-19-related deaths were excluded, the hazard ratio improved to 1.04, suggesting that the pandemic may have disproportionately affected this immunocompromised population.
Long-term extension studies must incorporate comprehensive risk mitigation strategies to address identified safety concerns:
Infection Management: Implement aggressive infection prophylaxis including PJP prophylaxis (trimethoprim-sulfamethoxazole or alternatives) and consideration of antiviral prophylaxis for herpes viruses and CMV. Monitor for signs and symptoms of infection at each visit, with prompt evaluation and treatment of febrile episodes.
Cardiovascular Monitoring: Regular ECG monitoring for patients with cardiac risk factors, with prompt evaluation of any symptoms suggesting arrhythmia (palpitations, dizziness, syncope). Collaborate with cardiology for management of atrial fibrillation if it develops.
Hepatotoxicity Surveillance: Frequent liver function test monitoring, particularly during the first 6 months of treatment, with clear guidelines for dose modification based on severity of transaminase elevations.
Pregnancy Prevention: this compound may cause fetal harm. Ensure adequate contraception in patients of reproductive potential throughout treatment and for several months after discontinuation.
These safety considerations highlight the importance of careful patient selection for long-term extension studies, particularly favoring patients who have demonstrated tolerance to this compound during the initial treatment period and those without significant comorbid conditions that might increase their vulnerability to specific treatment-related risks.
This compound represents a promising therapeutic option for patients with CLL, particularly those with intolerance to other kinase inhibitors or high-risk disease features. The long-term extension study design outlined in these application notes provides a framework for systematically evaluating the durable efficacy and safety of this compound-based therapies. The unique dual mechanism targeting both PI3Kδ and CK1ε, favorable metabolic profile, and manageable toxicity spectrum position this compound as a valuable component of combination regimens in B-cell malignancies.
Future research directions should focus on optimizing combination strategies with other targeted agents, including BTK inhibitors and BCL-2 antagonists, with particular emphasis on time-limited treatment approaches that may further improve the risk-benefit profile. The development of predictive biomarkers—including protein signatures identified through machine learning approaches—will be crucial for patient selection and personalization of therapy. Additionally, further exploration of this compound in earlier lines of therapy and in distinct molecular subsets of CLL may expand its therapeutic utility while the ongoing evaluation of its immunomodulatory effects may reveal novel applications in immuno-oncology.
Umbralisib is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) [1] [2]. It received accelerated FDA approval in February 2021 for the treatment of certain relapsed or refractory lymphomas [1] [2].
However, in June 2022, the FDA announced an investigation into a possible increased risk of death associated with this compound based on findings from a clinical trial (the UNITY-CLL trial) [3]. This led to the subsequent withdrawal of the drug's marketing authorization [4]. The information below is presented as a historical reference for research and development purposes.
The recommended dosage for this compound in its approved indications was 800 mg (four 200 mg tablets) taken orally once daily with food [1] [5]. Treatment was intended to be continued until disease progression or unacceptable toxicity occurred [1] [5].
Critical Concomitant Medications:
The following tables summarize the recommended dose modifications and management strategies for specific adverse reactions (AR), based on the original prescribing information [5].
Table 1: Dose Reduction Schedule for Adverse Reactions
| Reduction Sequence | Dosage Regimen |
|---|---|
| Starting Dose | 800 mg once daily |
| First Reduction | 600 mg once daily |
| Second Reduction | 400 mg once daily |
| Permanently discontinue if unable to tolerate 400 mg once daily. |
Table 2: Management of Hematologic Adverse Reactions
| Adverse Reaction | Severity | Action |
|---|---|---|
| Neutropenia | ANC 0.5 - 1.0 x 10⁹/L | Maintain dose. |
| ANC < 0.5 x 10⁹/L | Withhold until ANC ≥ 0.5 x 10⁹/L, then resume at same dose. If recurs, resume at reduced dose. | |
| Thrombocytopenia | Platelets < 50 x 10⁹/L with bleeding or < 25 x 10⁹/L | Withhold until platelets ≥ 25 x 10⁹/L and bleeding resolved, then resume at same dose. If recurs, resume at reduced dose. |
Table 3: Management of Non-Hematologic Adverse Reactions
| Adverse Reaction | Severity / Description | Action |
|---|---|---|
| Hepatotoxicity | AST/ALT >5 to <20 x ULN | Withhold until <3 x ULN, then resume at reduced dose. |
| AST/ALT >20 x ULN | Permanently discontinue. | |
| Diarrhea/ Colitis | Grade 1 (asymptomatic) or Grade 2 (up to 6 stools/day over baseline) | Withhold until resolved, then resume at same or reduced dose. |
| Grade 3 (>6 stools/day over baseline) or with abdominal pain, mucus/blood in stool | Withhold until resolved, then resume at reduced dose. | |
| Life-threatening or recurrent severe diarrhea/colitis | Permanently discontinue. | |
| Infection | Grade 3 or 4 | Withhold until resolved, then resume at same or reduced dose. |
| Suspected PJP | Withhold until evaluated; discontinue if confirmed. | |
| CMV infection or viremia | Withhold until resolved, then resume at same or reduced dose. | |
| Severe Cutaneous Reactions | Severe | Withhold until resolved, then resume at reduced dose or discontinue. |
| Life-threatening (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) | Permanently discontinue. | |
| Recurrence after rechallenge | Permanently discontinue. | |
| Other ARs | Other severe ARs | Withhold until resolved, then resume at same or reduced dose. |
| Other life-threatening ARs | Permanently discontinue. |
Robust clinical and laboratory monitoring was essential for patient safety during this compound treatment. Key monitoring parameters included [1] [5]:
In research settings, such as pharmacokinetic studies, a robust bioanalytical method is crucial. One published LC-MS/MS method used this compound as an internal standard (IS) for quantifying another drug, sotorasib, demonstrating its applicability in bioanalysis [6].
Experimental Protocol Summary [6]:
This workflow can be visualized in the following diagram:
The dose modification protocol for this compound was a critical component for managing its significant and complex toxicity profile in clinical practice. The safety monitoring and proactive dose adjustments were essential due to the high frequency of adverse reactions such as hepatotoxicity, diarrhea/colitis, and infections [1] [4]. The eventual market withdrawal of this compound underscores the challenges associated with the safety profile of PI3K inhibitor class and highlights the paramount importance of rigorous risk-benefit assessments in oncology drug development [4] [3]. This detailed protocol serves as a valuable case study for researchers developing and managing targeted therapies.
For researchers and clinicians, vigilant patient monitoring during umbralisib therapy is critical to managing its safety profile. The key is proactive surveillance for immune-mediated and hepatic adverse events, which require structured protocols for detection and management.
The table below outlines the core quantitative monitoring schedule derived from clinical trial data and prescribing guidelines [1] [2].
Table 1: Recommended Monitoring Schedule and Key Parameters
| Monitoring Domain | Key Parameters | Baseline | Ongoing Monitoring Frequency | Key Actions & Thresholds |
|---|
| Hepatic Function | ALT, AST, Total Bilirubin | Yes | Every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [2]. More frequently if elevations occur. | Withhold if ALT/AST >5x ULN [1]. Discontinue if ALT/AST >20x ULN or if accompanied by jaundice [1] [2]. | | Infection & CBC | Neutrophils, Platelets, Signs/Symptoms of Infection | Yes | Periodic blood counts; vigilant clinical monitoring [1]. | Withhold for ANC <0.5 x 10⁹/L or Platelets <25 x 10⁹/L [1]. Provide PJP and consider antiviral prophylaxis [1]. | | Gastrointestinal | Diarrhea, Stool Frequency/Consistency, Abdominal Pain | Yes (patient education) | At every clinical encounter. | Grade and manage based on severity (see Protocol 2). | | Dermatologic | Rash, Blistering, Mucosal Lesions | Yes | At every clinical encounter. | Withhold for severe reactions. Discontinue for life-threatening reactions like SJS/TEN [1]. |
This compound is associated with serum enzyme elevations in a significant number of patients (grade ≥3 in 5.7% in an integrated analysis) [3]. The following workflow provides a structured response to hepatotoxicity.
Procedure:
Diarrhea was a frequent (52.3%) and sometimes severe (7.3% grade ≥3) treatment-emergent adverse event [3]. It is critical to distinguish between low-grade diarrhea and more serious non-infectious colitis.
Procedure:
This detailed methodology is suitable for generating the pharmacokinetic and safety data referenced in the application notes.
Objective: To evaluate the incidence, timing, and severity of this compound-induced hepatotoxicity in a clinical trial setting.
Materials:
Workflow:
The monitoring protocols highlight the significant management required for this compound's toxicities. The subsequent voluntary withdrawal of the drug from the market due to an unfavorable risk-benefit profile in long-term follow-up fundamentally changes its clinical relevance [2]. For the research community, this compound serves as a critical case study in the on-target, off-tumor toxicities associated with PI3Kδ inhibition and the absolute necessity of long-term safety surveillance, even after accelerated approval.
Future drug development in this class should focus on:
Umbralisib (Ukoniq) was voluntarily withdrawn from the U.S. market on June 1, 2022 [1] [2]. The decision was based on updated data from the UNITY-CLL clinical trial, which showed an increased risk of death[ citation:4] [2]. The U.S. FDA determined that the risks of treatment with this compound outweigh its benefits[ citation:7]. All subsequent information is based on data from before the market withdrawal and is intended for historical and research context only.
In clinical trials, diarrhea and non-infectious colitis were among the most common adverse reactions associated with this compound [3] [4]. The following table summarizes the key characteristics and management strategies as they were understood during the drug's active use.
| Aspect | Clinical Characteristics & Management |
|---|---|
| Incidence & Timing | Very common; occurred in approximately 43% of patients in phase 1 trial [5]. Often occurred within the first 3 months of therapy [6]. |
| Spectrum of Severity | Ranged from mild/moderate diarrhea (up to 6 stools/day over baseline) to severe diarrhea (>6 stools/day over baseline), abdominal pain, bloody stools, or non-infectious colitis [4]. |
| Recommended Management | Supportive Care: Maintain adequate hydration [1] [7]. Dose Modifications: Withhold, then resume at reduced dose, or discontinue based on severity/recurrence [8] [4]. |
| Differentiating Colitis | Monitor for symptoms like abdominal pain, stool with mucus or blood, change in bowel habits, or peritoneal signs [4]. |
The official prescribing information provided specific protocols for managing diarrhea and colitis. The logic for clinical management is summarized in the diagram below.
For professionals in drug development, the clinical profile of this compound-associated diarrhea offers several insights:
The tables below summarize the incidence and management strategies for common and serious adverse events (AEs) associated with this compound, primarily based on an integrated safety analysis of 371 patients with relapsed/refractory lymphoid malignancies [1].
Common Adverse Events & Management Strategies Table: Frequency and management of non-serious, common adverse events.
| Adverse Event | Incidence (Any Grade) | Grade ≥3 Incidence | Management Strategies for Researchers |
|---|---|---|---|
| Diarrhea | 52.3% | 7.3% | Monitor for progression to colitis; ensure hydration; rule out infectious causes [1]. |
| Nausea | 41.5% | Not Specified | Administer with food; dose interruption may be considered [1] [2]. |
| Fatigue | 31.8% | Not Specified | Supportive care; assess for other contributing factors [1]. |
| Neutropenia | Not Specified | 11.3% | Monitor complete blood counts; watch for signs of infection; may require dose interruption [1]. |
| Increased Aminotransferases | Not Specified | 5.7% | Monitor liver function tests; manage with dose interruption or reduction [1]. |
Serious Adverse Events & Protocol Guidance Table: Incidence and protocol recommendations for serious adverse events (SAEs) and events of special interest.
| Adverse Event / Category | Incidence (Any Grade) | Grade ≥3 Incidence | Key Protocol Recommendations |
|---|---|---|---|
| Serious AEs (All) | 25.6% | Not Specified | Report all SAEs; expedited reporting required for events with a reasonable possibility of being drug-related [3]. |
| Infections (Pneumonia) | 7.8% | Not Specified | Monitor for signs/symptoms; consider PCP and antiviral prophylaxis per protocol [4] [1]. |
| Non-infectious Colitis | 2.4% | Not Specified | Differentiate from simple diarrhea; may include abdominal pain, fever, bloody stool; requires prompt intervention [1]. |
| Rash / Cutaneous Reactions | Not Specified | Not Specified | Monitor for serious skin reactions; assess causality and expectedness [3]. |
| Hepatotoxicity | Not Specified | Not Specified | Defined by elevated liver enzymes; monitor LFTs; compare to institution's ULN [3]. |
For researchers investigating the mechanistic basis of this compound's safety profile, the following preclinical methodology provides a foundational protocol.
Ex Vivo Drug Synergy & Viability Assay [5]
This protocol assesses the combined effect of this compound with other agents (e.g., Ruxolitinib) on primary patient samples, which can also inform understanding of toxicity mechanisms.
The experimental workflow for this protocol is as follows:
Q1: How is the safety profile of this compound distinct from other PI3Kδ inhibitors? A1: this compound was designed for greater selectivity toward the PI3Kδ isoform and uniquely inhibits Casein Kinase-1ε (CK1ε). Integrated analysis suggests a differentiated safety profile with low rates of immune-mediated toxicities like severe colitis and hepatotoxicity compared to earlier generation PI3Kδ inhibitors [4] [1].
Q2: What are the critical data points to collect for an adverse event report in a research setting? A2: Per regulatory guidelines, the minimum dataset for a reportable AE includes [3]:
Q3: What key signaling pathways should be investigated to understand this compound's mechanism and toxicities? A3: this compound primarily inhibits the PI3Kδ/AKT signaling pathway, crucial for B-cell survival and proliferation. Its unique dual inhibition of CK1ε may also affect the translation of oncogenes like MYC. The following diagram illustrates its core mechanism of action:
The tables below consolidate the main safety events and causes for the withdrawal of umbralisib, based on clinical trial data and regulatory announcements.
Table 1: Key Adverse Events (AEs) and Laboratory Abnormalities from Clinical Trials
| Event Category | Specific Event | Incidence in Clinical Trials (from pooled safety cohort, n=335) | Management Notes |
|---|---|---|---|
| Hepatotoxicity [1] | ALT/AST Elevations | 15-35% (all grades); 5-8% (>5x ULN); <1% (>20x ULN) | Onset within 4-12 weeks. Monitor LFTs every 2-4 weeks for first 6 months. |
| Infections [2] | Serious/Fatal Infections | 10% (Grade ≥3); <1% (fatal) | PJP prophylaxis recommended; consider antiviral prophylaxis for CMV. |
| Hematologic Toxicity [2] | Neutropenia | 9% (Grade 3); 9% (Grade 4) | Monitor neutrophil counts at least every 2 weeks for the first 2 months. |
| Gastrointestinal Toxicity [2] [3] | Diarrhea/Colitis | 53% (all grades); 9% (Grade 3) | Manage with antidiarrheals or steroids. Withhold dose for severe cases. |
| Other Common AEs [3] | Diarrhea, Nausea, Fatigue | 43%, 42%, 31% (all grades) | Most common treatment-emergent AEs. |
Table 2: Primary Reasons for this compound's Withdrawal from the Market
| Reason | Details | Source |
|---|---|---|
| Increased Overall Survival Risk | An increasing imbalance in overall survival was observed in the UNITY-CLL Phase 3 trial, with higher risk of death in the this compound-containing arm (U2) compared to the control arm. | [4] [2] |
| Regulatory Action | The FDA withdrawal was based on data showing excess mortality. The sponsor, TG Therapeutics, voluntarily withdrew the drug from the market. | [1] [4] [2] |
| Serious Adverse Events | The drug was associated with serious AEs, including infections, diarrhea/colitis, and hepatotoxicity, which contributed to the negative risk-benefit profile. | [1] [2] |
Here are answers to anticipated technical questions.
What was the specific safety signal that triggered the withdrawal? The decisive factor was an increasing imbalance in overall survival (OS) from the UNITY-CLL trial. An ad hoc analysis requested by the FDA showed a higher risk of death for patients on the this compound-ublituximab (U2) regimen compared to those on the control regimen of obinutuzumab plus chlorambucil [4] [2].
How did this compound's hepatotoxicity profile compare to other PI3K inhibitors? While this compound caused serum enzyme elevations, it was noted for having a "distinct" safety profile from other PI3Kδ inhibitors, with fewer immune-mediated adverse events reported in early studies [3]. However, like idelalisib, hepatotoxicity remained a significant and dose-limiting concern [1].
Are there any circumstances where this compound is still available for use? No. Following the FDA's withdrawal of approval in June 2022, healthcare professionals were advised to stop prescribing the drug immediately and transition patients to alternative therapies [4]. The manufacturer (TG Therapeutics) indicated it might make this compound available in limited circumstances for patients deriving benefit via expanded access programs, but it is no longer commercially available [4].
The case of this compound highlights critical areas for troubleshooting in oncology drug development. The diagram below outlines the interconnected factors that contributed to its failure.
Based on this case, key experimental protocols for future PI3K inhibitor development should focus on:
The recommended starting dose of umbralisib is 800 mg taken orally once daily with food [1]. In the event of adverse events, the protocol allows for step-wise dose reductions.
The table below outlines the dose reduction steps and key management strategies for specific AEs:
| Aspect | Protocol Details |
|---|---|
| Standard Dose | 800 mg orally, once daily [1]. |
| First Reduction | 600 mg once daily [1]. |
| Second Reduction | 400 mg once daily [1]. Permanently discontinue if 400 mg is not tolerated [1]. |
| General Rechallenge | After withholding for AE resolution, resume at the same or a reduced dose [1]. Successful rechallenge after reduction has been reported [2]. |
| Hepatotoxicity | AST/ALT >5-20 x ULN: Withhold until <3 x ULN, then resume at a reduced dose. AST/ALT >20 x ULN: Discontinue permanently [1]. |
| Diarrhea/Colitis | Severe (≥6 stools/day over baseline) or symptomatic colitis: Withhold until resolved, then resume at a reduced dose. Recurrent severe diarrhea or life-threatening colitis: Discontinue permanently [1]. |
| Infection | Grade 3 or 4 infections: Withhold until resolved, resume at same or reduced dose. Suspected PJP infection: Withhold until evaluated; discontinue if confirmed [1]. CMV infection/viremia: Withhold until resolution, then resume at same or reduced dose [1]. |
| Neutropenia | ANC <0.5 x 10⁹/L: Withhold until ANC ≥0.5 x 10⁹/L, then resume. If recurrence happens, resume at a reduced dose [1]. |
The protocols above are supported by data from clinical trials, which demonstrate their practical application and success.
For a complete experimental or clinical protocol, the following monitoring and prophylactic measures are recommended.
| Monitoring Area | Recommendations |
|---|---|
| Hepatic Function | Monitor at baseline and periodically during treatment (e.g., every 2-4 weeks for the first 6 months) [5] [1]. |
| Blood Counts | Monitor for neutropenia and thrombocytopenia; periodic testing recommended [1]. |
| Infections | Monitor for new or worsening signs/symptoms of infection [1]. |
| Cutaneous Reactions | Monitor for new or worsening skin rashes [1]. |
| PJP Prophylaxis | Should be provided during treatment [1]. |
| Antiviral Prophylaxis | Consider prophylactic antivirals to prevent CMV infection and reactivation [1]. |
For a visual summary, the diagram below outlines the key decision points in the management of this compound-related adverse events.
The table below summarizes the incidence and characteristics of liver enzyme elevations observed in an integrated safety analysis of this compound monotherapy (800 mg or higher once daily) in 371 patients with relapsed/refractory lymphoid malignancies [1]:
| Parameter | Incidence (n=371) | Details |
|---|---|---|
| Any Grade ALT/AST Elevation | Not precisely quantified | Common adverse event; rates of serum enzyme elevations in trials ranged from 15% to 35% [2]. |
| Grade ≥3 ALT/AST Elevation | 5.7% of patients | Defined as elevations >5 times the upper limit of normal (ULN) [1]. |
| Elevations >20x ULN | <1% of patients | Occurred occasionally [2]. |
| Time to Onset | 4 to 12 weeks | Typical range after initiating therapy [2]. |
| Clinical Liver Injury | Not reported | No instances of enzyme elevations accompanied by jaundice or liver-related deaths in trials [2]. |
This compound is a dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1] [3]. The exact mechanism behind the serum enzyme elevations is not definitively known but may involve direct hepatocyte toxicity from kinase inhibition or changes in B-cell activity [2].
The diagram below illustrates the hypothesized pathways for this compound-induced hepatotoxicity and its metabolic fate:
Key pharmacokinetic parameters include [2] [3]:
Based on the prescribing information available at the time of its use, the following monitoring and management strategy was recommended.
Baseline and Monitoring Schedule
Dose Modification Guidelines The table below outlines the recommended actions for managing hepatotoxicity based on severity [2]:
| Toxicity Grade | Action |
|---|---|
| ALT/AST >5x ULN | Withhold this compound. Resume only when levels return to normal range, at a reduced dose and with careful monitoring. |
| ALT/AST >20x ULN | Permanently discontinue this compound. |
| Elevated Aminotransferases with Jaundice or other signs of liver injury | Permanently discontinue this compound. |
The table below summarizes the core monitoring and management strategy for umbralisib-induced neutropenia based on clinical trial data and prescribing information [1] [2]:
| Aspect | Guideline Summary |
|---|---|
| Recommended Monitoring | Monitor neutrophil counts at least every 2 weeks for the first 2 months of therapy, then as clinically indicated [1] [2]. |
| Frequency for Grade 3-4 | Monitor neutrophil counts at least weekly in patients with established neutropenia (Grade 3-4) [1] [2]. |
| Grade 3 Neutropenia (ANC <1.0 - 0.5 x 10⁹/L) | Interrupt this compound dosing. Consider supportive care with growth factors (e.g., G-CSF). Once resolved, resume this compound at the same or a reduced dose based on clinical context [1] [2]. |
| Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) | Interrupt this compound dosing. Implement supportive care. Once resolved, resume therapy at a reduced dose or permanently discontinue, depending on severity and persistence [1] [2]. |
Understanding the incidence and context of neutropenia from clinical trials helps in risk-benefit assessment.
For researchers investigating this compound-induced neutropenia, the following methodologies from cited studies provide a foundation.
1. Clinical Trial Design for Safety Monitoring The UNITY-NHL trial (NCT02793583) was an open-label, multi-cohort, phase 2b study that established the safety profile of this compound 800 mg taken orally once daily [1] [2].
2. Integrated Safety Analysis Methodology An integrated analysis pooled data from four phase 1/2 monotherapy trials to provide a comprehensive safety profile [3].
The following diagram illustrates the decision-making pathway for managing neutropenia during this compound treatment, based on the prescribing guidelines:
Note that this compound (Ukoniq) received accelerated approval in February 2021 but had its approval withdrawn in June 2022 [5] [6]. The decision was based on data from a clinical trial (UNITY-CLL) showing an increased risk of death in patients taking this compound compared to the control arm [5] [6]. While the drug is an important subject for research, its clinical use is no longer actively promoted.
The tables below summarize key efficacy and safety data from clinical trials to inform risk-benefit assessments.
Table 1: Summary of Umbralisib's Efficacy in Key Trials
| Malignancy | Trial Description | Overall Response Rate (ORR) | Other Efficacy Outcomes | Citation |
|---|
| MZL & FL | Pivotal trial in R/R patients | MZL: 49% FL: 43% | Tumor reduction observed in 86.4% of patients in a related analysis. | [1] | | CLL (KI-intolerant) | Phase 2 trial in patients intolerant to prior BTK or PI3K inhibitors | Not Specified | Median PFS: 23.5 months 58% of patients were on this compound longer than their prior KI. | [2] | | Various Lymphomas | Integrated analysis of four Phase 1/2 trials (N=371) | Not Specified | Median treatment duration: 5.9 months; 28.8% of patients received treatment for ≥12 months. | [3] |
Table 2: Incidence of Select Adverse Events from Integrated Safety Analysis (N=371)
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Citation |
|---|---|---|---|
| Diarrhea | 52.3 | 7.3 | [3] |
| Any Serum ALT/AST Elevation | 15-35 (across trials) | 5-8 | [4] |
| Increased Aminotransferases | Not Specified | 5.7 | [3] |
| Neutropenia | Not Specified | 11.3 | [3] |
| Non-infectious Colitis | 2.4 | Not Specified | [3] |
| Pneumonitis | 1.1 | Not Specified | [3] |
Q1: What is the recommended starting dose and schedule for this compound in clinical trials? The recommended phase 2 dose used in trials was 800 mg orally once daily with food [4] [3] [1]. Treatment was typically continued until disease progression or unacceptable toxicity.
Q2: How should hepatotoxicity, a common adverse event, be monitored and managed?
Q3: Are there any novel combination strategies being explored to deepen response and allow for time-limited therapy? Yes, research has investigated "add-on" approaches. One study added this compound and ublituximab (U2) to ibrutinib in CLL patients with detectable minimal residual disease (MRD). The primary goal was to convert a continuous therapy into a time-limited one. This triplet regimen was administered until patients achieved undetectable MRD (U-MRD) or for a maximum of 24 cycles, after which they entered a treatment-free observation period [5].
Protocol 1: Monitoring and Managing Hepatotoxicity in Preclinical/Clinical Studies Objective: To systematically identify and manage this compound-induced liver enzyme elevations. Materials: Animal models or human subjects, equipment for serum biochemistry. Procedure:
Protocol 2: An "Add-On" Combination Therapy Workflow for MRD-Driven Treatment Duration This protocol outlines a strategy to optimize treatment duration by using MRD as a biomarker. The following diagram illustrates the workflow from a clinical trial where U2 was added to ibrutinib:
This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε) [4] [1]. This targeted mechanism disrupts critical survival and proliferation signals in malignant B-cells. The diagram below illustrates the key signaling pathways and the points of inhibition.
The table below summarizes the known interactions for this compound, which are critical for researchers to consider during study design and data analysis [1].
| Interaction Category | Number/Type of Interactions | Clinical Significance & Notes |
|---|---|---|
| Total Drug Interactions | 200 drugs | A significant number of potential interactions requiring careful review of concomitant medications. |
| Major Drug Interactions | 53 interactions | Highly clinically significant. Avoid combinations; the risk of the interaction outweighs the benefit. |
| Moderate Drug Interactions | 147 interactions | Moderately clinically significant. Use only under special circumstances with close monitoring. |
| Disease Interactions | 4 conditions | Use with caution in patients with specific pre-existing conditions. |
| Alcohol/Food Interactions | 1 interaction | Patients should be advised on any dietary restrictions. |
For researchers analyzing clinical data or designing related compounds, understanding this compound's safety profile is essential. Key monitoring parameters and common adverse events (AEs) are listed below [2].
| Monitoring Area | Specific Adverse Events / Risks |
|---|
| Hematologic | • Decreased white blood cell count (increased infection risk) • Decreased platelet count (increased bleeding risk) | | Gastrointestinal | • Severe diarrhea • Non-infectious colitis (watch for fever, stomach cramps, watery/bloody diarrhea) | | Hepatobiliary | • Serious liver problems (watch for upper stomach pain, dark urine, pale stools, jaundice) | | Infections | • Serious infections (including opportunistic infections) | | Dermatologic | • Serious skin reactions (e.g., exfoliative dermatitis, skin redness, scaling) | | Other | • Fatigue, nausea, musculoskeletal pain |
Q: What was the primary reason for this compound's market withdrawal? A: The FDA withdrew approval for this compound in June 2022 after results from the UNITY-CLL trial indicated a potential increased risk of death and a higher incidence of serious adverse events in patients taking the this compound-ublituximab (U2) combination compared to the control arm. This decision was based on data from a CLL study, but the safety concerns were deemed relevant to its other approved indications as well [3].
Q: Are there special handling or dosing considerations for patients with comorbidities? A: Yes, the drug's prescribing information advised using caution in patients with active infections, liver disease, or pre-existing stomach or bowel problems, as these conditions could be worsened by the medication [2].
Q: What is the clinical significance of the large number of drug interactions? A: With 200 known drug interactions, a thorough review of a patient's medication list (including over-the-counter drugs) would have been mandatory before and during treatment. The high number of major interactions (53) suggests that concurrent use with many common medications would have been contraindicated or required significant dose adjustment and monitoring [1].
The DOT code below generates a diagram illustrating this compound's mechanism of action and the subsequent toxicities that led to its market withdrawal, based on clinical findings.
This diagram illustrates the dualistic nature of this compound: its therapeutic apoptosis effect versus the serious safety signals that emerged from altered immune signaling.
When developing next-generation inhibitors based on a similar mechanism, the case of this compound underscores the critical need for:
This compound is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1]. Its unique toxicity profile is theorized to stem from this dual targeting:
The table below summarizes the incidence of key immune-mediated adverse events (AEs) from an integrated safety analysis of 371 patients with relapsed/refractory lymphoid malignancies receiving this compound 800 mg daily [3]:
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Diarrhea/Colitis | 52.3% | 7.3% |
| Increased ALT/AST | 32-33% | 5.7% |
| Non-infectious Colitis | 2.4% | (Included in diarrhea) |
| Pneumonitis | 1.1% | (Not specified) |
Consistent and proactive monitoring is the first line of defense in managing toxicities.
1. Baseline and Ongoing Monitoring Schedule
2. Recommended Prophylaxis
The following workflow outlines the core monitoring protocol for patients on this compound:
The cornerstone of management is the prompt use of dose modifications and corticosteroids.
1. Diarrhea and Colitis
Clinical Note: A case report demonstrated successful management of Grade 3 colitis with high-dose IV steroids and a very slow steroid taper over several weeks to prevent recurrence upon dose reduction [2].
2. Transaminitis (Elevated AST/ALT)
3. Other Immune-Mediated Events
Structured dose reduction is critical for managing adverse events while maintaining treatment efficacy. The standard dose is 800 mg orally once daily [4].
| Action | Dosage |
|---|---|
| First Dose Reduction | 600 mg once daily |
| Second Dose Reduction | 400 mg once daily |
| Permanent Discontinuation | If intolerable toxicity persists at 400 mg daily |
The following algorithm provides a visual guide for the management of the most common immune-mediated toxicities:
This compound presents a differentiated safety profile with lower rates of severe immune-mediated toxicities compared to earlier PI3Kδ inhibitors. Successful management for researchers and clinicians hinges on:
The following table summarizes the primary criteria for managing umbralisib (UKONIQ) adverse reactions, based on the full prescribing information [1].
| Adverse Reaction | Severity | Recommended Dosage Modification |
|---|---|---|
| Infection [1] | Grade 3 or 4 | Withhold until resolved, then resume at same or reduced dose. |
| Confirmed PJP | Permanently discontinue. | |
| CMV infection or viremia | Withhold until infection/viremia resolves, then resume at same or reduced dose. | |
| Hepatotoxicity [1] | ALT/AST >5 to <20 x ULN | Withhold until return to <3 x ULN, then resume at reduced dose. |
| ALT/AST >20 x ULN | Permanently discontinue. | |
| Diarrhea/Colitis [1] | Severe (>6 stools/day over baseline) OR abdominal pain, mucus/blood in stool | Withhold until resolved, then resume at reduced dose. |
| Recurrent severe diarrhea or recurrent colitis of any grade | Permanently discontinue. | |
| Life-threatening | Permanently discontinue. | |
| Neutropenia [1] | ANC <0.5 x 10⁹/L | Withhold until ANC ≥0.5 x 10⁹/L, then resume at same dose. If recurrence, resume at reduced dose. |
| Severe Cutaneous Reactions [1] | Severe (Grade 3) | Withhold until resolved, then resume at reduced dose or discontinue. |
| Life-threatening (e.g., SJS, TEN, DRESS) | Permanently discontinue. |
Dose Reduction Schedule [1]:
The following table summarizes the frequency of key adverse reactions (AEs) leading to treatment modification from pooled clinical trials.
| Adverse Reaction | Incidence in Clinical Trials | Notes & Management in Studies |
|---|---|---|
| Diarrhea/Colitis | 53% - 59% of patients [2] [1]; Grade 3: 8% - 9.5% [3] [1] | Most common AE; managed with protocol-specified dose interruptions and supportive care (e.g., antidiarrheals, steroids) [2] [1]. |
| Infections | 50% of patients; Grade 3/4: 10% - 17% [2] [3] [1] | Serious infections included pneumonia, sepsis, and UTI [2] [1]. PJP and antiviral prophylaxis are recommended [2] [1]. |
| Hepatotoxicity | Grade 3 Transaminase Elevation: 8% - 24% of patients [3] [1] | Most events were low grade and manageable with dose interruption [3]. |
| Neutropenia | Grade 3/4: 18% - 22% of patients [2] [4] | Monitored with regular blood counts; managed with dose interruptions and supportive care [1]. |
For clarity in a laboratory or clinical setting, the following algorithms visualize the management paths for the most critical adverse reactions.
The table below summarizes the frequency and severity of key adverse events from the UNITY-NHL phase 2b study of umbralisib monotherapy (800 mg daily) in patients with relapsed or refractory indolent non-Hodgkin lymphoma (n=208) [1].
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | Leading to Discontinuation |
|---|---|---|---|
| Diarrhea | 53% of patients (n=335) [2] | 9% of patients (n=335) [2] | Not specified |
| Nausea | Not fully quantified in results; reported as common [3] | Not a leading Grade ≥3 event | Not specified |
| Fatigue | Not fully quantified in results; reported as common [3] | Not a leading Grade ≥3 event | Not specified |
| Elevated ALT/AST | Not specified | 6.7%/7.2% of patients [1] | Not specified |
| Neutropenia | Not specified | 20.5% (11.5% G3, 9% G4) [2] | Not specified |
| All TEAEs | Most patients | 53.4% of patients | 15.4% of patients (15.4% related to this compound) [1] |
The following table outlines proposed management strategies based on general clinical practice and the safety profile of this compound.
| Strategy | Fatigue | Nausea |
|---|---|---|
| Assessment & Monitoring | Rule out other causes (e.g., anemia, hypothyroidism). Assess impact on daily activities. | Document timing, frequency, and triggers. Check for dehydration. |
| Non-Pharmacological Interventions | Energy conservation, moderate physical activity if tolerated, balanced nutrition. | Dietary modification (small, frequent, bland meals), cold/room-temperature foods, ginger. |
| Pharmacological Interventions | Consider correcting nutritional deficiencies if present. | Prophylactic or as-needed antiemetics (e.g., 5-HT3 receptor antagonists, prokinetic agents). |
| This compound Dose Modification | For persistent, Grade 3 fatigue that does not improve with supportive care. | For severe or debilitating nausea unresponsive to antiemetics. |
For researchers designing clinical trials, comprehensive monitoring and proactive management are critical.
Pneumonitis is a known, though less frequent, serious adverse event associated with umbralisib.
For a quick comparison, the following table summarizes the key quantitative findings on pneumonitis and other serious adverse events of interest from the integrated safety analysis.
| Adverse Event of Special Interest | Frequency in Integrated Safety Analysis (N=371) |
|---|---|
| Pneumonitis | 4 patients (1.1%) |
| Non-infectious Colitis | 9 patients (2.4%) |
| Pneumonia | 29 patients (7.8%) |
While the search results do not contain a specific step-by-step protocol for managing this compound-induced pneumonitis, the general principles for managing PI3Kδ inhibitor-related toxicities apply.
For the context of drug development and research, the data suggests:
For a research and development context, the following table summarizes the key clinical parameters to monitor and the recommended actions based on data from an integrated safety analysis of 371 patients and an official prescribing guide [1] [2].
| Monitoring Area | Key Parameters & Frequency | Proactive Management & Intervention Strategies |
|---|
| Diarrhea/Colitis | Onset/Pattern: Note if diarrhea persists during fasting or occurs nocturnally [3]. Severity Grade: Monitor stool frequency and volume (Grade 3: >6 stools/day over baseline) [2]. | Dose Modification: Withhold umbralisib for severe (Grade 3) diarrhea; resume at a reduced dose upon resolution [2]. Medical Intervention: Administer systemic corticosteroids (e.g., IV methylprednisolone) for immune-mediated colitis [3] [4]. | | Hepatic Function | Liver Enzymes: Check ALT/AST at baseline, every 2 weeks for the first 2 months, then monthly [2] [5]. Grade 3/4 Elevations: Occurred in 5-8% of patients in trials [5]. | Dose Modification: Withhold this compound for ALT/AST >5x ULN; resume at a reduced dose after resolution to <3x ULN. Discontinue permanently if >20x ULN [2]. | | Infections | Signs/Symptoms: Monitor for fever, cough, pneumonia, UTI [6] [2]. Serious Infections: Occurred in 10% of patients, with pneumonia (3%) being most common [2]. | Prophylaxis: Provide prophylaxis for Pneumocystis jirovecii pneumonia (PJP) and consider prophylactic antivirals for CMV [2]. | | Hematologic Parameters | Neutrophil Count: Monitor every 2 weeks for the first 2 months [2]. Neutropenia: Grade 3/4 occurred in 20-22% of patients [1] [2]. | Supportive Care: Consider growth factors. Withhold, reduce dose, or discontinue this compound based on severity and persistence [2]. |
Understanding the biological rationale and clinical incidence of this adverse event is key for troubleshooting experimental models.
The following diagram illustrates the proposed pathway of this compound's action and the subsequent immune-mediated effects that can lead to colitis, which may inform your mechanistic studies.
Q1: How is this compound-induced colitis clinically managed once it occurs? A1: The standard management involves a multi-step approach:
Q2: Are there any biomarkers or predictive factors for identifying patients at higher risk? A2: The search results do not specify validated biomarkers for predicting colitis risk. Current clinical guidance relies on vigilant monitoring for the onset of diarrhea, particularly if it is high-grade, persistent, or associated with features like abdominal pain, blood, or mucus in the stool [3] [2]. The onset typically occurs within months of starting therapy [3] [8].
Q3: How does the colitis profile of this compound compare to other PI3Kδ inhibitors? A3: Clinical data suggests this compound has a differentiated safety profile. One analysis noted lower rates of grade ≥3 transaminitis (3%) and colitis (2%) with this compound compared to idelalisib (grade ≥3 diarrhea/colitis: 9-16%) and duvelisib (grade ≥3 diarrhea: 22%) [3] [4]. This is attributed to its unique chemical structure and CK1ε inhibition, which may modulate immune-related toxicity [3] [7].
The table below summarizes infection-related adverse events and relevant prophylaxis context from clinical trials and integrated safety analyses.
| Aspect | Details from Clinical Data |
|---|---|
| Overall Infection Risk | Serious infections (e.g., pneumonia) reported; any-grade infections are common [1] [2]. |
| Specific Pathogens | Pneumocystis jirovecii pneumonia (PJP) and other opportunistic infections reported in class of Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib) used in similar patient populations [3] [4]. |
| Prophylaxis Evidence & Context | • PJP Prophylaxis: Effective (no PJP cases in 130 patients on prophylaxis) but routine use not universally mandated; one trial mandated PJP and antiviral prophylaxis within 7 days of study start, which could later be discontinued at investigator's discretion [3] [5]. • Antiviral Prophylaxis: Suggested for herpes simplex virus (HSV) and varicella-zoster virus (VZV) reactivation, in line with general PI3K inhibitor recommendations [4]. |
For preclinical and clinical development work, you can construct a risk mitigation plan based on the observed safety data and practices for similar agents.
For your technical support documentation, you can frame the guidance as follows:
| Experimental Phase | Recommended Action Regarding Infection Prophylaxis |
|---|---|
| In Vitro / Animal Studies | Not applicable. |
| Clinical Trial Protocol Design | • Strongly consider mandating PJP and antiviral prophylaxis at study initiation. • Define clear criteria in the protocol for prophylaxis discontinuation or modification. • Implement rigorous and predefined monitoring schedules for cytomegalovirus (CMV) and other latent viruses. | | Clinical Practice (Historical Context) | Prophylaxis was not considered universally mandatory but was applied based on individual patient risk assessment and physician discretion [3]. |
| Feature | Idelalisib | Umbralisib |
|---|---|---|
| Primary Target(s) | PI3Kδ [1] [2] | PI3Kδ & Casein Kinase-1ε (CK1ε) [3] [4] [5] |
| Key Efficacy (CLL) | Phase 3 (w/ rituximab): Superior PFS vs. placebo-rituximab (HR 0.15); improved OS in high-risk, heavily pretreated R/R CLL (median prior therapies: 3) [1] | Phase 2 (in KI-intolerant): Median PFS of 23.5 months in patients intolerant to prior BTK or PI3K inhibitors [4] |
| Grade ≥3 Adverse Events (AEs) | Neutropenia: ~30-43% Diarrhea/Colitis: ~14-42% Transaminitis: ~14-52% Pneumonitis: ~3-6% [1] [2] | Neutropenia: ~11-18% Diarrhea: ~7-8% Colitis: ~2-3% Transaminitis: ~2-6% Pneumonitis: ~1% [4] [6] | | Immune-Mediated Toxicity | High incidence of autoimmune-like toxicities (colitis, pneumonitis, transaminitis); often severe and dose-limiting [1] [2] | Lower reported incidence of immune-mediated toxicities (colitis, pneumonitis) in integrated analyses [6] | | Impact on Lymphocytes | Induces a rapid, transient lymphocytosis (redistribution from lymphoid organs) [1] | Also associated with treatment-related lymphocytosis [1] | | Special Safety Notes | Black box warnings for fatal and serious hepatotoxicity, severe diarrhea, colitis, pneumonitis, and intestinal perforation [7] | FDA approval was withdrawn in 2022 due to increased all-cause mortality in confirmatory trials, prompting a re-evaluation of its risk-benefit profile [3] | | Clinical Considerations | Effective but toxicity profile limits use; requires careful patient selection and aggressive monitoring/management [1] [7] | Appears better tolerated regarding immune-mediated AEs; offered a strategy for KI-intolerant patients; market withdrawal limits current use [4] [6] |
Understanding the distinct molecular targets and supporting experimental data is crucial for interpreting their clinical profiles.
The diagram below illustrates the distinct mechanisms of idelalisib and this compound within the B-cell receptor (BCR) signaling pathway.
1. In Vitro PI3Kδ Specificity
2. Impact on Key Signaling Pathways
3. Immune Cell Modulation
The table below summarizes key toxicity differences based on available clinical trial data.
| Feature | Umbralisib | Copanlisib |
|---|---|---|
| Drug Class | Oral PI3Kδ and casein kinase-1ε (CK1ε) inhibitor [1] [2] | Intravenous pan-class I PI3K inhibitor (targets p110α, p110δ, and p110γ isoforms) [3] |
| Common Adverse Events (AEs) | Diarrhea, nausea, hyperglycemia, increased transaminases [2] | Hyperglycemia, diarrhea, hypertension, neutropenia, anemia [4] |
| Immune-Mediated Toxicity | Potentially lower incidence due to CK1ε inhibition sparing Treg function [2] | Observed; inhibits PI3Kδ in T cells [1] |
| Notable Safety Findings | Favorable long-term tolerability in early-phase studies [2] | Manageable toxicity profile in phase 1 trial [4] |
| Administration | Oral, daily [2] | Intravenous, intermittent (e.g., Days 1, 8, and 15 of a 28-day cycle) [4] |
This compound Safety Data: The long-term safety of this compound was evaluated in a phase 1/1b study combining it with ibrutinib for relapsed/refractory Chronic Lymphocytic Leukemia (CLL) [2]. With a median follow-up of nearly 5 years, the most common non-hematological AEs included diarrhea (67%), hyperglycemia (90%, mostly grade 1-2), and increased AST (52%, all grade 1-2). Hematological toxicities were also common, including anemia (95%), decreased platelet count (90%), and decreased neutrophil count (76%) [2]. The study noted that this compound's unique targeting of CK1ε may contribute to a potentially lower rate of immune-mediated toxicity [2].
Copanlisib Safety Data: A recent phase 1 trial investigated copanlisib in combination with nivolumab for Richter's transformation or transformed non-Hodgkin lymphoma [4]. The most frequent treatment-related AEs were diarrhea and anemia. The study established a Maximum Tolerated Dose (MTD) of 45 mg for the combination, with a higher dose (60 mg) leading to Dose-Limiting Toxicities (DLTs) in two patients. The overall toxicity profile was considered manageable [4]. It is important to note that copanlisib's intermittent intravenous dosing schedule leads to transient, on-target AEs like hyperglycemia and hypertension [1].
For researchers designing similar trials, here are the key methodologies from the studies cited.
This compound Combination Trial (NCT02268851):
Copanlisib Combination Trial:
The different toxicity profiles of this compound and copanlisib are rooted in their distinct mechanisms of action, as illustrated below.
The distinct profiles of umbralisib and duvelisib originate from their different molecular targets.
The diagram below illustrates the signaling pathways these drugs target and their downstream effects.
Here is a summary of key clinical trials and methodologies that generated the comparative data.
| Compound | Trial Context & Methodology | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| This compound | Phase 1/1b Study (NCT02268851): Investigated this compound in combination with ibrutinib in patients with R/R CLL. Long-term results with a median follow-up of 57.6 months were reported [1]. | - ORR: 95%
The table below summarizes key safety data for umbralisib monotherapy from a large integrated analysis and contextualizes it with general concerns for this drug class [1] [2] [3].
| Safety Parameter | This compound (Monotherapy, Integrated Analysis) | Context: Other PI3Kδ Inhibitors (Class Concerns) |
|---|---|---|
| Patients Evaluated | 371 patients with relapsed/refractory lymphoid malignancies [1] | - |
| Median Treatment Duration | 5.9 months (28.8% of patients ≥12 months) [1] | - |
| Most Common Any-Grade AEs | Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [1] | - |
| Most Common Grade ≥3 AEs | Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [1] | - |
| AEs of Special Interest (Grade ≥3) | Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [1] | Higher rates of immune-mediated toxicities (e.g., colitis, hepatotoxicity, pneumonitis) are common [1]. |
| Serious AEs (All Causality) | 25.6% of patients [1] | - |
| Discontinuation due to AEs | 13.7% of patients [1] | High discontinuation rates are a class limitation [1]. |
| Overall Risk-Benefit | FDA Investigation: A possible increased risk of death led to an FDA investigation in 2022. The benefit-risk profile is under assessment [3]. | Clinical trials of other agents in this class have shown similar safety concerns [3]. |
Understanding the safety of this compound, especially in combination with other agents, requires looking at the design of key clinical trials.
This was a phase 1/1b, multicenter, open-label study designed to evaluate the safety and tolerability of combining this compound with the BTK inhibitor ibrutinib [4].
This phase 2 trial specifically addressed the management of patients intolerant to kinase inhibitors, a significant clinical challenge [5].
This compound's unique safety profile is attributed to its distinct mechanism of action at the molecular level.
The diagram above illustrates the key mechanistic differences. Preclinical data suggest this compound's unique dual inhibition of PI3Kδ and casein kinase-1ε (CK1ε) may contribute to its differentiated profile. Inhibition of CK1ε can downregulate WNT signaling, which may spare regulatory T-cell function and potentially lead to lower rates of immune-mediated toxicities compared to other agents in the class [6] [4]. Furthermore, this compound exhibits greater selectivity for the PI3Kδ isoform over the γ isoform, which is implicated in the inflammatory toxicities seen with other inhibitors like duvelisib [1].
It is essential to note that in 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a possible increased risk of death associated with this compound [3]. This was based on findings from the UNITY-CLL trial, which compared this compound + ublituximab to standard care. The FDA has suspended new patient enrollment in clinical trials and is re-evaluating the risks and benefits of this compound for its approved uses in Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3]. This investigation is a critical factor in any comprehensive safety analysis.
However, the ongoing FDA investigation into a potential increased risk of mortality is the paramount safety consideration. Researchers and clinicians must weigh the favorable tolerability data against this significant potential risk.
The table below summarizes key immune-mediated and serious adverse events from integrated safety analyses of several PI3Kδ inhibitors.
| Adverse Event of Special Interest | Umbralisib (n=371) [1] | Idelalisib [1] | Duvelisib [1] | Copanlisib [1] |
|---|---|---|---|---|
| Any Grade Diarrhea/Colitis | 52.3% | 14%-20% (with colitis) | 14%-20% (with colitis) | Information missing |
| Grade ≥3 Diarrhea | 7.3% | Information missing | Information missing | Information missing |
| Non-infectious Colitis | 2.4% | Information missing | Information missing | Information missing |
| All-grade ALT/AST Increase | Information missing | 16%-18% (Grade ≥3) | Information missing | Information missing |
| Grade ≥3 ALT/AST Increase | 5.7% | Information missing | Information missing | Information missing |
| Pneumonitis | 1.1% | 4%-5% | 4%-5% | ~5% |
| Serious Infections | 7.8% (Pneumonia) | 21%-48% (Infections) | 21%-48% (Infections) | 19% (Serious/Fatal) |
| Any Grade ≥3 AE | 50.9% | 54%-88% | 54%-88% | 54%-88% |
| Discontinuation due to AE | 13.7% | Up to 52% | Up to 52% | Up to 52% |
The comparative data is derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited:
1. Integrated Safety Analysis of this compound
2. Clinical Trials for Other PI3Kδ Inhibitors The data for idelalisib, duvelisib, and copanlisib come from their respective pivotal phase 2 and 3 clinical trials, as referenced in the integrated safety analysis [1]. While the specific trial identifiers are not listed in the provided results, the cited percentages for these drugs are derived from their FDA-approved prescribing information and key published studies, which represent the highest quality of evidence for their safety profiles [1].
This compound's unique toxicity profile is hypothesized to stem from its distinct biochemical structure and mechanism of action.
For researchers and clinicians, the data indicates that this compound represents a step toward a more tolerable PI3Kδ inhibitor class, particularly concerning immune-mediated toxicities. This profile may be advantageous for patients requiring prolonged therapy or those who are intolerant to other kinase inhibitors [5].
The following diagram illustrates the distinct intracellular signaling pathways targeted by each drug.
Clinical data primarily comes from single-arm trials. An indirect treatment comparison (ITC) using matching-adjusted analyses provides the best available comparative evidence [1] [2].
In the key ITC analysis, tazemetostat demonstrated comparable efficacy to several PI3K inhibitors, including this compound [1] [2].
| Drug (Trial Name) | Objective Response Rate (ORR) | Comparative Finding (vs. Tazemetostat) |
|---|---|---|
| Tazemetostat (E7438-G000-101) | 69% (EZH2mut); 35% (EZH2wt) [3] | Baseline for comparison |
| This compound (UNITY-NHL) | 57% [2] | No significant difference (p=0.10) |
The same ITC analysis revealed significant safety advantages for tazemetostat [1] [2] [4].
| Safety Outcome | Relative Risk (RR) for Tazemetostat vs. This compound | Interpretation |
|---|---|---|
| Any Grade ≥3 Treatment-Emergent Adverse Event (TEAE) | RR = 0.65 (p < 0.01) [2] | 35% lower risk with Tazemetostat |
| Any Serious TEAE | Lower RR [2] | Consistent safety advantage |
| TEAE Leading to Dose Reduction/Discontinuation | Lower RR [2] | Better tolerability with Tazemetostat |
For researchers and drug development professionals, the comparative analysis highlights two divergent paths in targeted lymphoma therapy:
| Study Type / Population | Median Treatment Duration (Months) | Patients Treated ≥12 Months | Key Factors Influencing Duration | Source Study |
|---|
| Integrated Safety Analysis (Monotherapy) Various R/R Lymphoid Malignancies (n=371) | 5.9 months (Range: 0.1 - 75.1) | 28.8% (107/371) | Adverse events leading to discontinuation in 13.7% of patients. [1] [2] | [1] [2] | | Combination Therapy (Ibrutinib) R/R Chronic Lymphocytic Leukemia (CLL) (n=21) | Umbralisib: 48.2 months Ibrutinib: 41.8 months | Data not specified | Treatment continued until progression or toxicity; some patients remained on therapy with follow-up up to 86.7 months. [3] | [3] |
To fully interpret the data in the table, it is helpful to understand the design and findings of the key clinical studies.
Monotherapy Safety Profile: The integrated safety analysis provides the most comprehensive real-world picture of this compound monotherapy duration. This study pooled data from 371 patients with various relapsed/refractory (R/R) lymphoid malignancies, including follicular lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia. The median treatment duration of 5.9 months reflects the challenging nature of treating this population. The most common any-grade adverse events were diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Notably, the rate of immune-mediated toxicities, such as non-infectious colitis (2.4%) and pneumonitis (1.1%), was reported to be lower than with other PI3Kδ inhibitors. [1] [2]
Combination Therapy for Enhanced Durability: A phase 1/1b study investigated the combination of this compound with the BTK inhibitor ibrutinib in patients with R/R CLL or mantle cell lymphoma. The rationale was that dual B-cell receptor pathway blockade could lead to more durable responses. The results were promising, showing a much longer median treatment duration for both drugs. With a median follow-up of nearly 5 years, the 5-year progression-free survival rate was 59% for the CLL patients, which is favorable compared to historical data with ibrutinib monotherapy. [3] [4]
For research and development professionals, the methodologies of these studies are critical.
Integrated Safety Analysis Protocol [1] [2]
Combination Therapy Trial Protocol [3] [4]
This compound's unique profile stems from its dual mechanism of action, which is distinct from other PI3Kδ inhibitors. The following diagram illustrates its role in the B-cell receptor signaling pathway.
| Aspect | Clinical Trial Data (Pre-Approval) | Post-Market & Integrated Analysis Findings |
|---|---|---|
| Approval Basis | Accelerated approval based on single-arm trials (UNITY-NHL) [1]. | N/A (Approval withdrawn in June 2022) [2]. |
| Efficacy | MZL: ORR 49% (CR 16%); DOR Not Reached [1]. FL: ORR 43% (CR 3%); median DOR 11.1 months [1]. | N/A (Confirmed via accelerated approval pathway). | | Common AEs | Diarrhea, nausea, fatigue, elevated creatinine, neutropenia, transaminase elevation [1]. | Consistent with trial data; diarrhea (52.3%), nausea (41.5%), fatigue (31.8%) [3]. | | Serious AEs | Diarrhea/colitis, infections [1]. | Grade ≥3 AEs: neutropenia (11.3%), diarrhea (7.3%), elevated aminotransferases (5.7%) [3]. | | Key Safety Risk | – | Increased risk of death revealed in later-phase UNITY-CLL trial [1]. | | Discontinuation Rate | 18% of patients had serious AEs leading to dose modifications [1]. | 13.7% discontinued due to AEs (integrated analysis, 2021) [3]. 12% discontinued (CLL intolerant population study) [4]. | | Hepatotoxicity | Serum enzyme elevations in 15-35%; >5x ULN in 5-8% [2]. No clinically apparent liver injury reported in trials [2]. | Label recommended monitoring liver tests every 2-4 weeks for first 6 months [2]. Likelihood score: E* (unproven but suspected rare cause of liver injury) [2]. |
The data in the table above comes from distinct types of studies, each with its own rigorous protocol.
Umbralisib's initial efficacy was established through single-arm, open-label, multicenter phase 2 trials [4] [1].
The integrated safety analysis, which provided a broader view of the drug's profile, pooled data from four open-label phase 1 and 2 studies [3].
While specific RWE studies on this compound are not detailed in the search results, the following points explain its critical role in the context of drug development and safety, as seen in the this compound case:
The this compound case highlights several critical considerations for researchers and developers:
The diagram below summarizes the lifecycle of this compound's clinical evidence, from development to withdrawal, and the potential role of RWE.
Umbralisib's differentiated profile stems from its distinct structure and dual-targeting mechanism.
The following diagram illustrates the key signaling pathways and differential immunological effects of these inhibitors.
The proposed immunological mechanism translates into a distinct clinical safety profile, as shown in integrated safety analyses.
| Safety Parameter | This compound (Integrated Analysis) [5] | Typical of Other PI3Kδ Inhibitors [1] |
|---|---|---|
| Patients Analyzed | 371 | N/A |
| Median Treatment Duration | 5.9 months | |
| Grade ≥3 Diarrhea/Colitis | 7.3% (diarrhea), 2.4% (colitis) | More frequent and severe (e.g., Idelalisib colitis: 14-19%) [1] |
| Grade ≥3 Transaminase Elevation | 5.7% | Substantially higher (e.g., Idelalisib: 13-25%) [1] |
| Pneumonitis | 1.1% | More frequent |
| Discontinuation due to AEs | 13.7% | Higher rates leading to treatment limitations [2] [6] |
The differential effects of this compound were established through several key experiments.
For researchers and drug development professionals, the this compound case offers critical insights:
It is important to note that while this compound demonstrated an improved safety profile, it was still associated with immune-mediated toxicities, including cases of colitis at the therapeutic dose [7]. Furthermore, this compound was voluntarily withdrawn from the market for treating certain lymphomas in 2022 after updated data revealed an increased risk of death [8]. This highlights that a favorable toxicity profile must be balanced with overall survival benefit.